Myo-inositol trispyrophosphate
説明
Structure
3D Structure
特性
IUPAC Name |
4,6,11,13,18,20-hexahydroxy-3,5,7,10,12,14,17,19,21-nonaoxa-4λ5,6λ5,11λ5,13λ5,18λ5,20λ5-hexaphosphatetracyclo[14.5.0.02,8.09,15]henicosane 4,6,11,13,18,20-hexaoxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O21P6/c7-28(8)19-1-2(20-29(9,10)25-28)4-6(24-33(17,18)27-32(15,16)23-4)5-3(1)21-30(11,12)26-31(13,14)22-5/h1-6H,(H,7,8)(H,9,10)(H,11,12)(H,13,14)(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDKSUBRULAYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C3C(C4C1OP(=O)(OP(=O)(O4)O)O)OP(=O)(OP(=O)(O3)O)O)OP(=O)(OP(=O)(O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O21P6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029636 | |
| Record name | Myo-inositol trispyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
802590-64-3 | |
| Record name | Myo-inositol trispyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802590643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myo-inositol trispyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MYO-INOSITOL TRISPYROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/116EYZ0PPX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Emergence of a Hypoxia Modulator: A Technical Guide to the Discovery and Synthesis of Myo-inositol Trispyrophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Approach to Oxygen Modulation
Myo-inositol trispyrophosphate (ITP), a synthetic, membrane-permeant molecule, has emerged as a significant subject of interest in therapeutic research due to its unique ability to allosterically regulate hemoglobin and enhance oxygen release to tissues.[1][2][3] This property positions ITP as a potential therapeutic agent for a range of conditions characterized by tissue hypoxia, including cardiovascular diseases and certain cancers.[1][3] Unlike its precursor, myo-inositol hexakisphosphate (IP6 or phytic acid), ITP can cross the red blood cell membrane, a critical feature for its in vivo activity.[1][4] This guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of ITP, offering valuable insights for researchers and drug development professionals.
The Genesis of a Synthetic Allosteric Effector
The development of ITP arose from the need for a molecule that could effectively modulate the oxygen-binding affinity of hemoglobin within red blood cells. While the potent allosteric effects of myo-inositol hexakisphosphate (IP6) were known, its high negative charge at neutral pH prevents it from crossing the red blood cell membrane, limiting its therapeutic utility to ex vivo applications.[1] The scientific innovation leading to ITP was the creation of a pyrophosphate derivative of phytic acid.[4] This structural modification resulted in a molecule that retains the ability to interact with hemoglobin but possesses the crucial characteristic of being membrane-permeant.[1][4] This breakthrough paved the way for in vivo studies and the exploration of ITP's therapeutic potential.
Chemical Synthesis of Myo-inositol Trispyrophosphate: A Comparative Overview
The synthesis of ITP is a critical aspect of its research and development. The most established and widely documented method utilizes commercially available phytic acid as the starting material.[5] A theoretical alternative involves a more complex, multi-step synthesis from myo-inositol.[5]
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on factors such as starting material availability, scalability, and desired purity. The following table provides a comparative overview of the two primary approaches.
| Parameter | Route 1: Cyclization of Phytic Acid | Route 2: Stepwise Synthesis from Myo-Inositol (Theoretical) |
| Starting Material | Phytic Acid (IP6)[5] | Myo-Inositol[5] |
| Key Reactions | Ion exchange, salt formation, intramolecular cyclization[5] | Protecting group manipulation, multiple phosphorylations, pyrophosphorylation[5] |
| Primary Reagents | Dowex 50 resin, Triethylamine, Dicyclohexylcarbodiimide (DCC)[5] | Various protecting group reagents, phosphorylating agents (e.g., phosphoramidites), pyrophosphorylating agents[5] |
| Advantages | Utilizes a readily available and already phosphorylated backbone, simplifying the overall process.[5] | Potentially allows for the synthesis of specific isomers and analogues.[6] |
| Challenges | May result in a mixture of products requiring purification. | A multi-step, complex synthesis with potentially lower overall yield.[5] |
Detailed Experimental Protocol: Synthesis from Phytic Acid
The following protocol outlines the key steps for the synthesis of ITP from phytic acid, a method that leverages the existing phosphorylated inositol structure.
Step 1: Ion Exchange
-
Phytic acid is passed through a Dowex 50 resin to ensure it is in its free acid form.
Step 2: Salt Formation
-
The phytic acid is then neutralized with triethylamine to form the corresponding salt, which is more soluble in organic solvents.
Step 3: Intramolecular Cyclization
-
The triethylamine salt of phytic acid is treated with a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), in an anhydrous solvent like pyridine.[3] This promotes the intramolecular cyclization to form the trispyrophosphate structure.
Step 4: Purification
-
The resulting ITP is typically a mixture of isomers and requires purification, often achieved through anion-exchange chromatography using columns like QAE--Sephadex.[3]
Mechanism of Action: Enhancing Oxygen Delivery
ITP's primary biological function is to act as an allosteric effector of hemoglobin.[2][3] It binds to a site on the hemoglobin molecule distinct from the oxygen-binding heme groups, inducing a conformational change that reduces hemoglobin's affinity for oxygen.[7] This "right shift" in the oxygen-hemoglobin dissociation curve results in an increased release of oxygen from red blood cells into the surrounding tissues.[4][7]
Signaling Pathway and Cellular Uptake
The journey of ITP from administration to its site of action within the red blood cell is a critical aspect of its pharmacology. A key discovery was that ITP enters red blood cells via the Band 3 anion transporter.[2][8] This transporter-mediated uptake is a crucial factor in the tissue-selective action of ITP.[2]
Caption: Allosteric regulation of hemoglobin by ITP.
Experimental Workflow for Studying ITP's Efficacy
A crucial experimental procedure to evaluate the efficacy of ITP is the determination of the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. A rightward shift in the P50 value indicates a decrease in hemoglobin's oxygen affinity. [1]
Step-by-Step Protocol for P50 Measurement
-
Blood Sample Preparation: Obtain whole blood or isolated red blood cells.
-
Incubation with ITP: Incubate the blood sample with varying concentrations of ITP or a vehicle control for a specified period.
-
Hemoxymetry: Use a hemoxymeter or a similar instrument to measure the oxygen-hemoglobin dissociation curve.
-
Data Analysis: Determine the P50 value from the dissociation curve for each experimental condition. An increase in the P50 value in the ITP-treated samples compared to the control indicates the desired allosteric effect. [1][7]
Caption: Experimental workflow for P50 measurement.
Therapeutic Potential and Future Directions
The ability of ITP to enhance oxygen delivery to tissues has significant therapeutic implications. In preclinical studies, ITP has demonstrated the potential to improve exercise capacity in models of heart failure. [1][9]In oncology, by alleviating tumor hypoxia, ITP may enhance the efficacy of chemo- and radiotherapy. [7]Further research is ongoing to fully elucidate the therapeutic applications and safety profile of this promising molecule. The development of sensitive analytical methods for detecting ITP in biological fluids is also crucial for both clinical development and anti-doping control. [10]
Conclusion
Myo-inositol trispyrophosphate represents a significant advancement in the field of hemoglobin allosteric modulators. Its unique membrane permeability overcomes the limitations of earlier compounds, opening up new avenues for the treatment of hypoxia-related diseases. The synthetic route from phytic acid provides a viable method for its production, and its mechanism of action is well-characterized. As research continues, ITP holds the promise of becoming a valuable therapeutic tool in a variety of clinical settings.
References
- A Comparative Review of Synthetic Routes to Myo-Inositol Trispyrophosphate (ITPP) - Benchchem. (n.d.).
- Perse, E. A., et al. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. PNAS, 106(7), 1926–1931.
- Duarte, C. D., et al. (2010). myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane. Chembiochem, 11(18), 2543–2548.
- Wikipedia. (2023). myo-Inositol trispyrophosphate.
- EvitaChem. (n.d.). Buy Myo-inositol trispyrophosphate (EVT-344896) | 802590-64-3.
- Oknińska, M., et al. (2020). Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. Journal of Cellular and Molecular Medicine, 24(3), 2272–2283.
- Biolo, A., et al. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. PubMed, 106(7), 1926-1931.
- Duarte, C. D., et al. (2010). myo‐Inositol Trispyrophosphate: A Novel Allosteric Effector of Hemoglobin with High Permeation Selectivity across the Red Blood Cell Plasma Membrane. ResearchGate.
- MedchemExpress.com. (n.d.). myo-Inositol trispyrophosphate hexa-triethylamine.
- Benchchem. (n.d.). Myo-inositol Trispyrophosphate (ITPP) Research Compound.
- Biosynth. (n.d.). myo-Inositol trispyrophosphate hexasodium salt | 23103-35-7 | MI16762.
- Riley, A. M., et al. (2016). The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry). PMC - PubMed Central.
- Thermo Fisher Scientific. (2015, January 30). Doping Control: Myo-inositol Trispyrophosphate (ITPP).
Sources
- 1. pnas.org [pnas.org]
- 2. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy Myo-inositol trispyrophosphate (EVT-344896) | 802590-64-3 [evitachem.com]
- 4. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myo-inositol Trispyrophosphate (ITPP) Research Compound [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Doping Control: Myo-inositol Trispyrophosphate (ITPP) [thermofisher.com]
An In-depth Technical Guide to the Chemical Properties and Structure of Myo-inositol Trispyrophosphate (ITPP)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Myo-inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeant small molecule that has garnered significant scientific interest due to its unique ability to modulate the oxygen-binding affinity of hemoglobin. As an allosteric effector, ITPP promotes the release of oxygen from red blood cells, thereby enhancing tissue oxygenation.[1][2] This property has positioned ITPP as a promising therapeutic candidate for a range of pathologies characterized by hypoxia, including cardiovascular diseases, cancer, and neurodegenerative disorders.[3][4] This technical guide provides a comprehensive overview of the chemical properties, intricate structure, and mechanism of action of ITPP, intended to serve as a foundational resource for researchers and drug development professionals.
Introduction to Myo-inositol Trispyrophosphate (ITPP)
ITPP, a pyrophosphate derivative of phytic acid, is a synthetic compound designed to mimic the function of endogenous allosteric effectors of hemoglobin, such as 2,3-bisphosphoglycerate (2,3-BPG).[1][5] Unlike many naturally occurring inositol phosphates, ITPP possesses the crucial ability to permeate the red blood cell membrane, enabling it to interact directly with hemoglobin within the circulatory system.[1][6] Its primary biological effect is to shift the oxygen-hemoglobin dissociation curve to the right, signifying a decrease in hemoglobin's affinity for oxygen and a subsequent increase in oxygen release to peripheral tissues.[6][7] This enhanced oxygen delivery holds therapeutic potential in various disease states where tissue hypoxia is a critical pathological factor.[2][4]
Chemical Structure and Properties
The unique chemical architecture of ITPP is fundamental to its biological activity. A thorough understanding of its structure and physicochemical properties is essential for its synthesis, characterization, and application in research and drug development.
Molecular Composition and Stereochemistry
ITPP is a derivative of myo-inositol, a naturally occurring carbocyclic sugar alcohol.[3][8] The core of the ITPP molecule is the myo-inositol ring, a six-carbon cyclohexane with one hydroxyl group on each carbon. In ITPP, three pyrophosphate groups are attached to the inositol ring.[3] The systematic name for ITPP is myo-inositol cyclic 1,2:3,4:5,6-tris(P,P'-dihydrogen diphosphate).[1]
The stereochemistry of the myo-inositol ring is complex, with multiple chiral centers. This gives rise to various stereoisomers, and the specific spatial arrangement of the pyrophosphate groups is critical for the molecule's interaction with hemoglobin.[9][10]
Physicochemical Properties
A summary of the key physicochemical properties of ITPP is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₂₁P₆ | [1] |
| Molecular Weight | 605.99 g/mol | [1][11] |
| Appearance | White powder | [11] |
| Solubility | Soluble in water (50 mg/mL) | [6][12] |
| Predicted Boiling Point | 862.3 ± 75.0 °C | [11] |
| Predicted Density | 2.41 ± 0.1 g/cm³ | [11] |
| Predicted pKa | 0.30 ± 0.20 | [11] |
Note: Some properties are predicted based on computational models.
The high water solubility of ITPP is attributed to its multiple phosphate groups, which are ionized at physiological pH.[13] This high polarity also presents challenges for its analysis and purification.[14]
Structural Visualization
The chemical structure of Myo-inositol Trispyrophosphate (ITPP) is depicted in the following diagram:
Caption: Chemical structure of Myo-inositol Trispyrophosphate (ITPP).
Mechanism of Action: Allosteric Modulation of Hemoglobin
The therapeutic effects of ITPP are primarily attributed to its role as an allosteric modulator of hemoglobin.[5][7]
Binding to Hemoglobin and Conformational Change
ITPP binds to the allosteric site of hemoglobin, the same site that binds 2,3-BPG.[15] This binding induces a conformational change in the hemoglobin molecule, stabilizing it in the low-oxygen-affinity "tense" (T) state.[3] By favoring the T-state, ITPP reduces the overall affinity of hemoglobin for oxygen.
Rightward Shift of the Oxygen-Hemoglobin Dissociation Curve
The stabilization of the T-state by ITPP results in a rightward shift of the oxygen-hemoglobin dissociation curve.[6][7] This shift indicates that at any given partial pressure of oxygen, hemoglobin will be less saturated with oxygen, leading to an enhanced release of oxygen into the surrounding tissues.[1] This effect is particularly pronounced in hypoxic environments where the partial pressure of oxygen is already low.[4]
Downstream Cellular Effects
The increased oxygen delivery mediated by ITPP can lead to a cascade of downstream cellular and physiological effects. Notably, it has been shown to suppress the expression of Hypoxia-Inducible Factor 1α (HIF-1α), a key transcription factor involved in the cellular response to hypoxia.[7][16] By alleviating tissue hypoxia, ITPP can help to normalize the cellular environment and counteract the pathological consequences of oxygen deprivation.[2]
The signaling pathway of ITPP's action on hemoglobin and subsequent effects on tissue oxygenation is illustrated below.
Caption: Mechanism of ITPP action on hemoglobin and tissue oxygenation.
Experimental Protocols: Synthesis and Analysis
The synthesis and analysis of ITPP require specialized chemical and analytical techniques due to its highly phosphorylated and polar nature.
Synthesis of ITPP from Phytic Acid
A common and well-documented method for synthesizing ITPP starts from commercially available phytic acid (myo-inositol hexakisphosphate, IP6).[17]
Materials:
-
Phytic acid dodecasodium salt
-
Dowex 50W-X8 resin (H⁺ form)
-
Triethylamine (TEA)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous pyridine
-
Anion-exchange resin (e.g., Dowex 1X8-200)
-
Sodium chloride (NaCl)
Procedure:
-
Ion Exchange: Prepare a solution of phytic acid dodecasodium salt in deionized water and pass it through a column of Dowex 50W-X8 resin (H⁺ form) to obtain the free acid form of phytic acid.
-
Salt Formation: Neutralize the phytic acid solution with triethylamine to form the triethylammonium salt.
-
Intramolecular Cyclization: Dissolve the triethylammonium salt in anhydrous pyridine. Add dicyclohexylcarbodiimide (DCC) dropwise to the solution while stirring under an inert atmosphere. This promotes the intramolecular cyclization to form the triply cyclized triethylammonium salt of ITPP.
-
Purification: The crude ITPP product is purified by anion-exchange chromatography.[7]
-
Load the reaction mixture onto a Dowex 1X8-200 column.
-
Elute with a linear gradient of sodium chloride (e.g., 0.5–1.0 M NaCl).
-
-
Desalting: The fractions containing ITPP are collected and desalted, for example, by dialysis or size-exclusion chromatography, to yield the purified ITPP hexasodium salt.[7]
Analytical Characterization of ITPP
The identity and purity of synthesized ITPP are confirmed using a combination of analytical techniques.[7]
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the presence of the myo-inositol backbone.
-
³¹P NMR: Provides information on the pyrophosphate groups and their linkages.[15]
-
-
Mass Spectrometry (MS): Confirms the molecular weight of ITPP.[7] High-resolution mass spectrometry can provide the exact mass.
-
High-Performance Liquid Chromatography (HPLC): Due to the high polarity of ITPP, conventional reversed-phase HPLC is not suitable.[14] Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (LC-MS/MS) is a robust method for the detection and quantification of ITPP in biological matrices.[14][18]
Therapeutic Potential and Future Directions
The ability of ITPP to enhance tissue oxygenation has led to its investigation in a variety of preclinical models of diseases characterized by hypoxia.
Cardiovascular Diseases
In models of heart failure and pulmonary hypertension, ITPP has been shown to improve exercise capacity and prevent adverse cardiac remodeling by alleviating myocardial hypoxia.[4][16]
Oncology
Tumor hypoxia is a major contributor to cancer progression and resistance to therapy.[2] ITPP has demonstrated anti-cancer properties by increasing oxygen delivery to tumors, which can enhance the efficacy of radiation and chemotherapy.[4][19]
Performance Enhancement
Due to its ability to increase maximal exercise capacity, ITPP has been identified as a potential performance-enhancing substance in sports and is on the World Anti-Doping Agency's prohibited list.[6][18]
Conclusion
Myo-inositol trispyrophosphate is a fascinating synthetic molecule with a unique mechanism of action that holds significant therapeutic promise. Its ability to allosterically modulate hemoglobin and enhance tissue oxygenation opens up new avenues for the treatment of a wide range of diseases associated with hypoxia. Further research into its long-term safety, efficacy, and delivery methods will be crucial in translating the potential of ITPP from the laboratory to the clinic.
References
-
Wikipedia. (2023, December 2). myo-Inositol trispyrophosphate. Retrieved from [Link]
-
ResearchGate. (n.d.). Inositol tripyrophosphate: A new membrane permeant allosteric effector of haemoglobin. Retrieved from [Link]
-
Le Dévédec, M., et al. (2018). Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. Journal of Cellular and Molecular Medicine, 23(2), 1472-1482. [Link]
-
ResearchGate. (n.d.). myo-Inositol Trispyrophosphate: A Novel Allosteric Effector of Hemoglobin with High Permeation Selectivity across the Red Blood Cell Plasma Membrane. Retrieved from [Link]
-
Stanford Chemicals. (n.d.). Myo-inositol Trispyrophosphate (CAS: 623552-11-4). Retrieved from [Link]
-
Oknińska, M., et al. (2022). New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease. Biomedicine & Pharmacotherapy, 154, 113544. [Link]
-
ResearchGate. (n.d.). Impact of myo-inositol trispyrophosphate (ITPP) on in vitro oxygen.... Retrieved from [Link]
-
Görgens, C., et al. (2014). Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution / high accuracy mass spectrometry for doping control purposes. Drug testing and analysis, 6(11-12), 1125-1133. [Link]
-
Krzykawska-Serda, M., et al. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. PLOS ONE, 18(5), e0285318. [Link]
-
ResearchGate. (n.d.). Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution / high accuracy mass spectrometry for doping control purposes. Retrieved from [Link]
-
L-Biolo, A., et al. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. Proceedings of the National Academy of Sciences, 106(6), 1926-1931. [Link]
-
Ho, H. M., et al. (2011). Detection of myo-inositol trispyrophosphate in equine urine and plasma by hydrophillic interaction chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(28), 3019-3025. [Link]
-
Dr. Oracle. (2025, November 7). Is myo-inositol (myo-inositol) effective in increasing oxygen levels?. Retrieved from [Link]
-
UK Supplier. (n.d.). Myo-inositol Trispyrophosphate (CAS: 623552-11-4), ≥99%, Molecular Weight 605.99 g/mol . Retrieved from [Link]
-
Miller, G. J., & Potter, B. V. (2016). The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry). Molecules (Basel, Switzerland), 21(12), 1733. [Link]
-
National Center for Biotechnology Information. (n.d.). Myo-inositol trispyrophosphate. PubChem Compound Summary for CID 10439981. Retrieved from [Link]
-
JoVE. (n.d.). Visualizing and Identifying Inositol Pyrophosphate Isomers in Crystallo. Retrieved from [Link]
-
Khan Academy. (n.d.). Stereoisomers, enantiomers, diastereomers, constitutional isomers and meso compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2018, September 10). Types Of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, April 25). Stereoisomers. YouTube. Retrieved from [Link]
Sources
- 1. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 2. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Myo-inositol trispyrophosphate (EVT-344896) | 802590-64-3 [evitachem.com]
- 4. New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stanfordchem.com [stanfordchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. droracle.ai [droracle.ai]
- 9. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. echemi.com [echemi.com]
- 12. Myo-inositol Trispyrophosphate (CAS: 623552-11-4), â¥99%, Molecular Weight 605.99 g/mol | UK Supplier [samaterials.co.uk]
- 13. rmtcnet.com [rmtcnet.com]
- 14. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Doping Control: Myo-inositol Trispyrophosphate (ITPP) [thermofisher.com]
- 19. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors | PLOS One [journals.plos.org]
A Deep Dive into Myo-inositol and its Potent Derivative, Myo-inositol Trispyrophosphate: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of myo-inositol and its synthetic derivative, myo-inositol trispyrophosphate (ITPP). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple comparison to offer a comprehensive understanding of their distinct chemical properties, biological functions, and mechanisms of action. We will delve into the nuanced world of inositol signaling and contrast it with the potent, targeted effects of ITPP on hemoglobin allostery, providing not just the "what," but the critical "why" behind experimental design and application.
Part 1: Foundational Understanding: From Cellular Signaling to Systemic Oxygenation
Myo-inositol: The Ubiquitous Precursor
Myo-inositol, a carbocyclic sugar, is a fundamental component of eukaryotic cells.[1][2] It serves as a critical precursor for a vast array of signaling molecules, most notably the inositol phosphates (InsPs) and phosphatidylinositol phosphates (PtdInsPs).[2][3] The strategic phosphorylation and dephosphorylation of the myo-inositol ring by a suite of specific kinases and phosphatases create a complex signaling language that governs a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[3]
Mammalian cells acquire myo-inositol through two primary mechanisms: cellular uptake from the extracellular environment via specific transporters and de novo synthesis from glucose-6-phosphate.[3] This tight regulation of intracellular inositol levels underscores its importance in maintaining cellular homeostasis.
Myo-inositol Trispyrophosphate (ITPP): A Synthetic Allosteric Effector
In stark contrast to the broad signaling roles of its parent molecule, myo-inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeant molecule designed for a highly specific purpose: the allosteric regulation of hemoglobin.[4][5][6] ITPP reduces hemoglobin's affinity for oxygen, inducing a rightward shift in the oxygen-hemoglobin dissociation curve.[4][5][7] This enhanced oxygen release into tissues has positioned ITPP as a promising therapeutic agent for conditions characterized by hypoxia, such as cancer and cardiovascular diseases.[7]
Part 2: A Comparative Analysis: Physicochemical and Biological Properties
The distinct biological roles of myo-inositol and ITPP are rooted in their fundamental chemical and physical differences.
| Property | Myo-inositol | Myo-inositol Trispyrophosphate (ITPP) |
| Chemical Formula | C₆H₁₂O₆[1] | C₆H₁₂O₂₁P₆[5] |
| Molar Mass | 180.16 g/mol [1] | 605.98 g/mol [5] |
| Solubility | Highly soluble in water; sparingly soluble in ethanol.[1] | Highly hydrophilic and ionizes extensively in aqueous solutions.[8] |
| Primary Biological Role | Precursor for signaling molecules (inositol phosphates, phosphatidylinositols).[1] | Allosteric effector of hemoglobin, enhancing oxygen release.[4][5][6] |
| Mechanism of Action | Incorporated into signaling pathways through enzymatic phosphorylation.[3] | Binds to hemoglobin, reducing its oxygen affinity.[4][5][6] |
| Cellular Uptake | Via specific transporters (SMIT1/2, HMIT).[3] | Enters red blood cells primarily through the Band 3 anion transporter.[6][9] |
Part 3: Delving into Mechanisms: Signaling Cascades vs. Hemoglobin Modulation
The Myo-inositol Signaling Pathway
The conversion of myo-inositol into various inositol phosphates is a cornerstone of intracellular signaling. A key pathway involves the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane lipid, by phospholipase C (PLC) to generate inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3, a soluble molecule, diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions. This calcium signaling cascade orchestrates a wide range of cellular responses.
Part 4: Experimental Protocols: A Guide to In Vitro and Cellular Assays
The following protocols provide a framework for the comparative analysis of myo-inositol and ITPP. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Hemoglobin-Oxygen Affinity Assay (Oxygen Dissociation Curve)
Objective: To determine the effect of a compound (e.g., ITPP) on the oxygen-binding affinity of hemoglobin. This is quantified by the P50 value, the partial pressure of oxygen at which hemoglobin is 50% saturated. A rightward shift in the curve (increased P50) indicates decreased oxygen affinity.
Methodology:
-
Preparation of Hemoglobin Solution:
-
Causality: Purified hemoglobin is used to isolate the direct effect of the compound on the protein, eliminating confounding variables from other red blood cell components.
-
Dilute purified human hemoglobin to a final concentration of 25 µM in a suitable buffer (e.g., TES buffer, pH 7.4). [10]
-
-
Incubation with Test Compound:
-
Causality: This step allows the compound to bind to hemoglobin and reach equilibrium.
-
Incubate the hemoglobin solution with the test compound (e.g., ITPP at various concentrations) or a vehicle control for 45 minutes at 37°C. [10]
-
-
Oxygenation and Deoxygenation:
-
Data Acquisition and Analysis:
-
Causality: Spectrophotometric monitoring of the Soret and Q bands of hemoglobin allows for real-time measurement of oxygen saturation. [10] * Continuously monitor the absorbance spectrum (400-600 nm) during deoxygenation.
-
The instrument's software will generate an oxygen dissociation curve and calculate the P50 value.
-
Cellular Uptake Assay
Objective: To quantify the uptake of myo-inositol or ITPP into cells.
Methodology:
-
Cell Culture:
-
Causality: The choice of cell line is critical. For myo-inositol, a variety of cell lines can be used. For ITPP, red blood cells or cell lines expressing the Band 3 transporter are most relevant.
-
Culture cells to near confluence in 96-well plates.
-
-
Incubation with Radiolabeled Compound:
-
Causality: Using a radiolabeled compound (e.g., ³H-myo-inositol) allows for sensitive and quantitative detection of uptake.
-
Wash the cells with an appropriate buffer (e.g., HBSS-HEPES, pH 7.4).
-
Add the radiolabeled compound to the cells and incubate for a predetermined time at 37°C. [11]To determine non-specific uptake, a parallel set of wells should include an excess of the unlabeled compound. [11]
-
-
Termination of Uptake and Cell Lysis:
-
Quantification:
-
Causality: Scintillation counting measures the amount of radioactivity within the cells, which is directly proportional to the amount of compound taken up.
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Analytical Methods for Quantification in Biological Samples
Objective: To accurately measure the concentration of myo-inositol or ITPP in complex biological matrices like plasma or urine.
Methodology:
-
Sample Preparation:
-
Causality: Proper sample preparation is crucial to remove interfering substances. For ITPP, which is highly polar, solid-phase extraction (SPE) with a mixed-mode weak anion exchange resin is effective. [8][12]For myo-inositol, protein precipitation followed by centrifugation is often sufficient. [13]
-
-
Chromatographic Separation:
-
Detection:
Part 5: Future Perspectives and Conclusion
Myo-inositol and myo-inositol trispyrophosphate represent two fascinating ends of the inositol spectrum. Myo-inositol's role as a fundamental building block for cellular communication continues to be an active area of research, with implications for metabolic and neurological disorders. ITPP, on the other hand, exemplifies the power of rational drug design, offering a targeted approach to treating diseases characterized by hypoxia. The ongoing clinical trials of ITPP will be crucial in determining its therapeutic potential in humans. [7] This guide has provided a comprehensive technical overview of these two molecules, from their basic properties to detailed experimental protocols. By understanding their distinct mechanisms and the rationale behind their scientific investigation, researchers can better design their experiments and contribute to the advancement of knowledge in these exciting fields.
References
-
Inositol - Wikipedia. [Link]
-
Main intracellular signaling pathways in which myo-inositol... - ResearchGate. [Link]
-
Main metabolic pathways related to myo-inositol transformation inside... - ResearchGate. [Link]
-
Myoinositol synthesis and metabolism pathway. De novo synthesis of... | Download Scientific Diagram - ResearchGate. [Link]
-
Enhancing physicochemical and functional properties of myo-inositol in crystallization with edible sugar additives - PubMed. [Link]
-
Enhancing physicochemical and functional properties of myo-inositol in crystallization with edible sugar additives | Scilit. [Link]
-
Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method | Biochemical Journal | Portland Press. [Link]
-
Detection of myo‐inositol trispyrophosphate in equine urine and plasma by hydrophillic interaction chromatography. [Link]
-
Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - NIH. [Link]
-
A diagram of myo-inositol synthesis from glucose 6-phosphate - ResearchGate. [Link]
-
Detection of myo-inositol trispyrophosphate in equine urine and plasma by hydrophillic interaction chromatography-tandem mass spectrometry - PubMed. [Link]
-
myo-Inositol trispyrophosphate - Wikipedia. [Link]
-
Detection of myo-inositol trispyrophosphate in equine urine and plasma by hydrophilic interaction chromatography-tandem mass spectrometry | Request PDF - ResearchGate. [Link]
-
Chemical Properties of Myo-Inositol (CAS 87-89-8) - Cheméo. [Link]
-
ITPP increases Hb oxygen dissociation in vivo. ITPP was administrated... - ResearchGate. [Link]
-
myo-Inositol trispyrophosphate - Wikipedia. [Link]
-
Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin–oxygen affinity modifiers - PMC - NIH. [Link]
-
Regulations of myo-inositol homeostasis: Mechanisms, implications, and perspectives. [Link]
-
Data Sheet Cellular Uptake and Release Assays Protocol - Gifford Bioscience. [Link]
-
New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease - PubMed. [Link]
-
Hemoglobin-O2 Affinity (p50) Testing (Oxygen Dissociation, p50, Erythrocytes) - Mayo Clinic Laboratories. [Link]
-
myo-Inositol ColorimetricMicroplate Assay Kit User Manual. [Link]
-
Schematics and principles of the oxygen dissociation assay. - ResearchGate. [Link]
-
myo-inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed. [Link]
-
myo‐Inositol Trispyrophosphate: A Novel Allosteric Effector of Hemoglobin with High Permeation Selectivity across the Red Blood Cell Plasma Membrane | Request PDF - ResearchGate. [Link]
-
myo-INOSITOL - Megazyme. [Link]
-
High‐throughput determination of oxygen dissociation curves in a microplate reader—A novel, quantitative approach - PubMed Central. [Link]
-
User Guide — graphviz 0.21 documentation. [Link]
-
How To Use Graphviz for SEM Models and Path Diagrams - Stas Kolenikov. [Link]
-
How to generate 2D and 3D Interaction Analysis Images for Protein-Ligand Complexes. [Link]
-
Guide to Flowcharts in Graphviz - Sketchviz. [Link]
-
A graph layout algorithm for drawing metabolic pathways. - SciSpace. [Link]
-
Drawing graphs with dot - Graphviz. [Link]
-
Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method - PubMed Central. [Link]
-
Molecular interactions diagram (a) 2D molecular interaction Ligplot+.... | Download Scientific Diagram - ResearchGate. [Link]
Sources
- 1. Inositol - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Inositol | 87-89-8 [chemicalbook.com]
- 5. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 6. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rmtcnet.com [rmtcnet.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin–oxygen affinity modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Detection of myo-inositol trispyrophosphate in equine urine and plasma by hydrophillic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effect of Myo-Inositol Trispyrophosphate (ITPP) on the Oxygen-Hemoglobin Dissociation Curve
Abstract
Myo-inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeant allosteric effector of hemoglobin that has garnered significant interest in the fields of drug development and clinical research. By binding to hemoglobin, ITPP reduces its affinity for oxygen, inducing a rightward shift in the oxygen-hemoglobin dissociation curve. This guide provides a comprehensive technical overview of the mechanism of action of ITPP, its physiological consequences, and detailed protocols for its experimental validation. It is intended for researchers, scientists, and drug development professionals seeking to understand and apply ITPP's unique properties in therapeutic contexts aimed at mitigating tissue hypoxia.
Introduction: The Challenge of Tissue Hypoxia and the Role of Hemoglobin
Inadequate oxygen delivery to tissues, or hypoxia, is a critical pathophysiological component of numerous diseases, including cancer, cardiovascular disorders like heart failure, and ischemia.[1] The primary carrier of oxygen in the blood is hemoglobin (Hb), a protein within red blood cells (RBCs) that exhibits cooperative binding with oxygen. The relationship between the partial pressure of oxygen (pO2) and the percentage of hemoglobin saturated with oxygen is described by the oxygen-hemoglobin dissociation curve (ODC). The position of this curve is a crucial determinant of oxygen delivery; a shift to the right indicates a lower oxygen affinity, promoting the release of oxygen from hemoglobin into peripheral tissues.[2]
Nature's own allosteric effector, 2,3-bisphosphoglycerate (2,3-BPG), modulates this process by binding to deoxyhemoglobin and stabilizing its low-affinity "tense" (T-state), thereby facilitating oxygen release.[3] Myo-inositol trispyrophosphate (ITPP) is a synthetic molecule designed to mimic and enhance this effect.[4] Unlike its precursor, inositol hexaphosphate (IP6), ITPP can permeate the red blood cell membrane, making it a viable therapeutic agent for systemic administration.[4][5] This guide will delve into the molecular interactions and the profound physiological impact of ITPP's ability to modulate hemoglobin's function.
Molecular Mechanism of ITPP Action
ITPP's primary mechanism involves its function as an allosteric modulator of hemoglobin.[6] Upon entering the erythrocyte, a process mediated by the band 3 anion transporter, ITPP binds to the same central pocket within the hemoglobin tetramer as the endogenous effector, 2,3-BPG.[7][8] This binding stabilizes the deoxygenated T-state conformation of hemoglobin.[3]
The stabilization of the T-state has a critical consequence: it lowers hemoglobin's affinity for oxygen.[4] This means that for any given partial pressure of oxygen in the tissues, more oxygen will be released from hemoglobin. This effect is quantified as an increase in the P50 value, which is the pO2 at which hemoglobin is 50% saturated.[9] A higher P50 value corresponds to a rightward shift of the oxygen-hemoglobin dissociation curve.[10] This shift enhances the unloading of oxygen in tissues, particularly in hypoxic environments where the demand for oxygen is greatest, without significantly impairing oxygen uptake in the lungs.[1][11]
Experimental Validation: Protocols and Methodologies
Evaluating the effect of ITPP requires precise in vitro and in vivo experimental setups. The following protocols are designed to be self-validating by including necessary controls and clear endpoints.
In Vitro Analysis of the Oxygen-Hemoglobin Dissociation Curve
This protocol details the measurement of the ODC in whole blood samples treated with ITPP using a dedicated analyzer.
Rationale: The primary goal is to quantify the shift in P50 induced by ITPP. Using a specialized instrument like a Hemox™ Analyzer or similar systems provides a controlled, automated method for generating the full dissociation curve.[11][12]
Step-by-Step Protocol:
-
Sample Preparation:
-
Collect fresh whole blood (e.g., murine or human) in heparinized tubes.
-
Divide the blood into aliquots for different ITPP concentrations (e.g., 0 mM, 1 mM, 5 mM, 10 mM) and a vehicle control (saline).
-
Prepare ITPP stock solutions in a physiologically compatible buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add the appropriate volume of ITPP stock or vehicle to each blood aliquot.
-
-
Incubation:
-
Incubate the samples at 37°C for a minimum of 45 minutes to allow for ITPP to permeate the red blood cells and equilibrate with hemoglobin.[7]
-
Causality Insight: Incubation is critical for the membrane-permeant ITPP to enter the erythrocytes via the Band 3 transporter and exert its intracellular effect.[8]
-
-
Measurement of the ODC:
-
Calibrate the Hemox™ Analyzer according to the manufacturer's instructions.
-
Introduce a small, precise volume (typically 50 µL) of the treated blood sample into the measurement cuvette containing an antifoaming agent in a buffer system.
-
The instrument will first fully oxygenate the sample by bubbling with compressed air and then deoxygenate it by bubbling with pure nitrogen.[13]
-
During deoxygenation, the instrument continuously measures the pO2 with a Clark electrode and the hemoglobin saturation via dual-wavelength spectrophotometry, plotting the ODC in real-time.[12]
-
-
Data Analysis:
-
The analyzer's software will automatically calculate the P50 value from the generated curve.
-
Record the P50, Hill's coefficient, and the full curve data for each sample.
-
Compare the P50 values of the ITPP-treated groups to the control group. A statistically significant increase in P50 confirms a rightward shift.
-
In Vivo Assessment in Animal Models
This protocol outlines a method to determine the effect of systemically administered ITPP on blood oxygen affinity and tissue oxygenation in a murine model.
Rationale: In vivo studies are essential to confirm that ITPP is effective following systemic administration and to measure its physiological impact on tissue oxygenation.[5] This bridges the gap between molecular action and therapeutic potential.
Step-by-Step Protocol:
-
Animal Dosing:
-
Blood Sampling and Analysis:
-
At a predetermined time point post-administration (e.g., 18-24 hours), collect blood samples via cardiac puncture or from the retro-orbital sinus into heparinized tubes.[11]
-
Causality Insight: The 18-24 hour time point is chosen based on pharmacokinetic studies to ensure ITPP has reached effective concentrations within the red blood cells.
-
Immediately analyze the whole blood for its ODC and P50 value using the in vitro protocol described in Section 3.1.
-
-
Tissue Oxygenation Measurement (Optional but Recommended):
-
To directly measure the functional consequence of the P50 shift, assess tissue oxygen levels.
-
Techniques like electron paramagnetic resonance (EPR) oximetry can be used to measure local pO2 in specific tissues (e.g., tumors, muscle) over time following ITPP administration.[8]
-
This provides direct evidence that the rightward shift in the ODC translates to enhanced oxygen availability at the tissue level.[14]
-
-
Data Analysis:
-
Compare the P50 values from ITPP-treated animals with the control group.
-
If tissue oxygenation was measured, compare the pO2 levels between groups.
-
Correlate the dose of ITPP administered with the magnitude of the P50 shift and the increase in tissue pO2.
-
Quantitative Data and Expected Outcomes
Studies have consistently demonstrated a dose-dependent effect of ITPP on the P50 value. The following table summarizes representative data from in vivo murine studies.
| ITPP Dose (i.p.) | Mean P50 (mmHg) | % Increase in P50 vs. Control | Reference |
| Control (Saline) | 37.3 ± 1.5 | 0% | [11] |
| 1 g/kg | ~45.5 | ~22% | [5][11] |
| 2 g/kg | ~51.1 | ~37% | [5][11] |
| High Dose (~3 g/kg) | ~51.0 | ~31% | [6][15] |
Interpretation of Results:
-
A significant, dose-dependent increase in P50 is the expected outcome, confirming ITPP's efficacy as a right-shifting agent.[5]
-
Importantly, ITPP typically has little to no effect on maximal oxygen saturation at high pO2 levels (e.g., >100 mmHg), indicating that oxygen loading in the lungs is not compromised.[11]
-
The physiological consequence of this P50 shift is enhanced oxygen release. This has been shown to improve exercise capacity in mice with heart failure and increase oxygenation in hypoxic tumors, making them more susceptible to radiation therapy.[5][14]
Therapeutic Implications and Drug Development
The ability of ITPP to increase oxygen delivery to tissues opens up a wide range of therapeutic possibilities.
-
Oncology: By alleviating tumor hypoxia, ITPP can enhance the efficacy of conventional treatments like radiotherapy and certain chemotherapies that are dependent on the presence of oxygen.[14][16]
-
Cardiovascular Disease: In conditions like heart failure, where oxygen delivery is compromised due to low cardiac output, ITPP can improve tissue oxygenation and has been shown to increase exercise capacity in animal models.[1][5]
-
Ischemic Conditions: ITPP could potentially be used to protect tissues from damage in cases of stroke or myocardial infarction by improving oxygen supply.
From a drug development perspective, the high selectivity of ITPP for red blood cells, due to its transport via the Band 3 protein, is a major advantage, potentially minimizing off-target effects.[7] The compound, designated OXY111A, has been investigated in clinical trials, underscoring its therapeutic potential.[17]
Conclusion
Myo-inositol trispyrophosphate is a potent allosteric effector of hemoglobin that effectively shifts the oxygen-hemoglobin dissociation curve to the right. This action enhances oxygen delivery to tissues, providing a promising therapeutic strategy for a variety of hypoxia-related pathologies. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the effects of ITPP. As research continues, ITPP and similar molecules may become invaluable tools in the clinical management of diseases characterized by insufficient tissue oxygenation.
References
-
Oknińska, M., Mackiewicz, U., Zajda, K., Kieda, C., & Mączewski, M. (2022). New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease. Biomedicine & Pharmacotherapy, 154, 113544. [Link]
-
Mackiewicz, U., et al. (2022). Impact of myo-inositol trispyrophosphate (ITPP) on in vitro oxygen... ResearchGate. [Link]
-
Stüben, G., Thews, O., & Vaupel, P. (2021). Tumor Oxygenation by Myo-Inositol Trispyrophosphate Enhances Radiation Response. International Journal of Radiation Oncology, Biology, Physics, 110(4), 1149-1160. [Link]
-
Biolo, A., et al. (2009). ITPP increases Hb oxygen dissociation in vivo. ResearchGate. [Link]
-
Zellmer, S., et al. (2018). The Allosteric Hemoglobin Effector ITPP Inhibits Metastatic Colon Cancer in Mice. Journal of the National Cancer Institute, 110(11), 1239-1249. [Link]
-
Duarte, C. D., et al. (2013). myo-Inositol Trispyrophosphate: A Novel Allosteric Effector of Hemoglobin with High Permeation Selectivity across the Red Blood Cell Plasma Membrane. Chemistry & Biology, 20(9), 1126-1136. [Link]
-
Krzykawska-Serda, M., et al. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. PLOS ONE, 18(5), e0285318. [Link]
-
Biolo, A., et al. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. Proceedings of the National Academy of Sciences, 106(6), 1926-1929. [Link]
-
Wikipedia. (n.d.). myo-Inositol trispyrophosphate. Wikipedia. [Link]
-
Colucci, W. S., et al. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. PubMed. [Link]
-
AK Lectures. (n.d.). Effect of 2,3-BPG on Hemoglobin. AK Lectures. [Link]
-
Martin, L. (2023). Physiological modulation of the p50 and its relevance to peripheral oxygen delivery. UCL Discovery. [Link]
-
Head, C. A., et al. (1997). How does one experimentally obtain a hemoglobin-oxygen dissociation curve?. ResearchGate. [Link]
-
Circulation. (2008). Decreasing Hemoglobin Oxygen Affinity With Inositol Tripyrophosphate (itpp) Increases Maximal Exercise Capacity In Mice With Severe Heart Failure. Circulation, 118(Suppl_18), S_1002. [Link]
-
Nelson, M. G., et al. (1981). Determination of the Oxygen Dissociation Curve and P50 of Whoie Blood. ResearchGate. [Link]
Sources
- 1. New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. aklectures.com [aklectures.com]
- 4. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors | PLOS One [journals.plos.org]
- 9. What is <em>p</em>50 [acutecaretesting.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biology.stackexchange.com [biology.stackexchange.com]
- 14. Tumor Oxygenation by Myo-Inositol Trispyrophosphate Enhances Radiation Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. The Allosteric Hemoglobin Effector ITPP Inhibits Metastatic Colon Cancer in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Doping Control: Myo-inositol Trispyrophosphate (ITPP) [thermofisher.com]
The Role of Myo-Inositol Trispyrophosphate (ITPP) in Enhancing Tissue Oxygenation: A Technical Guide for Researchers
Abstract
Hypoxia, a state of inadequate oxygen supply to tissues, is a critical pathophysiological component of numerous diseases, including cancer, cardiovascular disorders, and ischemic conditions. Myo-inositol trispyrophosphate (ITPP), a synthetic, membrane-permeant allosteric effector of hemoglobin, has emerged as a promising therapeutic agent capable of directly addressing tissue hypoxia. This technical guide provides an in-depth exploration of ITPP's mechanism of action, its physiological effects on tissue oxygenation, and detailed experimental protocols for its preclinical evaluation. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of ITPP, offering a robust framework for investigating its therapeutic potential.
Introduction: The Challenge of Tissue Hypoxia and the Promise of ITPP
Efficient oxygen delivery from the lungs to peripheral tissues is fundamental for cellular respiration and overall physiological function. This process is primarily mediated by hemoglobin (Hb) within red blood cells (RBCs). However, in various pathological states, the demand for oxygen outstrips the supply, leading to tissue hypoxia. Hypoxia is a key driver of disease progression, contributing to tumor growth and metastasis, cardiac and neuronal cell death, and inflammation.
Therapeutic strategies to combat hypoxia have historically focused on increasing oxygen supply through methods like hyperbaric oxygen therapy or enhancing blood flow. However, these approaches have limitations. A more targeted approach involves modulating the oxygen-carrying capacity of hemoglobin itself. Myo-inositol trispyrophosphate (ITPP) represents a novel strategy that directly enhances the release of oxygen from hemoglobin in hypoxic tissues.[1][2] ITPP is a synthetic derivative of phytic acid that can permeate the red blood cell membrane and act as an allosteric regulator of hemoglobin.[3][4] By reducing hemoglobin's affinity for oxygen, ITPP facilitates oxygen offloading precisely where it is most needed, offering a targeted approach to alleviate tissue hypoxia.[5][6]
Molecular Mechanism of Action: ITPP as an Allosteric Modulator of Hemoglobin
The ability of ITPP to enhance tissue oxygenation is rooted in its specific interaction with hemoglobin. Unlike endogenous allosteric effectors such as 2,3-bisphosphoglycerate (2,3-BPG), ITPP is a membrane-permeant molecule, allowing it to enter red blood cells and exert its effects.[7][8]
Entry into Red Blood Cells
ITPP's journey to its target begins with its transport across the red blood cell membrane. This process is not one of simple diffusion but is mediated by the band 3 anion exchanger protein, a major transmembrane protein in erythrocytes.[8][9] This selective uptake mechanism contributes to ITPP's targeted action within RBCs.[8] The inhibition of ITPP uptake by known band 3 inhibitors like DIDS (4,4'-diisothiocyanato-stilbene-2,2'-disulfonate) provides strong evidence for this transport pathway.[8]
Allosteric Regulation of Hemoglobin
Once inside the red blood cell, ITPP binds to the allosteric site of hemoglobin, the same pocket that binds 2,3-BPG.[9] This binding preferentially stabilizes the "tense" (T) conformational state of hemoglobin, which has a lower affinity for oxygen.[10] The consequence of this stabilization is a rightward shift in the oxyhemoglobin dissociation curve.[1][3] This shift means that for any given partial pressure of oxygen (pO2), hemoglobin will release more of its bound oxygen.[11] This enhanced oxygen release is particularly pronounced in hypoxic tissues where the pO2 is already low.[1]
Signaling Pathway of ITPP Action
Caption: ITPP enters the red blood cell via the Band 3 transporter and allosterically modulates hemoglobin, promoting oxygen release.
Physiological Effects and Therapeutic Potential
The molecular action of ITPP translates into significant physiological effects, primarily the enhancement of tissue oxygenation. This has profound implications for a range of hypoxia-dependent diseases.
Increased Tissue Oxygen Partial Pressure (pO2)
Numerous preclinical studies have demonstrated that systemic administration of ITPP leads to a measurable increase in tissue oxygen levels. In mouse models, intraperitoneal injection of ITPP resulted in a dose-dependent increase in the pO2 at which hemoglobin is 50% saturated (p50), with a maximal increase of 31%.[11] This biochemical change was accompanied by a significant increase in maximal exercise capacity, both in healthy mice and in those with heart failure.[11] In tumor models, ITPP administration has been shown to increase tumor pO2 levels by 10-20 mm Hg, shifting hypoxic regions towards normoxia.[2][12] This reoxygenation effect creates a "therapeutic window" that can enhance the efficacy of conventional cancer therapies like radiation and chemotherapy, which are often limited by tumor hypoxia.[13][14]
Downregulation of Hypoxia-Inducible Factor-1α (HIF-1α)
A key downstream consequence of ITPP-mediated tissue reoxygenation is the suppression of Hypoxia-Inducible Factor-1α (HIF-1α).[7] HIF-1α is a master transcriptional regulator of the cellular response to hypoxia, promoting angiogenesis, anaerobic metabolism, and cell survival. While crucial for physiological adaptation, chronic HIF-1α activation in pathological conditions like cancer can drive disease progression.[7] Studies have shown that ITPP administration decreases the expression of HIF-1α mRNA in the myocardium of mice.[11] In cancer models, ITPP-induced reduction of HIF-1α expression by vascular endothelial cells contributes to its anti-tumor effects.[7][9]
Therapeutic Applications
The ability of ITPP to counteract hypoxia has positioned it as a promising therapeutic candidate for a variety of diseases:
-
Cancer: By alleviating tumor hypoxia, ITPP can enhance the efficacy of radiotherapy and certain chemotherapies.[13][15] It has also been shown to have intrinsic anti-cancer properties by normalizing tumor vasculature.[5][16]
-
Cardiovascular Diseases: In preclinical models of heart failure and myocardial infarction, ITPP has been shown to improve cardiac function and exercise capacity.[7][11][17] It can also prevent adverse ventricular remodeling following a heart attack.[1]
-
Ischemic Conditions: The enhanced oxygen delivery mediated by ITPP could be beneficial in treating various ischemic injuries.
| Preclinical Study | Model | Key Findings | Reference |
| Enhanced Exercise Capacity | Normal and heart failure mice | Dose-dependent increase in Hb p50 and maximal exercise capacity. | [11] |
| Myocardial Infarction | Rat model | Prevention of post-MI left ventricular dilation and impaired contractility. | [7] |
| Tumor Oxygenation | Rodent tumor models | Increased tumor pO2 and enhanced response to radiation therapy. | [5][13] |
| Pulmonary Hypertension | Rat model | Alleviation of myocardial hypoxia and prevention of right ventricular remodeling. | [1] |
Experimental Protocols for Preclinical Evaluation
To rigorously assess the efficacy of ITPP in a research setting, a combination of in vitro and in vivo experimental approaches is necessary.
In Vitro Assessment of Hemoglobin-Oxygen Affinity
The primary mechanism of ITPP can be validated by measuring its effect on the oxyhemoglobin dissociation curve.
Objective: To determine the effect of ITPP on the p50 of purified hemoglobin or whole blood.
Materials:
-
Purified hemoglobin or fresh whole blood
-
Myo-inositol trispyrophosphate (ITPP)
-
Hemox-Analyzer or similar instrument
-
Appropriate buffers (e.g., TES buffer)
Procedure:
-
Prepare solutions of purified hemoglobin (e.g., 25 µM tetramer) in a suitable buffer.[9]
-
Incubate the hemoglobin solution with varying concentrations of ITPP at 37°C for a specified time (e.g., 45 minutes).[9]
-
Oxygenate the samples with compressed air for a set duration (e.g., 10 minutes) within the Hemox-Analyzer.[9]
-
Generate the oxyhemoglobin dissociation curve and determine the p50 value for each ITPP concentration.
-
A rightward shift in the curve and an increase in the p50 value indicate a decrease in hemoglobin's oxygen affinity.
In Vivo Measurement of Tissue Oxygenation
Directly measuring the effect of ITPP on tissue oxygen levels in animal models is crucial for demonstrating its physiological relevance.
Objective: To quantify changes in tissue pO2 in response to ITPP administration.
Methodology: Electron Paramagnetic Resonance (EPR) Oximetry
EPR oximetry is a highly sensitive method for in vivo pO2 measurements.[2][12]
Materials:
-
Animal model (e.g., tumor-bearing mice)
-
Myo-inositol trispyrophosphate (ITPP) for injection
-
Implantable oxygen sensor (e.g., OxyChip)
-
EPR spectrometer
Procedure:
-
Implant the oxygen sensor into the tissue of interest (e.g., tumor) in the anesthetized animal.[12]
-
Allow for a recovery period and baseline pO2 measurements.
-
Administer ITPP systemically (e.g., intraperitoneal or intravenous injection).
-
Perform serial EPR measurements to monitor the local pO2 over time.
-
Compare the pO2 values before and after ITPP administration to determine the extent and duration of reoxygenation.[2][12]
Preclinical Evaluation Workflow
Caption: A typical workflow for the preclinical evaluation of ITPP, from in vitro validation to in vivo efficacy studies.
Challenges and Future Directions
While ITPP holds considerable promise, several challenges need to be addressed for its successful clinical translation. These include optimizing its formulation and delivery to improve bioavailability and understanding its long-term safety profile. The pharmacokinetics of ITPP, particularly its relatively short plasma half-life, may necessitate the development of sustained-release formulations for chronic conditions.[18]
Future research should focus on elucidating the full spectrum of ITPP's molecular interactions and its effects on various cell types beyond red blood cells. Clinical trials are underway to evaluate the safety and efficacy of ITPP in cancer patients, and the results of these studies will be critical in determining its future role in medicine.[1][19] The ability of ITPP to create an "oxygen therapeutic window" makes it an attractive candidate for combination therapies, potentially enhancing the efficacy of a wide range of treatments that are currently limited by tissue hypoxia.[15]
Conclusion
Myo-inositol trispyrophosphate is a novel and potent modulator of hemoglobin-oxygen affinity with a clear mechanism of action that leads to enhanced tissue oxygenation. Its ability to permeate red blood cells and allosterically regulate hemoglobin provides a targeted approach to combating hypoxia in a variety of disease states. The robust preclinical data supporting its efficacy in cancer and cardiovascular disease models, coupled with ongoing clinical investigations, underscore the significant therapeutic potential of ITPP. This technical guide provides a comprehensive foundation for researchers to explore and harness the unique properties of ITPP in the development of new and effective treatments for hypoxia-driven diseases.
References
-
Biolo, A., et al. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. Proceedings of the National Academy of Sciences, 106(5), 1926-1931. [Link]
-
Oknińska, M., et al. (2020). Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. Journal of Cellular and Molecular Medicine, 24(4), 2272-2283. [Link]
-
Wikipedia. (n.d.). myo-Inositol trispyrophosphate. [Link]
-
Duarte, C. D., et al. (2010). myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane. Chembiochem, 11(18), 2543-2548. [Link]
-
Fylaktakidou, K. C., et al. (2005). Inositol tripyrophosphate: a new membrane permeant allosteric effector of haemoglobin. Bioorganic & Medicinal Chemistry Letters, 15(7), 1819-1822. [Link]
-
ResearchGate. (n.d.). myo‐Inositol Trispyrophosphate: A Novel Allosteric Effector of Hemoglobin with High Permeation Selectivity across the Red Blood Cell Plasma Membrane. [Link]
-
Le Dret, L., et al. (2019). Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. Journal of Cellular and Molecular Medicine, 23(2), 1035-1045. [Link]
-
Oknińska, M., et al. (2022). New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease. Biomedicine & Pharmacotherapy, 154, 113544. [Link]
-
PubMed. (2020). Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. [Link]
-
ResearchGate. (n.d.). New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease. [Link]
-
MD Anderson Cancer Center OpenWorks. (n.d.). Measuring the Effect of ITPP on Tumor Hypoxia with Multispectral Optoacoustic Tomography. [Link]
-
Pruschy, M., et al. (2021). Tumor Oxygenation by Myo-Inositol Trispyrophosphate Enhances Radiation Response. International Journal of Radiation Oncology, Biology, Physics, 110(4), 1231-1243. [Link]
-
ResearchGate. (n.d.). Long-term impact of ITPP on hypoxic response and tumor vasculature in.... [Link]
-
ResearchGate. (n.d.). Effect of ITPP treatment (2 g/kg once daily for 2 days) on tumour.... [Link]
-
Krzykawska-Serda, M., et al. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. PLoS ONE, 18(5), e0285318. [Link]
-
PubMed. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)-Local pO2 study in murine tumors. [Link]
-
Krzykawska-Serda, M., et al. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. PLoS ONE, 18(5), e0285318. [Link]
-
ResearchGate. (n.d.). (PDF) Modulation of the Oxygenation State and Intracellular pH of Erythrocytes by Inositol‐Trispyrophosphate Investigated by P NMR Study of 2,3‐DPG. [Link]
-
ResearchGate. (n.d.). *Impact of ITPP on oxygen consumption rate in vitro. P. [Link]
-
Dr.Oracle. (n.d.). Is myo-inositol (myo-inositol) effective in increasing oxygen levels?. [Link]
-
Dr.Oracle. (n.d.). What is the time frame for Inositol Triphosphate (ITPP) to take effect?. [Link]
-
PubMed. (2018). Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. [Link]
-
ResearchGate. (n.d.). ITPP restores exercise capacity in mice with severe heart failure.... [Link]
-
ResearchGate. (n.d.). Fig. 1 Study setup and pharmacokinetics. a Schema of study flow with.... [Link]
-
UMBRELLA Labs. (n.d.). ULB-Article-08_2024-01-ITPP (WM). [Link]
-
Bizzarri, M., et al. (2016). Pharmacodynamics and pharmacokinetics of inositol(s) in health and disease. Expert Opinion on Drug Metabolism & Toxicology, 12(10), 1181-1196. [Link]
-
NCBI Bookshelf. (n.d.). Measurement of Oxygen - Regulation of Tissue Oxygenation. [Link]
Sources
- 1. New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)-Local pO2 study in murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 4. Inositol tripyrophosphate: a new membrane permeant allosteric effector of haemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Treatment of hypoxia‐dependent cardiovascular diseases by myo‐inositol trispyrophosphate (ITPP)‐enhancement of oxygen delivery by red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pnas.org [pnas.org]
- 12. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor Oxygenation by Myo-Inositol Trispyrophosphate Enhances Radiation Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors | PLOS One [journals.plos.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. researchgate.net [researchgate.net]
The Architecture of Breath: A Technical Guide to the Historical Development of Hemoglobin Allosteric Effectors
Foreword
For researchers, clinicians, and drug developers, hemoglobin is more than just the molecule that colors blood red; it is a masterclass in biological engineering. Its ability to bind oxygen in the lungs and release it in the tissues is not a simple equilibrium but a finely tuned, dynamic process governed by the principles of allostery. This guide navigates the historical and scientific journey of understanding the molecules that modulate hemoglobin's function—the allosteric effectors. From naturally occurring phosphates to rationally designed synthetic compounds, we will explore the foundational discoveries, the experimental frameworks used to validate them, and the translation of this knowledge into therapeutic innovation. This document is structured not as a rigid review, but as a narrative of scientific discovery, designed to provide not just the "what," but the critical "how" and "why" that has propelled this field forward.
Foundational Concepts: The Two-State Model and the Dawn of Allostery
The story of hemoglobin's allosteric effectors begins with the fundamental understanding of its structure and cooperative oxygen-binding behavior. The groundbreaking work of Max Perutz and John Kendrew in the late 1950s, which elucidated the three-dimensional structures of hemoglobin and myoglobin through X-ray crystallography, was a monumental achievement that earned them the 1962 Nobel Prize in Chemistry.[1] This structural insight revealed a tetrameric protein composed of two alpha-beta dimers. It laid the groundwork for understanding how a protein could exhibit a sigmoidal oxygen-binding curve, a hallmark of positive cooperativity, where the binding of one oxygen molecule increases the affinity of the remaining heme sites for oxygen.
This cooperative behavior is best explained by the Monod-Wyman-Changeux (MWC) "two-state" model of allostery, proposed in 1965.[2] This model posits that hemoglobin exists in a dynamic equilibrium between two distinct quaternary conformations:
-
The T (Tense) State: Characterized by low oxygen affinity. This state is stabilized by a network of salt bridges between the subunits.
-
The R (Relaxed) State: Characterized by high oxygen affinity. The binding of oxygen disrupts the inter-subunit salt bridges, favoring a conformational shift to the R state.
Allosteric effectors function by binding to a site distinct from the oxygen-binding heme iron and stabilizing one of these two states, thereby shifting the equilibrium and altering the protein's overall oxygen affinity.
Figure 1: The Tense (T) to Relaxed (R) state equilibrium of hemoglobin, modulated by oxygen binding and allosteric effectors.
The Physiological Modulator: Discovery of 2,3-Bisphosphoglycerate (2,3-BPG)
For years, a puzzling discrepancy existed: purified hemoglobin exhibited a much higher affinity for oxygen than hemoglobin within red blood cells. The physiological relevance of the beautifully structured protein seemed disconnected from its in-vivo function. The key to this puzzle was the identification of the primary endogenous allosteric effector in human red blood cells.
In 1967, Reinhold and Ruth Benesch made the landmark discovery that organic phosphates, particularly 2,3-bisphosphoglycerate (2,3-BPG), were responsible for lowering hemoglobin's oxygen affinity in red blood cells to its physiological level.[3] They demonstrated that "stripped" hemoglobin, when incubated with 2,3-BPG, exhibited a right-shifted oxygen dissociation curve, mimicking the behavior of whole blood.[4]
This discovery was profound. It revealed that 2,3-BPG, a byproduct of glycolysis, acts as a negative allosteric effector. It preferentially binds to the central cavity of deoxyhemoglobin in its T-state, stabilized by electrostatic interactions with positively charged amino acid residues (specifically β-chain histidines and lysines) lining the cavity.[5][6] This binding stabilizes the low-affinity T-state, promoting oxygen release in peripheral tissues where it is most needed. In the R-state, this central cavity constricts, preventing 2,3-BPG from binding effectively.[5]
Quantifying Allostery: The Oxygen Dissociation Curve and p50
The primary method for quantifying the effect of an allosteric modulator on hemoglobin function is the determination of the oxygen-hemoglobin dissociation curve (ODC). This curve plots the percentage of hemoglobin saturated with oxygen against the partial pressure of oxygen (pO₂). The key metric derived from this curve is the p50 value , which is the partial pressure of oxygen at which hemoglobin is 50% saturated.[7]
-
A higher p50 indicates a rightward shift of the ODC and lower oxygen affinity .
-
A lower p50 indicates a leftward shift of the ODC and higher oxygen affinity .
The discovery of 2,3-BPG's role was validated by showing it significantly increased the p50 of purified hemoglobin, bringing it in line with the physiological p50 of whole blood.
| Condition | Typical p50 (mmHg) at pH 7.4, 37°C | Oxygen Affinity |
| "Stripped" Hemoglobin (phosphate-free) | ~12 - 18 mmHg | High |
| Whole Blood (Physiological 2,3-BPG) | ~26 - 28 mmHg[7] | Normal |
| Increased 2,3-BPG (e.g., at high altitude) | > 28 mmHg | Low |
| Fetal Hemoglobin (HbF) | ~19 - 21 mmHg | High |
| Hemoglobin + Voxelotor (SCD drug) | < 26 mmHg | High |
| Hemoglobin + Efaproxiral (RSR-13) | > 28 mmHg | Low |
Table 1: Comparative p50 values for human hemoglobin under various conditions, illustrating the impact of allosteric effectors.
Experimental Protocol: Determination of the Oxygen Dissociation Curve
The causality behind the claims of allosteric modulation rests on robust, reproducible experimental validation. The classic and still fundamental method involves spectrophotometric analysis of hemoglobin under controlled gaseous environments.
Objective: To determine the full ODC and p50 value of a hemoglobin sample in the presence and absence of a putative allosteric effector.
Methodology:
-
Sample Preparation:
-
Prepare a solution of purified ("stripped") hemoglobin A₀.
-
Divide the solution into a control group and a test group. To the test group, add the allosteric effector (e.g., 2,3-BPG, IHP, or a synthetic molecule) to the desired final concentration. Ensure both solutions are in an identical buffer system (e.g., HEPES or BIS-TRIS) at a constant pH and temperature (typically pH 7.4, 37°C).
-
-
Tonometry (Gas Equilibration):
-
Place the samples in a tonometer, a specialized vessel that allows for the equilibration of a liquid with a gas phase of a precise composition.[8]
-
Deoxygenation: Fully deoxygenate the sample by bubbling with a humidified, certified gas mixture of 100% N₂ (or Argon) containing 5.6% CO₂ to maintain pH.
-
Oxygenation: Sequentially introduce certified gas mixtures with increasing partial pressures of oxygen (e.g., 2%, 4%, 6%... 21% O₂) into the tonometer. Allow the sample to fully equilibrate at each step.
-
-
Spectrophotometric Measurement:
-
After each equilibration step, transfer an aliquot of the sample anaerobically to a cuvette.
-
Measure the absorbance spectrum (typically 500-650 nm). The spectra of oxyhemoglobin and deoxyhemoglobin are distinct.
-
Calculate the fractional oxygen saturation (Y) at each pO₂ using the measured absorbances at specific wavelengths (e.g., 560 nm, 576 nm) and the known extinction coefficients for the pure oxy- and deoxy- forms.[9]
-
-
Data Analysis:
-
Plot fractional saturation (Y) versus pO₂ to generate the ODC.
-
Fit the data to the Hill equation to determine the p50 and the Hill coefficient (n), which quantifies the degree of cooperativity.
-
Figure 2: Experimental workflow for determining the oxygen dissociation curve (ODC) and p50 of hemoglobin.
The Rise of Synthetic Effectors: Rational Drug Design
The discovery of 2,3-BPG's binding site in the central water cavity of the T-state provided a blueprint for rational drug design. Scientists hypothesized that synthetic molecules designed to bind to this site, or other allosteric sites, could be developed as therapeutics. This led to two main classes of synthetic allosteric modulators:
T-State Stabilizers (Right-Shifting Agents)
These compounds mimic the action of 2,3-BPG, lowering hemoglobin's oxygen affinity and enhancing oxygen release. The therapeutic goal is to increase oxygen delivery to hypoxic tissues.
-
Efaproxiral (RSR-13): One of the earliest and most studied synthetic effectors, efaproxiral was developed as a radiation sensitizer for hypoxic tumors.[10] X-ray crystallography confirmed that it binds non-covalently within the central water cavity of the T-state hemoglobin tetramer, forming interactions that stabilize this low-affinity conformation.[11] This stabilization leads to a rightward shift in the ODC, increasing oxygen offloading in the low-oxygen tumor microenvironment.[12]
R-State Stabilizers (Left-Shifting Agents)
These compounds increase hemoglobin's oxygen affinity, preventing it from releasing oxygen prematurely. This is particularly relevant for sickle cell disease (SCD), where the polymerization of deoxygenated sickle hemoglobin (HbS) is the primary pathological event.
-
Voxelotor (GBT440): Approved by the FDA for the treatment of SCD, Voxelotor represents a major success in the field. It is designed to preferentially bind to the R-state of hemoglobin.[13] Crystallographic and NMR studies have shown that Voxelotor binds to the N-terminus of the alpha-globin chain, a site distinct from the 2,3-BPG pocket.[14][15] This binding stabilizes the high-affinity R-state, increasing the overall oxygen affinity of HbS. By keeping more HbS in the oxygenated, non-polymerizing R-state, Voxelotor directly inhibits the root cause of red blood cell sickling.[13]
-
Other Novel Effectors (e.g., TD-1): High-throughput screening methods have identified novel chemical scaffolds that modulate hemoglobin affinity. For example, the compound TD-1 was found to covalently bind to cysteine residues on the beta-chain (β-Cys93 and β-Cys112).[16][17] This modification sterically hinders the formation of a key salt bridge (β-His146 to β-Asp94) that is critical for T-state stability, thus favoring the high-affinity R-state.[16]
The development of these synthetic effectors relies on a self-validating system of discovery and characterization:
-
High-Throughput Screening: Large compound libraries are screened for their ability to bind hemoglobin and modulate its oxygen affinity in multi-well plate-based assays.[16]
-
Biophysical Characterization: Lead compounds are validated by determining their full ODC and p50 shift.
-
Structural Biology: X-ray crystallography or NMR spectroscopy is used to determine the precise binding site and the structural basis for the compound's allosteric effect.[16] This structural information provides the causality, explaining how the molecule works and enabling further structure-activity relationship (SAR) studies to optimize potency and specificity.
Conclusion and Future Directions
The historical journey of hemoglobin allosteric effectors is a testament to the power of integrating structural biology, biochemistry, and medicinal chemistry. From the initial structural revelations of Perutz to the physiological insights of the Benesches and the modern era of rational drug design, our understanding has evolved from a static picture to a dynamic appreciation of a highly regulated molecular machine. The principles uncovered through the study of hemoglobin have not only yielded new therapies for diseases like SCD but have also provided a foundational paradigm for understanding allosteric regulation across all of biology. Future research will continue to explore more nuanced aspects of allostery, including the role of protein dynamics and the development of effectors with even greater specificity and tailored pharmacokinetic profiles, further refining our ability to control the architecture of breath.
References
-
Abdulmalik, O., Safo, M. K., et al. (2014). Identification of a Small Molecule that Increases Hemoglobin Oxygen Affinity and Reduces SS Erythrocyte Sickling. ACS Chemical Biology. [Link]
-
Brunori, M., & Coletta, M. (2023). Modulation of Allosteric Control and Evolution of Hemoglobin. International Journal of Molecular Sciences. [Link]
-
Abdulmalik, O., et al. (2014). Identification of a Small Molecule that Increases Hemoglobin Oxygen Affinity and Reduces SS Erythrocyte Sickling. ACS Publications. [Link]
-
Deranged Physiology. (2023). The p50 value of a blood gas sample. derangedphysiology.com. [Link]
-
Mairbäurl, H. (2020). A broad diversity in oxygen affinity to haemoglobin. Scientific Reports. [Link]
-
Mayo Clinic Laboratories. Hemoglobin-O2 Affinity (p50) Testing. mayocliniclabs.com. [Link]
-
Randad, R. S., et al. (1991). Allosteric modifiers of hemoglobin. 1. Design, synthesis, testing, and structure-allosteric activity relationship of novel hemoglobin oxygen affinity decreasing agents. Journal of Medicinal Chemistry. [Link]
-
Aimo, G., et al. (1981). [Preliminary study on P50 and on other parameters correlated with hemoglobin function in normal subjects chosen at random]. Minerva Medica. [Link]
-
Biology LibreTexts. (2019). 12: Hemoglobin and allosteric effects. bio.libretexts.org. [Link]
-
Kirk, B. W., Raber, M. B., & Duke, K. R. (1975). A simplified method for determining the P50 of blood. Journal of Applied Physiology. [Link]
-
Metcalfe, C. L., et al. (2025). Voxelotor (Oxbryta) Binds Multiple Hemoglobin Sites and Influences Protein Structure. bioRxiv. [Link]
-
Shaw, D. E., et al. (2005). Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases. British Journal of Cancer. [Link]
-
Wireko, F. C., et al. (1992). X-ray crystallographic analyses of symmetrical allosteric effectors of hemoglobin: compounds designed to link primary and secondary binding sites. Journal of Medicinal Chemistry. [Link]
-
Al-Awar, D., et al. (2023). Michael Acceptor Compounds as Hemoglobin Oxygen Affinity Modulators for Reversing Sickling of Red Blood Cells. Molecules. [Link]
-
Zundel, G., & Brzezinski, B. (1993). Specific interactions of the allosteric effector 2,3-bisphosphoglycerate with human hemoglobin--a difference FTIR study. Journal of Molecular Structure. [Link]
-
Metcalfe, C. L., et al. (2025). Voxelotor (Oxbryta) Binds Multiple Hemoglobin Sites and Influences Protein Structure. bioRxiv. [Link]
-
Welsby, I. J., et al. (2018). P50 values and haemoglobin for each haemoglobin variant Blood... ResearchGate. [Link]
-
Shibayama, N., et al. (2014). Size and Shape Controlled Crystallization of Hemoglobin for Advanced Crystallography. Crystals. [Link]
-
AK Lectures. (n.d.). Effect of 2,3-BPG on Hemoglobin. aklectures.com. [Link]
-
Truman State University. (n.d.). MEASUREMENT OF “HEMOGLOBIN” IN BLOOD BY SPECTROPHOTOMETRY. Truman ChemLab. [Link]
-
Goldstein, S. R., et al. (2018). Design, Synthesis, and Biological Evaluation of Allosteric Effectors That Enhance CO Release from Carboxyhemoglobin. ACS Medicinal Chemistry Letters. [Link]
-
Wang, L., et al. (2019). The P50 value detected by the oxygenation-dissociation analyser and blood gas analyser. Annals of Medicine. [Link]
-
Stea, B., et al. (2004). Safety profile of efaproxiral (RSR13), a novel radiation sensitizer, in patients undergoing radiation therapy. Journal of Clinical Oncology. [Link]
-
Patel, M. P., et al. (2018). Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin-oxygen affinity modifiers. Drug Design, Development and Therapy. [Link]
-
Hou, H., et al. (2001). The effect of RSR13, a synthetic allosteric modifier of hemoglobin, on brain tissue pO2 (measured by EPR oximetry) following severe hemorrhagic shock in rats. Advances in Experimental Medicine and Biology. [Link]
-
Abraham, D. J., et al. (1991). Allosteric modifiers of hemoglobin. 2. Crystallographically determined binding sites and hydrophobic binding/interaction analysis of novel hemoglobin oxygen effectors. Journal of Medicinal Chemistry. [Link]
-
Xu, Q., et al. (2022). High-Throughput Assay to Screen Small Molecules for Their Ability to Prevent Sickling of Red Blood Cells. ACS Omega. [Link]
-
Wikipedia. (n.d.). 2,3-Bisphosphoglyceric acid. en.wikipedia.org. [Link]
-
Safo, M. K. (2022). X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Frontiers in Molecular Biosciences. [Link]
-
Mehanna, A. S., et al. (2002). Synthesis and X-ray Studies of Chiral Allosteric Modifiers of Hemoglobin. Journal of Medicinal Chemistry. [Link]
-
Metcalf, B., et al. (2017). Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin. ACS Medicinal Chemistry Letters. [Link]
-
Bovino, R. C., Jackson, A. C., & Ferrone, F. A. (2022). More to voxelotor than meets the eye?. Blood Advances. [Link]
-
Poillon, W. N., & Kim, B. C. (1990). 2,3-Diphosphoglycerate and Intracellular pH as Interdependent Determinants of the Physiologic Solubility of Deoxyhemoglobin S. Blood. [Link]
-
Patel, M. P., et al. (2018). Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin-oxygen affinity modifiers. Drug Design, Development and Therapy. [Link]
-
Taylor & Francis Online. (n.d.). Efaproxiral: a novel radiation sensitiser. tandfonline.com. [Link]
-
Abraham, D. J., et al. (1992). High-resolution crystal structure of deoxy hemoglobin complexed with a potent allosteric effector. Protein Science. [Link]
-
Quora. (2020). Why does 2,3-BPG selectively bind with deoxyhemoglobin (T state)...?. quora.com. [Link]
-
ResearchGate. (2020). (PDF) Resveratrol, a New Allosteric Effector of Hemoglobin, Enhances Oxygen Supply Efficiency and Improves Adaption to Acute Severe Hypoxia. researchgate.net. [Link]
-
Al-Samhari, M. M., & Al-Ghamdi, S. (2024). Promising role of voxelotor in managing sickle cell disease in children: a narrative review. Clinical and Experimental Pediatrics. [Link]
-
Red Blood Cell 2,3-Diphosphoglycerate Decreases in Response to a 30 km Time Trial Under Hypoxia in Cyclists. (2021). Frontiers in Physiology. [Link]
Sources
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Modulation of Allosteric Control and Evolution of Hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,3-Bisphosphoglyceric acid - Wikipedia [en.wikipedia.org]
- 5. Specific interactions of the allosteric effector 2,3-bisphosphoglycerate with human hemoglobin--a difference FTIR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. A simplified method for determining the P50 of blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. The effect of RSR13, a synthetic allosteric modifier of hemoglobin, on brain tissue pO2 (measured by EPR oximetry) following severe hemorrhagic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Promising role of voxelotor in managing sickle cell disease in children: a narrative review [e-cep.org]
- 13. Voxelotor (Oxbryta) Binds Multiple Hemoglobin Sites and Influences Protein Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Identification of a Small Molecule that Increases Hemoglobin Oxygen Affinity and Reduces SS Erythrocyte Sickling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin–oxygen affinity modifiers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Myo-Inositol Trispyrophosphate (ITP)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Myo-inositol trispyrophosphate (ITP), a synthetic membrane-permeant allosteric effector of hemoglobin, has emerged as a promising therapeutic agent for conditions associated with tissue hypoxia, such as cancer and cardiovascular diseases. By binding to hemoglobin, ITP reduces its oxygen affinity, thereby enhancing oxygen release into tissues. This guide provides a comprehensive overview of the in vivo administration of ITP, detailing its mechanism of action, formulation, administration protocols for rodent models, and methods for assessing its physiological effects. The protocols and insights presented herein are designed to equip researchers with the necessary knowledge to conduct robust and reproducible in vivo studies with ITP.
Scientific Foundation: The Mechanism of Action of Myo-Inositol Trispyrophosphate
Myo-inositol trispyrophosphate is a synthetic analogue of the endogenous hemoglobin regulator, 2,3-bisphosphoglycerate (2,3-BPG). Unlike many other inositol phosphates, ITP can efficiently cross the red blood cell membrane.[1] Once inside the erythrocyte, ITP binds to the allosteric site of hemoglobin, stabilizing its low-oxygen-affinity T-state (tense state). This allosteric modulation results in a rightward shift of the oxygen-hemoglobin dissociation curve, signifying a decrease in hemoglobin's affinity for oxygen.[2][3] Consequently, at any given partial pressure of oxygen (pO2) in the tissues, hemoglobin releases a greater amount of oxygen, thereby increasing tissue oxygenation.[4] This mechanism is particularly beneficial in hypoxic microenvironments, where it can alleviate oxygen deprivation.[2][5]
Caption: Mechanism of ITP-mediated tissue oxygenation.
Pre-Administration Considerations
Formulation of ITP for In Vivo Administration
The proper formulation of ITP is critical for its solubility, stability, and bioavailability. ITP is a highly polar molecule and is often used as a sodium or triethylamine salt.[6] For in vivo studies, ITP is typically dissolved in a sterile, biocompatible vehicle.
Recommended Formulation:
A commonly used vehicle for intraperitoneal (IP) and intravenous (IV) administration of ITP is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween 80, and saline.[7]
Preparation Protocol:
-
Prepare a stock solution of ITP in DMSO. The concentration will depend on the final desired dosage.
-
To the ITP-DMSO stock solution, add PEG300 and mix thoroughly until the solution is clear.
-
Add Tween 80 to the mixture and mix until clear.
-
Finally, add sterile saline (0.9% NaCl) to the desired final volume and mix until the solution is homogenous.[7]
-
Ensure the final solution is sterile, for instance by filtration through a 0.22 µm filter.
Example Formulation Ratio (adjust as needed):
-
DMSO: 10%
-
PEG300: 40%
-
Tween 80: 5%
-
Saline (0.9% NaCl): 45%
Animal Models and Dosage
Rodent models, particularly mice and rats, are commonly used for in vivo studies of ITP. The dosage can vary depending on the animal model, the administration route, and the specific research question.
| Animal Model | Administration Route | Dosage Range | Reference |
| Mice | Intraperitoneal (IP) | 0.5 - 3 g/kg | [8] |
| Mice | Intraperitoneal (IP) | 2 g/kg | [3] |
| Rats | Intravenous (IV) | 1.5 g/kg | [7] |
| Rats | Intraperitoneal (IP) | 1.5 g/kg | [7] |
Note: It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental model and desired therapeutic effect.
In Vivo Administration Protocols
Ethical Considerations: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Intraperitoneal (IP) Injection Protocol (Mice)
IP injection is a common and relatively simple method for administering ITP.
Materials:
-
Sterile ITP formulation
-
1 mL sterile syringe
-
25-27 gauge sterile needle
-
70% ethanol for disinfection
-
Appropriate animal restraint device
Procedure:
-
Restrain the mouse securely, ensuring the abdomen is accessible.
-
Tilt the mouse's head downwards at a slight angle to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, discard the syringe and start with a fresh one at a different site.
-
Slowly inject the ITP solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
Intravenous (IV) Injection Protocol (Mice - Tail Vein)
IV administration allows for rapid systemic delivery of ITP.
Materials:
-
Sterile ITP formulation
-
1 mL sterile syringe
-
27-30 gauge sterile needle
-
Animal restrainer (e.g., a commercial rodent restrainer)
-
Heat lamp or warm water to dilate the tail veins
-
70% ethanol for disinfection
Procedure:
-
Place the mouse in the restrainer.
-
Warm the tail using a heat lamp or by immersing it in warm water to induce vasodilation, making the lateral tail veins more visible.
-
Disinfect the tail with 70% ethanol.
-
Position the needle, bevel up, parallel to the vein.
-
Carefully insert the needle into one of the lateral tail veins. A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the ITP solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw it and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Caption: A generalized experimental workflow for in vivo ITP studies.
Post-Administration Monitoring and Endpoint Analysis
Pharmacokinetics and Monitoring
Pharmacokinetic studies in equine models have shown that after intravenous administration, ITP reaches peak plasma concentration within 5 minutes and is detectable in plasma for up to 6 hours.[9] In urine, it peaks at 1.5 hours and can be detected for up to 24 hours.[9] In rodent models, the effects of a single IP injection on the oxygen-carrying capacity of blood can be observed for several days.
Monitoring:
-
General Health: Observe animals for any changes in behavior, activity, food and water intake, and body weight.
-
Adverse Effects: In a phase Ib clinical trial, hypercalcemia was noted as a treatment-related toxicity, although it required little to no intervention.[10] While not extensively reported in animal models, monitoring for signs of distress is crucial.
Endpoint Analysis
The efficacy of ITP administration is primarily assessed by its physiological effects on oxygen delivery and tissue oxygenation.
4.2.1. Measurement of p50 (Hemoglobin-Oxygen Half-Saturation Pressure)
An increase in p50 is a direct indicator of the rightward shift in the oxygen-hemoglobin dissociation curve.
Method: Blood samples can be collected at various time points post-administration and analyzed using a hemoximeter or by constructing an oxygen-hemoglobin dissociation curve using tonometry.
Expected Results:
| Dosage (IP in mice) | Mean Increase in p50 | Reference |
| 1 g/kg | 22% | [8] |
| 2 g/kg | 37% | [8] |
| 0.5 - 3 g/kg | Dose-related increase up to 31% | [9] |
4.2.2. Assessment of Tissue Oxygenation (pO2)
Direct measurement of tissue pO2 provides evidence of enhanced oxygen delivery.
Methods:
-
Electron Paramagnetic Resonance (EPR) Oximetry: This technique allows for repeated, non-invasive measurements of absolute pO2 values in vivo.[3][5]
-
Polarographic Oxygen Electrodes: These can be inserted into tissues of interest to measure local pO2.
Expected Results:
In murine tumor models, ITP administration has been shown to increase tumor pO2 levels, with the maximum effect observed around 2 hours post-administration.[3] This elevated pO2 can be sustained for at least one day.[3] In some studies, tumor pO2 levels were elevated by 10-20 mm Hg compared to controls.[5][11]
4.2.3. Functional Outcomes: Exercise Capacity
In models of heart failure and in healthy animals, ITP has been shown to improve exercise capacity, a functional outcome directly related to enhanced oxygen delivery to muscles.
Method: Maximal exercise capacity can be measured using a motorized treadmill with a progressive workload protocol.
Expected Results:
| Animal Model | Dosage (IP) | Maximal Increase in Exercise Capacity | Reference |
| Normal Mice | 0.5 - 3 g/kg | 57% ± 13% | [8] |
| Mice with Heart Failure | Not specified | 63% ± 7% | [8] |
Safety and Toxicology
Preclinical studies have generally indicated a favorable safety profile for ITP. Studies in rats have shown no toxic effects on cardiomyocytes.[12] However, as with any investigational compound, careful monitoring for adverse effects is essential. In a human clinical trial, the main treatment-related toxicity was hypercalcemia, which was manageable.[10]
Conclusion
Myo-inositol trispyrophosphate holds significant promise as a therapeutic agent for a range of hypoxia-related diseases. The successful in vivo application of ITP relies on careful consideration of its formulation, appropriate dosage selection, and precise administration techniques. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute meaningful preclinical studies to further explore the therapeutic potential of this novel hemoglobin modulator.
References
-
Okninska, M., Mackiewicz, U., Zajda, K., Kieda, C., & Maczewski, M. (2022). New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease. Biomedicine & Pharmacotherapy, 154, 113544. [Link]
- Görgens, C., et al. (2014). Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution / high accuracy mass spectrometry for doping control purposes. Journal of Pharmaceutical and Biomedical Analysis, 92, 193-200.
- Google Patents. (2015). Myo-inositol trispyrophosphate as an anti-obesity agent. (CN105188771A).
- Google Patents. (2016). Myo-inositol trispyrophosphate as an anti-obesity agent. (US20160067267A1).
- Unfer, V., et al. (2017). Myo-inositol in assisted reproductive technology from bench to bedside. European Journal of Obstetrics & Gynecology and Reproductive Biology, 215, 24-30.
-
Tran, L. B. A., et al. (2019). Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. Journal of Cellular and Molecular Medicine, 23(3), 1908–1916. [Link]
- Dr. Oracle. (2025). What are the guidelines for administering IV (intravenous) myo-Inositol?
-
Krzykawska-Serda, M., et al. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. PLOS ONE, 18(5), e0285318. [Link]
- ResearchGate. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors.
- ResearchGate. (2013). Detection of myo-inositol tris pyrophosphate (ITPP)
-
O'Connell, K. A., et al. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. Proceedings of the National Academy of Sciences, 106(6), 1926-1929. [Link]
- ResearchGate. (2019). Impact of myo-inositol trispyrophosphate (ITPP)
-
PubMed. (2018). Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. [Link]
- Thermo Fisher Scientific. (2015).
-
Okninska, M., et al. (2020). Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. Journal of Cellular and Molecular Medicine, 24(3), 2272-2283. [Link]
-
Limani, P., et al. (2021). Phase Ib dose-escalation study of the hypoxia-modifier Myo-inositol trispyrophosphate in patients with hepatopancreatobiliary tumors. Nature Communications, 12(1), 3745. [Link]
- ResearchGate. (2014).
- Wiley Online Library. (2012).
- ScienceDirect. (2019). Toxicoses in Animals From Human Dietary and Herbal Supplements.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105188771A - Myo-inositol trispyrophosphate as an anti-obesity agent - Google Patents [patents.google.com]
- 7. myo-Inositol trispyrophosphate hexasodium (ITPP hexasodium) | Others 12 | 23103-35-7 | Invivochem [invivochem.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Phase Ib dose-escalation study of the hypoxia-modifier Myo-inositol trispyrophosphate in patients with hepatopancreatobiliary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Treatment of hypoxia‐dependent cardiovascular diseases by myo‐inositol trispyrophosphate (ITPP)‐enhancement of oxygen delivery by red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for Myo-Inositol Trispyrophosphate (ITPP) in Cancer Research Models
Abstract
Tumor hypoxia is a cornerstone of cancer progression, metastasis, and resistance to therapy.[1][2] It fosters an aggressive phenotype and an immunosuppressive microenvironment, presenting a significant challenge in oncology. Myo-inositol trispyrophosphate (ITPP) is an innovative investigational compound designed to counteract tumor hypoxia.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing robust preclinical experiments using ITPP. We will delve into its core mechanisms, provide field-proven insights into experimental design, and offer detailed protocols for in vitro and in vivo evaluation.
The Scientific Rationale: ITPP's Dual Mechanism of Action
ITPP's efficacy stems from a dual mechanism that not only addresses the immediate oxygen deficit but also remodels the tumor microenvironment for a sustained effect. Understanding this causality is critical for designing meaningful experiments.
1.1. Primary Mechanism: Allosteric Modulation of Hemoglobin
ITPP is a synthetic, membrane-permeant allosteric effector of hemoglobin.[3][4] It readily crosses the red blood cell (RBC) membrane and binds to hemoglobin, decreasing its affinity for oxygen.[3][5] This shifts the oxygen-hemoglobin dissociation curve to the right, significantly enhancing the release of oxygen from RBCs, particularly in the low partial pressure of oxygen (pO₂) environment characteristic of solid tumors.[2][3][5] This direct reoxygenation alleviates the hypoxic stress on cancer cells.[1][4]
1.2. Secondary Mechanism: Normalization of Tumor Vasculature
Beyond enhancing oxygen delivery, long-term ITPP administration promotes the normalization of the chaotic and leaky tumor vasculature.[3][6] This is achieved through the activation of the endothelial Phosphatase and Tensin homolog (PTEN), a critical tumor suppressor protein.[7][8][9] PTEN activation helps stabilize blood vessels, leading to improved perfusion and a more durable increase in oxygen supply.[7][9] This vascular normalization can also reduce tumor cell dissemination and metastasis.[7]
The alleviation of hypoxia and normalization of vasculature collectively lead to the downregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[4][10][11] HIF-1α is a master regulator of the hypoxic response, driving angiogenesis via Vascular Endothelial Growth Factor (VEGF) and promoting cancer cell survival.[4][10] By suppressing HIF-1α, ITPP disrupts this entire pathological cascade.[4][10][11]
Designing Your ITPP Study: Key Considerations
A well-designed study is paramount for obtaining reproducible and translatable results. The choice of model, dosing strategy, and analytical methods must align with the scientific question being asked.
2.1. Choosing the Right Cancer Model
-
In Vitro Models: Direct application of ITPP to cancer cells in monoculture is unlikely to yield significant results, as its primary target is hemoglobin.[10][11] Instead, in vitro studies should focus on downstream effects of reoxygenation or co-culture systems.
-
Oxygen Consumption Rate (OCR): Assess if ITPP-induced oxygenation affects the metabolic state of cancer cells. Some studies have shown ITPP can reduce OCR in certain cell lines, which would further contribute to reducing hypoxia.[1][12]
-
Endothelial Cell Tube Formation Assays: Use co-cultures of endothelial cells and cancer cells under hypoxic conditions. The addition of ITPP-loaded RBCs (not free ITPP) can be used to assess the inhibition of hypoxia-induced angiogenesis.[10][11]
-
3D Spheroids/Organoids: These models generate natural hypoxic cores and better represent the in vivo tumor architecture, making them suitable for studying the impact of improved oxygen delivery on cell viability, invasion, and gene expression.[13]
-
-
In Vivo Models: Animal models are essential for evaluating the systemic effects of ITPP.
-
Syngeneic Models: These are critical for studies involving the immune system. Since hypoxia fosters an immunosuppressive microenvironment, ITPP-mediated reoxygenation can enhance anti-tumor immune responses.[8][14] Models like B16 melanoma and 4T1 breast carcinoma are well-established.[7][9]
-
Xenograft Models: Useful for studying the direct effects of reoxygenation on human tumor growth and in combination with other therapies like radiation.[2] Common models include 9L-glioma and various human cancer cell line-derived xenografts.[1][12]
-
Orthotopic Models: Implanting tumors in their native organ (e.g., hepatocellular carcinoma in the liver) provides the most clinically relevant context for evaluating therapeutic efficacy.[4]
-
2.2. Dosing, Formulation, and Administration
-
Formulation: ITPP is typically supplied as a hexasodium salt, a white solid.[15] For in vivo studies, it should be dissolved in sterile saline (0.9% NaCl).[15]
-
Administration Route: Intraperitoneal (IP) injection is the most common and effective route described in preclinical literature.[8][9]
-
Dosage and Schedule: The optimal dose and schedule can be tumor model-dependent. Published studies frequently use doses between 1.5 g/kg and 2 g/kg.[1][9][12] The schedule can range from daily injections for several days to weekly treatments.[1][4][12] It is crucial to perform pilot studies to determine the optimal therapeutic window for your specific model.[9]
| Parameter | Recommended Starting Point | Rationale & Key References |
| Formulation | Dissolve in sterile 0.9% NaCl | Standard, non-toxic vehicle for in vivo administration.[15] |
| Route | Intraperitoneal (IP) | Proven effective route in numerous rodent studies.[8][9] |
| Dosage | 1.5 - 2.0 g/kg | Effective range demonstrated in glioma, sarcoma, melanoma, and breast cancer models.[1][9][12] |
| Schedule | Model-dependent; e.g., daily for 2 days or 2x/week | The effect on tumor pO₂ can last for several days after administration.[1][12] Scheduling should be optimized based on the therapeutic goal (e.g., radiosensitization vs. long-term growth inhibition).[2][9] |
2.3. Essential Controls
-
Vehicle Control: A group of animals receiving only the vehicle (e.g., sterile saline) is mandatory to control for effects of the injection procedure and vehicle itself.
-
Baseline Measurements: For longitudinal studies, especially those measuring tumor oxygenation, it is critical to obtain baseline readings before the first ITPP administration.
-
Combination Therapy Controls: When testing ITPP with another agent (e.g., radiation, chemotherapy, immunotherapy), groups for each monotherapy are required to demonstrate synergy or an additive effect.
Core Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of ITPP. Researchers should adapt them to their specific models and laboratory conditions.
Protocol 1: In Vivo Efficacy and Tumor Growth Inhibition
This protocol outlines a general workflow for assessing ITPP's effect on tumor growth in a subcutaneous mouse model.
Materials:
-
Cancer cells (e.g., B16-F10 melanoma, 4T1 breast cancer)
-
Immunocompetent mice (e.g., C57BL/6 for B16, BALB/c for 4T1)
-
ITPP sodium salt
-
Sterile 0.9% NaCl
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Inoculation: Subcutaneously inject an appropriate number of cancer cells (e.g., 1 x 10⁶) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor volume using the formula: Volume = (Width² x Length) / 2. Randomize mice into treatment groups (e.g., Vehicle Control, ITPP).
-
Treatment Administration:
-
Prepare a fresh solution of ITPP in sterile saline.
-
Administer ITPP (e.g., 1.5 g/kg) or an equivalent volume of saline via IP injection according to the predetermined schedule.[9]
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health daily according to institutional guidelines.
-
-
Endpoint: Euthanize mice when tumors reach the maximum size allowed by IACUC protocols or at the end of the study period. Collect tumors for downstream analysis (e.g., histology, IHC).
-
Data Analysis: Plot mean tumor volume ± SEM over time for each group. Perform statistical analysis (e.g., two-way ANOVA) to compare growth curves.
Sources
- 1. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor Oxygenation by Myo-Inositol Trispyrophosphate Enhances Radiation Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Myo-InositolTrisPyroPhosphate treatment leads to HIF-1α suppression and eradication of early hepatoma tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tumour angiogenesis normalized by myo‐inositol trispyrophosphate alleviates hypoxia in the microenvironment and promotes antitumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Suppression of hypoxia-induced HIF-1alpha and of angiogenesis in endothelial cells by myo-inositol trispyrophosphate-treated erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Revolutionizing Cancer Research with 3D Models and AI – Institute for Organic Synthesis and Photoreactivity [isof.cnr.it]
- 14. Tumour angiogenesis normalized by myo-inositol trispyrophosphate alleviates hypoxia in the microenvironment and promotes antitumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Unlocking Therapeutic Potential: Application Notes and Protocols for ITPP in Cardiovascular Disease Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Approach to Combating Myocardial Hypoxia
Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide, with tissue hypoxia representing a central pathological driver in conditions such as myocardial infarction and heart failure.[1][2] Inadequate oxygen supply to the myocardium triggers a cascade of detrimental events, including the activation of hypoxia-inducible factor-1α (HIF-1α), which, while being a crucial adaptive response, can also contribute to adverse remodeling and disease progression when chronically activated.[3][4] Myo-inositol trispyrophosphate (ITPP) has emerged as a promising therapeutic agent that addresses this fundamental issue by enhancing oxygen delivery to hypoxic tissues.[4][5]
ITPP is a synthetic, membrane-permeant allosteric effector of hemoglobin.[5][6] Its primary mechanism of action involves binding to hemoglobin within red blood cells, thereby reducing its affinity for oxygen.[7][8] This unique property facilitates the release of oxygen in tissues with low oxygen partial pressure, effectively counteracting hypoxia.[1][2] This guide provides a comprehensive overview of the scientific rationale and detailed protocols for utilizing ITPP in preclinical cardiovascular disease research.
Core Mechanism of Action: Reversing the Hypoxic State
The therapeutic efficacy of ITPP in the context of cardiovascular disease is rooted in its ability to modulate the oxygen-hemoglobin dissociation curve. By binding to the allosteric site of hemoglobin, ITPP induces a rightward shift in this curve, signifying a decrease in oxygen-binding affinity.[7][8] This enhanced oxygen release at the tissue level has profound downstream effects, most notably the suppression of the HIF-1α pathway.[4][9]
Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, glycolysis, and cell survival. While initially a protective response, chronic HIF-1α activation in the heart can lead to maladaptive angiogenesis and contribute to the pathophysiology of heart failure.[3] By restoring tissue normoxia, ITPP effectively destabilizes HIF-1α, thus mitigating its downstream effects.[9]
Caption: Mechanism of ITPP in alleviating myocardial hypoxia.
Quantitative In Vitro and In Vivo Data
Preclinical studies have consistently demonstrated the efficacy of ITPP in various models of cardiovascular disease. The following tables summarize key quantitative data from these investigations.
Table 1: In Vivo Efficacy of ITPP in Murine Models of Heart Failure
| Model | Administration Route & Dose | Key Findings | Reference |
| Transgenic mice with severe heart failure (Gαq overexpression) | Intraperitoneal (i.p.), 1-2 g/kg | Dose-dependent increase in maximal exercise capacity (up to 63% increase). | [7][8] |
| Normal and failing mice | Oral (in drinking water) | Increased hemoglobin p50 and maximal exercise capacity. | [7] |
| Rat model of myocardial infarction | Intraperitoneal (i.p.), 1.5 g/kg twice weekly for 4 weeks | Partial prevention of post-infarction heart failure and adverse left ventricular remodeling. | [3][4] |
Table 2: ITPP-Induced Shift in Hemoglobin P50
| Model | ITPP Dose | Mean Increase in P50 | Reference |
| Normal mice | 1 g/kg (i.p.) | 22% | [7][9] |
| Normal mice | 2 g/kg (i.p.) | 37% | [7][9] |
| Placebo-controlled study in mice | Low dose (0.03mg) | 18% | [10] |
| Placebo-controlled study in mice | High dose (0.06mg) | 31% | [10] |
Experimental Protocols
The following section provides detailed, step-by-step methodologies for key experiments to evaluate the efficacy of ITPP in cardiovascular disease research.
Protocol 1: In Vivo Administration of ITPP in a Mouse Model of Myocardial Infarction
This protocol outlines the procedure for administering ITPP to mice following surgically induced myocardial infarction (MI) to assess its therapeutic effects on cardiac function and remodeling.[3][4]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
ITPP sodium salt
-
Sterile 0.9% saline
-
Surgical instruments for MI induction
-
Echocardiography system
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Myocardial Infarction Induction: Induce MI by permanent ligation of the left anterior descending (LAD) coronary artery as previously described.[11][12]
-
ITPP Formulation: Prepare a stock solution of ITPP in sterile 0.9% saline. The concentration should be calculated based on the desired dose and the average weight of the mice. A typical dose is 1.5 g/kg.[3]
-
ITPP Administration:
-
Four weeks post-MI, randomize the surviving animals into two groups: ITPP-treated and saline-treated (control).[3]
-
Administer ITPP (1.5 g/kg) or an equivalent volume of saline via intraperitoneal (i.p.) injection.[3]
-
Administer the injections twice weekly (e.g., on Monday and Tuesday) for a total of four weeks.[3]
-
-
Assessment of Cardiac Function:
-
Histological Analysis: At the end of the study, euthanize the animals and harvest the hearts for histological analysis to assess infarct size and cardiac fibrosis.
Caption: Workflow for in vivo evaluation of ITPP in a mouse MI model.
Protocol 2: In Vitro Assessment of ITPP's Effect on HIF-1α Expression in Cardiomyocytes
This protocol describes how to evaluate the ability of ITPP-loaded red blood cells (RBCs) to suppress hypoxia-induced HIF-1α expression in cultured cardiomyocytes.[3][4]
Materials:
-
Primary or immortalized cardiomyocytes (e.g., HL-1)
-
Complete culture medium
-
Hypoxia chamber (1% O₂)
-
Mouse whole blood
-
ITPP sodium salt
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cardiomyocyte Culture: Culture cardiomyocytes to 70-80% confluency.
-
Preparation of ITPP-Loaded RBCs:
-
Collect fresh mouse whole blood.
-
Incubate the whole blood with ITPP at a final concentration of 10 mM for 1 hour at 37°C.
-
Wash the RBCs three times with PBS to remove excess ITPP. Resuspend the RBCs in culture medium.
-
-
Hypoxic Treatment:
-
Replace the culture medium of the cardiomyocytes with either:
-
Medium containing ITPP-loaded RBCs
-
Medium containing control (unloaded) RBCs
-
Medium alone (hypoxia control)
-
-
Place the culture plates in a hypoxia chamber (1% O₂) for 3-6 hours.
-
-
Western Blot Analysis for HIF-1α:
-
Following hypoxic incubation, wash the cardiomyocytes with cold PBS and lyse the cells.[16]
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE, transferring the proteins to a PVDF membrane.[16][17]
-
Block the membrane and incubate with the primary anti-HIF-1α antibody overnight at 4°C.[16][17]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[16]
-
Normalize HIF-1α expression to a loading control (e.g., β-actin or GAPDH).
-
Protocol 3: In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the indirect effect of ITPP on angiogenesis by co-culturing endothelial cells with ITPP-loaded RBCs under hypoxic conditions.[1]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel)
-
96-well plates
-
ITPP-loaded and control RBCs (prepared as in Protocol 2)
-
Calcein AM (for fluorescent visualization)
-
Fluorescence microscope
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.[18]
-
Cell Seeding: Seed HUVECs onto the solidified basement membrane extract.
-
Co-culture and Hypoxia: Add either ITPP-loaded RBCs or control RBCs to the HUVEC-seeded wells. Place the plate in a hypoxia chamber (1% O₂) for 4-18 hours.
-
Visualization and Quantification:
-
Stain the endothelial cells with Calcein AM.[19]
-
Visualize the tube formation using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software. A reduction in tube formation in the presence of ITPP-loaded RBCs indicates an anti-angiogenic effect due to increased oxygenation.
-
Safety and Toxicology Considerations
Preclinical studies in rodents have shown that ITPP is generally well-tolerated.[8] A Phase Ib clinical trial in patients with advanced cancers also reported a manageable safety profile, with hypercalcemia being the primary dose-limiting toxicity.[20] No significant hematological toxicity was observed.[20] As with any investigational compound, a thorough evaluation of the safety pharmacology and toxicology is essential before advancing to clinical trials in cardiovascular indications.[20][21][22]
Conclusion and Future Directions
ITPP represents a novel therapeutic strategy for cardiovascular diseases characterized by myocardial hypoxia. Its unique mechanism of action, which directly addresses the issue of inadequate oxygen delivery, holds significant promise for improving cardiac function and patient outcomes. The protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of ITPP in various preclinical models of cardiovascular disease. Future research should focus on optimizing dosing regimens, further elucidating the long-term effects on cardiac remodeling, and exploring its potential in combination with other heart failure therapies.
References
-
Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. Proceedings of the National Academy of Sciences. [Link][7][9]
-
New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease. Biomedicine & Pharmacotherapy. [Link][1][2]
-
Experimental protocol. MI‐myocardial infarction; ITPP‐myo‐inositol trispyrophosphate. ResearchGate. [Link]
-
Evaluation of time-dependent phenotypes of myocardial ischemia-reperfusion in mice. PeerJ. [Link]
-
Endothelial Cell Tube Formation Assay For In Vitro Study Of Angiogenesis l Protocol Preview. YouTube. [Link]
-
Treatment of hypoxia‐dependent cardiovascular diseases by myo‐inositol trispyrophosphate (ITPP)‐enhancement of oxygen delivery by red blood cells. Journal of Cellular and Molecular Medicine. [Link]
-
Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. PNAS. [Link]
-
ITPP restores exercise capacity in mice with severe heart failure. ResearchGate. [Link]
-
Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. Journal of Cellular and Molecular Medicine. [Link]
-
New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease. Biomedicine & Pharmacotherapy. [Link]
-
Endothelial cell tube formation assay (in vitro angiogenesis assay). PromoCell. [Link]
-
ITPP increases Hb oxygen dissociation in vivo. ITPP was administrated... ResearchGate. [Link]
-
Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. PLOS ONE. [Link]
-
Guidelines for Measuring Cardiac Physiology in Mice. ResearchGate. [Link]
-
Hif-1a suppresses ROS-induced proliferation of cardiac fibroblasts following myocardial infarction. eLife. [Link]
-
myo-Inositol trispyrophosphate. Wikipedia. [Link]
-
Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression. ResearchGate. [Link]
-
Abstract 1885: Decreasing Hemoglobin Oxygen Affinity With Inositol Tripyrophosphate (itpp) Increases Maximal Exercise Capacity In Mice With Severe Heart Failure. Circulation. [Link]
-
myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane. ChemBioChem. [Link]
-
The effect of ITPP on echocardiographic parameters in sham operated... ResearchGate. [Link]
-
Principles of Safety Pharmacology. British Journal of Pharmacology. [Link]
-
Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. PNAS. [Link]
-
Rapid measurement of hemoglobin-oxygen dissociation by leveraging Bohr effect and Soret band bathochromic shift. Scientific Reports. [Link]
-
Guidelines for in vivo mouse models of myocardial infarction. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
-
A broad diversity in oxygen affinity to haemoglobin. Scientific Reports. [Link]
-
Toxicology and Safety Pharmacology Study Outcomes. Umbrex. [Link]
-
myo‐Inositol Trispyrophosphate: A Novel Allosteric Effector of Hemoglobin with High Permeation Selectivity across the Red Blood Cell Plasma Membrane. ResearchGate. [Link]
-
Safety Pharmacology Investigations in Toxicology Studies: An Industry Survey. ResearchGate. [Link]
-
Inter-study variability of preclinical in vivo safety studies and translational exposure–QTc relationships – a PKPD meta-analysis. CPT: Pharmacometrics & Systems Pharmacology. [Link]
-
S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. [Link]
-
A Simple Quality Control Protocol for Haemoximetry Using Standard p50. Acta Anaesthesiologica Scandinavica. Supplementum. [Link]
-
The P50 value detected by the oxygenation-dissociation analyser and blood gas analyser. Annals of palliative medicine. [Link]
-
Regulatory Toxicology and Pharmacology. FDA. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of hypoxia‐dependent cardiovascular diseases by myo‐inositol trispyrophosphate (ITPP)‐enhancement of oxygen delivery by red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 6. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of time-dependent phenotypes of myocardial ischemia-reperfusion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. youtube.com [youtube.com]
- 20. umbrex.com [umbrex.com]
- 21. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fda.gov [fda.gov]
Guide to the Preparation and Handling of Myo-Inositol Trispyrophosphate (ITPP) Solutions for Injection
An Application Note for Researchers and Drug Development Professionals
Abstract
Myo-inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeable allosteric effector of hemoglobin that holds significant promise for therapeutic applications in conditions marked by tissue hypoxia, such as cardiovascular diseases and cancer.[1][2] By binding to hemoglobin, ITPP reduces its oxygen affinity, thereby enhancing the release of oxygen from red blood cells into tissues.[3][4][5] This document provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the preparation, sterilization, quality control, and storage of ITPP solutions intended for injection in preclinical research settings. The protocols herein are designed to ensure solution integrity, experimental reproducibility, and scientific validity.
Introduction: The Scientific Rationale for ITPP
ITPP, a pyrophosphate derivative of phytic acid, distinguishes itself from other hemoglobin modifiers through its ability to efficiently cross the red blood cell membrane.[1][3] This is a critical feature for its in vivo activity. The primary mechanism of action involves ITPP binding to the same allosteric pocket on hemoglobin as the endogenous effector 2,3-bisphosphoglycerate (2,3-BPG).[1] This binding stabilizes the low-oxygen-affinity "tense" (T) state of hemoglobin, shifting the oxygen-hemoglobin dissociation curve to the right.[6][7] The practical consequence of this shift is a dose-dependent increase in the partial pressure of oxygen at which hemoglobin is 50% saturated (p50), leading to significantly enhanced oxygen release in peripheral tissues.[8] Rodent studies have demonstrated that this increased tissue oxygenation translates to improved endurance during physical exercise and can counteract hypoxic conditions within tumor microenvironments.[3][9]
The following application note synthesizes data from peer-reviewed literature and technical datasheets to provide a comprehensive protocol for preparing ITPP solutions for injection.
Mechanism of Action: ITPP-Mediated Oxygen Delivery
ITPP's therapeutic potential is rooted in its specific interaction with red blood cells (RBCs). Once administered, ITPP enters the RBCs, likely via the Band 3 anion transporter, and binds to deoxyhemoglobin.[2][10] This allosteric modulation promotes the release of bound oxygen, increasing its availability to tissues, particularly those experiencing hypoxic stress.
Caption: ITPP enters red blood cells and allosterically modulates hemoglobin, promoting oxygen release to hypoxic tissues.
Physicochemical Properties and Materials
ITPP is typically supplied as a stable, white, solid hexasodium salt for research purposes.[11] Understanding its properties is crucial for proper handling and solution preparation.
Table 1: Physicochemical Properties of ITPP Hexasodium Salt
| Property | Data | Reference(s) |
|---|---|---|
| Chemical Formula | C₆H₆Na₆O₂₁P₆ | [11] |
| Molecular Weight | 737.88 g/mol | [11][12] |
| Appearance | White to off-white solid | [11][12] |
| Solubility | Soluble in water (up to 50 mg/mL) | [4][11][12][13] |
| Storage (Lyophilized) | -20°C, protected from light |[11][12] |
Required Materials and Equipment
-
Myo-inositol trispyrophosphate (ITPP), hexasodium salt
-
Sterile, pyrogen-free Water for Injection (WFI) or 0.9% Sodium Chloride for Injection (sterile saline)
-
0.1 M Sodium Hydroxide (NaOH), sterile-filtered
-
Calibrated pH meter with a micro-probe
-
Sterile, single-use syringes (1 mL, 5 mL, 10 mL)
-
Sterile, 0.22 µm syringe filters (e.g., PVDF or PES)
-
Sterile, depyrogenated vials for final product storage
-
Analytical balance
-
Vortex mixer
-
Laminar flow hood or biological safety cabinet
-
Appropriate Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol: Preparation of ITPP Solution for Injection
This protocol describes the preparation of a 10 mL batch of ITPP solution at a concentration of 150 mg/mL, a concentration commonly used as a stock for deriving doses in rodent models.[12][14] Adjustments to volume and concentration can be made as needed, with proportional changes to all components. All steps must be performed under aseptic conditions within a laminar flow hood.
Step-by-Step Methodology
-
Calculate and Weigh ITPP:
-
Causality: Accurate weighing is fundamental to achieving the target concentration.
-
Action: Tare a sterile weighing boat on an analytical balance. Carefully weigh 1.5 g of ITPP hexasodium salt.
-
-
Reconstitution:
-
Causality: ITPP is highly soluble in aqueous solutions.[15] Using WFI or sterile saline is standard for creating an isotonic solution suitable for injection.[11] Some suppliers note that sonication may be needed to achieve higher concentrations.[12]
-
Action: Using a sterile syringe, draw up approximately 8 mL of sterile WFI or 0.9% saline. Transfer the diluent to a sterile container (e.g., a 15 mL sterile conical tube). Add the weighed ITPP powder to the diluent.
-
Action: Gently vortex the mixture until the ITPP powder is completely dissolved. The solution should be clear and free of particulates.
-
-
pH Adjustment:
-
Causality: This is a critical step. The pH of the final solution must be adjusted to physiological neutrality (pH ≈ 7.0-7.4) to prevent irritation at the injection site and ensure the stability of the compound.[9][11]
-
Action: Using a calibrated pH meter, measure the pH of the ITPP solution. It will likely be acidic.
-
Action: Add 0.1 M sterile NaOH dropwise while gently mixing. Continuously monitor the pH until it stabilizes within the 7.0-7.4 range. Be cautious not to overshoot the target pH.
-
-
Final Volume Adjustment (Quantum Satis):
-
Causality: Bringing the solution to the final target volume ensures the final concentration is accurate.
-
Action: Transfer the pH-adjusted solution to a 10 mL sterile graduated cylinder or use syringe markings to carefully add sterile WFI or saline until the final volume of 10 mL is reached. Mix gently.
-
-
Sterile Filtration:
-
Causality: As ITPP solutions cannot be heat-sterilized via autoclaving due to potential degradation, terminal sterilization using a 0.22 µm filter is mandatory to remove any potential microbial contamination.[12] This pore size effectively removes bacteria.
-
Action: Draw the final solution into a sterile syringe of appropriate size. Securely attach a sterile 0.22 µm syringe filter to the syringe outlet.
-
Action: Carefully dispense the solution through the filter into a final sterile, depyrogenated vial.
-
-
Aliquot and Store:
-
Causality: Aliquoting prevents contamination from repeated withdrawals and minimizes freeze-thaw cycles, which can degrade the product.[12]
-
Action: If not for immediate use, aliquot the sterile solution into smaller, single-use sterile vials. Label each vial clearly with the compound name, concentration, preparation date, and batch number.
-
Visual Workflow of ITPP Solution Preparation
Caption: Aseptic workflow for the preparation of ITPP injection solutions, from weighing to final sterile storage.
Quality Control, Storage, and Stability
Ensuring the quality and stability of the prepared ITPP solution is paramount for the validity of any research study.
Quality Control
For a research setting, the primary quality control measures are ensuring sterility and correct concentration.
-
Sterility: The use of aseptic techniques and terminal sterile filtration is the primary control. Post-preparation, a sample can be incubated on a nutrient agar plate to confirm the absence of microbial growth.
-
Concentration & Purity: While advanced analytical techniques like hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry (MS/MS) are the gold standard for quantifying ITPP, they are not always accessible.[16] A pragmatic approach is to rely on the precision of the initial weighing and volume measurements. If available, UV-Vis spectrophotometry can be used for a concentration check against a standard curve, provided a chromophore is present or can be derivatized.
Storage and Stability
The stability of ITPP is highly dependent on its physical state and storage temperature.
Table 2: Storage and Stability Recommendations
| Form | Storage Temperature | Conditions | Reported Stability | Reference(s) |
|---|---|---|---|---|
| Lyophilized Powder | -20°C | Protect from light | Long-term | [11][12][17] |
| Aqueous Solution | 4°C | Sterile, pH 7.0-7.4 | Up to 72 hours | [11] |
| Aqueous Solution | -20°C | Aliquoted, sterile | Up to 1 month | [12] |
| Aqueous Solution | -80°C | Aliquoted, sterile | Up to 6 months |[12] |
Causality: ITPP, like many phosphate-containing compounds, is susceptible to hydrolysis, a degradation pathway that can be accelerated by elevated temperatures and non-neutral pH.[11][18] Storing solutions frozen at -80°C significantly slows down these chemical degradation processes.[12]
In Vivo Administration and Dosing
ITPP has been administered in preclinical models through various routes, most commonly intraperitoneal (i.p.) and intravenous (i.v.) injections.[2][12] The choice of route and dosage depends on the specific animal model and experimental goals.
Table 3: Examples of Reported In Vivo Dosing Regimens
| Animal Model | Route of Administration | Dosage Range | Experimental Context | Reference(s) |
|---|---|---|---|---|
| Normal Mice | i.p. | 1-2 g/kg | Increase Hb p50 | [8] |
| Mice with Heart Failure | Oral (in water) | Not specified | Increase exercise capacity | [8] |
| Tumor-bearing Mice | i.p. | 0.5-4.0 g/kg | Tumor oxygenation | [2][9] |
| B16F10 Tumor Mice | i.p. | 2 g/kg (6 injections) | Tumor oxygenation study | [14] |
| Rat (Pancreatic Cancer) | i.v. | 1.5 g/kg (weekly) | Antitumor activity | [12] |
| Rat (Myocardial Infarction) | i.p. | 1.5 g/kg (twice weekly) | Cardioprotective effect |[12] |
Expert Insight: Dosages are often high due to the compound's mechanism of action, which requires achieving a sufficient intracellular concentration within a large population of red blood cells to effect a meaningful shift in systemic oxygen delivery. Researchers should perform dose-response studies to determine the optimal dose for their specific model and desired endpoint.
Conclusion
The successful use of myo-inositol trispyrophosphate in preclinical research hinges on the meticulous preparation of high-quality, sterile injectable solutions. By adhering to the protocols outlined in this guide—from precise weighing and pH control to aseptic handling and terminal filtration—researchers can ensure the integrity of their ITPP solutions. This foundation of careful preparation is essential for generating reliable, reproducible data and advancing our understanding of ITPP's therapeutic potential in treating hypoxia-related diseases.
References
-
Iwasaki, A., et al. (2008). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. PNAS. [Link]
-
Wikipedia. (n.d.). myo-Inositol trispyrophosphate. [Link]
-
Ciobanu, M., et al. (2010). myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane. Biochemistry. [Link]
-
Tran, L. B. A., et al. (2019). Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. Journal of Cellular and Molecular Medicine. [Link]
-
Jordan, B. F., et al. (2018). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. PLoS One. [Link]
-
Stanford Chemicals. (n.d.). Myo-inositol Trispyrophosphate (CAS: 623552-11-4). [Link]
-
Wikiwand. (n.d.). myo-Inositol trispyrophosphate. [Link]
-
Evans, B. T., et al. (2021). Modulation of red blood cell oxygen affinity with a novel allosteric modifier of hemoglobin is additive to the Bohr effect. Blood Cells, Molecules, and Diseases. [Link]
-
Guan, F., et al. (2014). Detection of myo-inositol tris pyrophosphate (ITPP) in equine following an administration of ITPP. Drug Testing and Analysis. [Link]
-
Sigmund, G., et al. (2014). Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Nagata, E., et al. (2018). Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the quantitative analysis of mammalian-derived inositol poly/pyrophosphates. Journal of Chromatography A. [Link]
-
Nagata, E., et al. (2018). Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the quantitative analysis of mammalian-derived inositol poly/pyrophosphates. PubMed. [Link]
-
ResearchGate. (2014). Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution / high accuracy mass spectrometry for doping control purposes. [Link]
-
ResearchGate. (2024). How to sterilize materials coated on PP in situations where high temperature and UV cannot be used? [Link]
-
Centers for Disease Control and Prevention. (2019). Table 1. Methods of sterilization and disinfection. [Link]
-
Dr.Oracle. (2025). What is the recommended dosage of Inositol Triphosphate (ITP) for improving oxygen delivery or exercise capacity? [Link]
-
ResearchGate. (2011). Stability considerations for biopharmaceuticals, Part 1: Overview of protein and peptide degradation pathways. [Link]
-
Centers for Disease Control and Prevention. (2016). Other Sterilization Methods. [Link]
-
Lab Associates. (2021). 4 methods of sterilization used in plant tissue culture. [Link]
-
PubChem. (n.d.). D-myo-inositol (1,4,5)-trisphosphate degradation. [Link]
-
Oknińska, M., et al. (2020). Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. Journal of Cellular and Molecular Medicine. [Link]
-
MDPI. (2020). Degradation Behavior of Polypropylene during Reprocessing and Its Biocomposites: Thermal and Oxidative Degradation Kinetics. [Link]
-
BioProcess International. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. [Link]
-
National Center for Biotechnology Information. (2018). Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula. [Link]
-
MDPI. (2023). Modulation of Allosteric Control and Evolution of Hemoglobin. [Link]
-
National Center for Biotechnology Information. (2021). Sterilization and disinfection methods for decellularized matrix materials: Review, consideration and proposal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 4. stanfordchem.com [stanfordchem.com]
- 5. myo-Inositol trispyrophosphate hexasodium (ITPP hexasodium) | Others 12 | 23103-35-7 | Invivochem [invivochem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Myo-inositol trispyrophosphate - Wikiwand [wikiwand.com]
- 8. pnas.org [pnas.org]
- 9. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Myo-inositol Trispyrophosphate (CAS: 623552-11-4), â¥99%, Molecular Weight 605.99 g/mol | UK Supplier [samaterials.co.uk]
- 14. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buy Myo-inositol trispyrophosphate (EVT-344896) | 802590-64-3 [evitachem.com]
- 16. Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the quantitative analysis of mammalian-derived inositol poly/pyrophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
Introduction: The Crucial Role of ITPP and the Power of NMR
An Application Guide to the NMR Spectroscopic Characterization of Myo-inositol Trispyrophosphate (ITPP)
Myo-inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeant pyrophosphate derivative of phytic acid that has garnered significant interest in preclinical research.[1][2] Its primary mechanism of action is as an allosteric regulator of hemoglobin; by binding to hemoglobin, ITPP reduces its oxygen affinity, shifting the oxygen-hemoglobin dissociation curve to the right.[1][3][4] This novel mechanism enhances the release of oxygen from red blood cells into tissues, offering a promising therapeutic strategy to counteract hypoxia in conditions like cardiovascular disease and cancer.[5][6][7]
Given its potential therapeutic applications, the rigorous and unambiguous characterization of ITPP is paramount. Researchers and drug developers require absolute confidence in the identity, purity, stability, and structural integrity of their ITPP samples. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose. It is a powerful, non-destructive method that provides a wealth of information at the atomic level.[8][9] Unlike chromatographic or mass spectrometry techniques which may require derivatization or provide limited structural insight, NMR allows for:
-
Unambiguous Structural Confirmation: Direct observation of the core myo-inositol scaffold and the unique pyrophosphate groups through ¹H, ¹³C, and ³¹P nuclei.
-
Quantitative Purity Assessment: High-precision determination of absolute purity using quantitative NMR (qNMR) without the need for an identical reference standard.[10]
-
Interaction Studies: Monitoring changes in the NMR spectrum to characterize the binding of ITPP to its biological targets, such as hemoglobin.[11][12]
This guide provides a comprehensive overview and detailed protocols for the characterization of ITPP using multinuclear NMR spectroscopy, designed for researchers, scientists, and drug development professionals.
Part 1: Structural Elucidation and Identity Confirmation
The foundational step in any study is confirming that the material is, in fact, ITPP. NMR provides a definitive fingerprint of the molecule's unique structure.
The Decisive Role of ³¹P NMR Spectroscopy
For a phosphorus-rich molecule like ITPP, ³¹P NMR is the most informative experiment. The phosphorus nuclei act as direct probes into the key pyrophosphate functional groups.
-
Causality Behind the Spectrum: In a proton-decoupled (³¹P{¹H}) experiment, each chemically distinct phosphorus atom gives rise to a signal. The chemical shift (δ) is highly sensitive to the electronic environment. Monophosphate esters, such as those in inositol hexakisphosphate (IP₆), typically resonate between +2 and -2 ppm. In contrast, the pyrophosphate groups of ITPP produce signals in a distinct upfield region, generally between -8 and -12 ppm.[13][14] This clear separation makes ³¹P NMR an excellent first-pass test for successful synthesis. The spectrum of a pure ITPP sample should be clean in the monophosphate region and show characteristic signals in the pyrophosphate region.
-
Influence of Environment: It is critical to recognize that ³¹P chemical shifts are strongly dependent on the pH and the counterions present in the solution.[13][14] Therefore, consistency in sample preparation (pH, buffer, salt concentration) is essential for comparing spectra between batches or laboratories.
¹H and ¹³C NMR: Characterizing the Inositol Core
While ³¹P NMR confirms the phosphate moieties, ¹H and ¹³C NMR are used to verify the integrity of the myo-inositol ring.
-
¹H NMR: The proton spectrum of the inositol ring is complex due to multiple overlapping signals from the six methine protons. Typical resonances for myo-inositol protons appear between 3.0 and 4.1 ppm.[15][16] While challenging to assign completely without 2D NMR, the overall pattern and integration serve as a valuable fingerprint.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum provides six distinct signals for the six carbons of the inositol ring, confirming the carbon backbone. For advanced studies, particularly in metabolic research, the use of ¹³C-labeled ITPP in conjunction with 2D NMR techniques like {¹H-¹³C} HMQC can resolve complex mixtures and even distinguish between enantiomers.[17][18]
Data Summary: Expected NMR Characteristics
The following table summarizes the key physicochemical and NMR data for ITPP.
| Property | Data | Reference(s) |
| Chemical Formula | C₆H₁₂O₂₁P₆ (acid form) / C₆H₆Na₆O₂₁P₆ (hexasodium salt) | [1][2] |
| Molecular Weight | 605.98 g/mol (acid form) / 737.88 g/mol (hexasodium salt) | [1][2] |
| Appearance | White Solid | [1] |
| ¹H Chemical Shift | ~3.0 - 4.1 ppm (complex multiplet region for inositol protons) | [15][16] |
| ³¹P Chemical Shift | ~ -8 to -12 ppm (pyrophosphate region) | [13][14] |
| ¹³C Chemical Shift | ~70 - 80 ppm (inositol ring carbons) | [19] |
Part 2: Purity Determination by Quantitative NMR (qNMR)
Beyond identity, knowing the exact purity of a compound is critical for accurate dosing in both in vitro and in vivo experiments. Quantitative NMR (qNMR) is a primary ratio method recognized for its high precision and direct traceability to the International System of Units (SI).[10]
The Principle of qNMR
The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[10] By comparing the integral of a known signal from the analyte (ITPP) to the integral of a signal from a certified internal standard (IS) of known purity and mass, the purity of the analyte can be calculated with high accuracy.
Why ³¹P qNMR is Ideal for ITPP
While ¹H qNMR is widely used, the complexity and overlap of signals in ITPP's proton spectrum make accurate integration challenging. In contrast, ³¹P qNMR offers several distinct advantages:
-
Spectral Simplicity: The proton-decoupled ³¹P spectrum is much simpler, with fewer signals and less overlap.
-
High Sensitivity: The ³¹P nucleus has 100% natural abundance and a reasonably high gyromagnetic ratio.
-
Direct Measurement: It directly quantifies the phosphorus-containing active molecule, ignoring non-phosphorus impurities.
The workflow for ITPP characterization is a systematic process moving from qualitative identity confirmation to quantitative purity analysis.
Caption: Workflow for the comprehensive characterization of ITPP using NMR.
The logic of qNMR relies on a ratiometric comparison of the analyte and a known internal standard.
Caption: The logical relationship of parameters in a qNMR purity calculation.
Part 3: Experimental Application Notes and Protocols
The following protocols provide step-by-step guidance for the NMR analysis of ITPP. The trustworthiness of NMR data relies on meticulous sample preparation and the correct choice of experimental parameters.
Protocol 1: General Sample Preparation for Qualitative NMR
-
Causality: The choice of solvent and pH is critical. Deuterium oxide (D₂O) is used to avoid a large, overwhelming solvent signal in ¹H NMR. The pH must be controlled as it significantly impacts the protonation state of the pyrophosphate groups, altering the ³¹P chemical shifts.
-
Weighing: Accurately weigh approximately 5-10 mg of ITPP sodium salt into a clean, dry vial.
-
Solubilization: Add 600-700 µL of high-purity D₂O (99.9% D or higher). Vortex gently to dissolve.
-
pH Adjustment: Measure the pD of the solution. If necessary, adjust to a consistent target (e.g., pD 7.4) using dilute NaOD or DCl solutions. Note that pD = pH meter reading + 0.4.
-
Transfer: Transfer the final solution to a 5 mm NMR tube.
Protocol 2: Acquisition of a Standard ¹D ³¹P{¹H} Spectrum
-
Causality: This is a standard experiment to confirm the presence of pyrophosphate groups. Proton decoupling is used to simplify the spectrum by collapsing proton-phosphorus coupling, resulting in sharp, single peaks for each unique phosphorus environment.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked on the deuterium signal from D₂O and properly shimmed.
-
Load Experiment: Load a standard 1D phosphorus experiment with proton decoupling (e.g., zgpg30 on a Bruker system).
-
Set Parameters:
-
Spectral Width (SW): Center the spectrum at approx. -5 ppm with a width of ~50 ppm to cover both mono- and pyrophosphate regions.
-
Acquisition Time (AQ): Set to at least 2-3 seconds for good resolution.
-
Relaxation Delay (D1): A short delay of 1-2 seconds is sufficient for qualitative analysis.
-
Number of Scans (NS): Acquire 64-128 scans for a good signal-to-noise ratio.
-
-
Acquisition & Processing: Acquire the data. After acquisition, apply an exponential multiplication window function (line broadening of 1-2 Hz), Fourier transform, and perform phase and baseline correction.
Protocol 3: Purity Determination by Quantitative ³¹P NMR
-
Causality: This protocol requires the highest level of precision. A certified internal standard is used for accuracy. The relaxation delay (D1) is the most critical parameter; it must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of any phosphorus nucleus being integrated (both analyte and standard). This ensures all nuclei have fully relaxed back to equilibrium before the next pulse, making the resulting signal integrals directly proportional to the molar quantity.
-
Select Internal Standard (IS): Choose a stable, solid organophosphate compound with a known, certified purity (e.g., monocrotophos CRM, triphenyl phosphate) whose ³¹P signal does not overlap with ITPP signals.[10]
-
Sample Preparation:
-
Using an analytical balance, accurately weigh ~15-20 mg of ITPP into a vial. Record the mass to at least four decimal places (m_A).
-
Accurately weigh ~10-15 mg of the IS into the same vial. Record the mass (m_S).
-
Dissolve the mixture in 700 µL of D₂O (or a suitable deuterated buffer) and transfer to an NMR tube.
-
-
Acquisition Parameter Optimization:
-
Pulse Angle: Use a 90° pulse to maximize signal per scan.
-
Relaxation Delay (D1): Set D1 to a conservative, long value (e.g., 30-60 seconds) to ensure full relaxation for all ³¹P nuclei. This is paramount for accuracy.
-
Proton Decoupling: Use a standard proton decoupling sequence.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 128 or more) to achieve a high signal-to-noise ratio (>250:1) for accurate integration.
-
-
Data Processing:
-
Process the spectrum without any window function that might distort the baseline (e.g., use LB=0).
-
Perform meticulous phase and baseline correction across the entire spectrum.
-
Integrate the well-resolved signal(s) for ITPP (I_A) and the signal for the internal standard (I_S).
-
-
Calculation: Calculate the purity of ITPP (P_A) using the following formula:
Purity (P_A) [%] = (I_A / N_A) × (N_S / I_S) × (m_S / m_A) × (MW_A / MW_S) × P_S × 100
Where:
-
I_A, I_S: Integrals for the analyte and standard.
-
N_A, N_S: Number of phosphorus nuclei per molecule for the integrated signal (for ITPP, if all 6 P's are in one peak cluster, N_A=6; for the standard, N_S is typically 1).
-
m_A, m_S: Mass of the analyte and standard.
-
MW_A, MW_S: Molecular weights of the analyte and standard.
-
P_S: Purity of the internal standard.
-
| Parameter | Qualitative ³¹P NMR | Quantitative ³¹P NMR | Rationale for Quantitative Choice |
| Pulse Angle | 30° | 90° | Maximizes signal intensity per scan, improving the signal-to-noise ratio for a given experiment time. |
| Relaxation Delay (D1) | 1-2 s | ≥ 5 x T₁ (longest); typically 30-60 s | CRITICAL: Ensures complete relaxation of all nuclei before the next pulse, making signal integrals directly proportional to molar concentration. |
| Number of Scans (NS) | 64-128 | ≥ 128 (Target S/N > 250:1) | A high signal-to-noise ratio is required to minimize integration errors, which are a major source of uncertainty. |
| Processing (LB) | 1-2 Hz | 0 Hz | Avoids any artificial distortion of peak shapes or the baseline, ensuring the most accurate integral values are obtained. |
References
-
Guse, A. H., et al. (2023). Assigning the Absolute Configuration of Inositol Poly- and Pyrophosphates by NMR Using a Single Chiral Solvating Agent. MDPI. [Link]
-
Kieda, C., et al. (2018). myo‐Inositol Trispyrophosphate: A Novel Allosteric Effector of Hemoglobin with High Permeation Selectivity across the Red Blood Cell Plasma Membrane. ResearchGate. [Link]
-
Šala, M., et al. (2011). Potentiometric and ³¹P NMR studies on inositol phosphates and their interaction with iron(III) ions. PubMed. [Link]
-
Chen, J., et al. (2024). Purity Assessment of Tripropyl Phosphate through Mass Balance and Quantitative Nuclear Magnetic Resonance Spectroscopy. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Solution 31 P NMR Spectroscopy Chemical Shifts (δ ppm) of Phosphates in Inositol Hexakisphosphate (IP 6 ) Stereoisomers in Alkaline Soil Extracts (pH > 13) a. [Link]
-
Rode, C., et al. (1990). 31P NMR study of the kinetics of binding of myo-inositol hexakisphosphate to human hemoglobin. Observation of fast-exchange kinetics in high-affinity systems. PubMed. [Link]
-
Costello, A. J., et al. (1976). 31P nuclear magnetic resonance-pH titrations of myo-inositol hexaphosphate. PubMed. [Link]
-
Šala, M., et al. (2011). Potentiometric and 31P NMR studies on inositol phosphates and their interaction with iron(III) ions. ResearchGate. [Link]
-
Koj, S., et al. (2018). NMR detection limit for ITPP in solution. ¹H spectra (A) and ³¹P.... ResearchGate. [Link]
-
Fylaktakidou, K. C., et al. (2005). Inositol tripyrophosphate: a new membrane permeant allosteric effector of haemoglobin. PubMed. [Link]
-
Cerdan, S., et al. (1986). Nuclear magnetic resonance spectroscopic analysis of myo-inositol phosphates including inositol 1,3,4,5-tetrakisphosphate. PubMed. [Link]
-
Lindon, J. C., et al. (1986). 1H, 13C and 31P n.m.r. spectra and molecular conformation of myo-inositol 1,4,5-triphosphate. PMC - NIH. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000103 - Myo-Inositol. [Link]
-
Giehl, R. F. H., et al. (2022). Stable isotopomers of myo-inositol to uncover the complex MINPP1-dependent inositol phosphate network. bioRxiv. [Link]
-
Le Dévéhat, F., et al. (2016). Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine.... ResearchGate. [Link]
-
ResearchGate. (2013). ¹H NMR spectra of a myo-inositol standard (top) and the product.... [Link]
-
Giehl, R. F. H., et al. (2022). Stable Isotopomers of myo-Inositol Uncover a Complex MINPP1.... UCL Discovery. [Link]
-
Radiopaedia.org. (n.d.). Myo-inositol peak. [Link]
-
Arsic, A., et al. (2010). myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane. PubMed. [Link]
-
Wikipedia. (n.d.). myo-Inositol trispyrophosphate. [Link]
-
Opella, S. J. (1997). NMR structural studies of membrane proteins. PMC - NIH. [Link]
-
Chemistry Stack Exchange. (2017). Calculating purity from NMR spectrum. [Link]
-
Oknińska, M., et al. (2020). Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. PubMed. [Link]
-
Vila, J. A., & Scheraga, H. A. (2007). Structural analysis of substance P using molecular dynamics and NMR spectroscopy. PubMed. [Link]
-
Guse, A. H., et al. (2023). Assigning the Absolute Configuration of Inositol Poly- and Pyrophosphates by NMR Using a Single Chiral Solvating Agent. PMC - NIH. [Link]
-
NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. [Link]
-
Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. UNL Digital Commons. [Link]
-
Dai, T., et al. (2021). Research Progress of NMR in Natural Product Quantification. MDPI. [Link]
-
Montelione, G. T. (2005). Structure-oriented methods for protein NMR data analysis. PMC - PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 3. Myo-inositol Trispyrophosphate (ITPP) Research Compound [benchchem.com]
- 4. Inositol tripyrophosphate: a new membrane permeant allosteric effector of haemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural analysis of substance P using molecular dynamics and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bionmr.unl.edu [bionmr.unl.edu]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. 31P NMR study of the kinetics of binding of myo-inositol hexakisphosphate to human hemoglobin. Observation of fast-exchange kinetics in high-affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assigning the Absolute Configuration of Inositol Poly- and Pyrophosphates by NMR Using a Single Chiral Solvating Agent [mdpi.com]
- 14. Assigning the Absolute Configuration of Inositol Poly- and Pyrophosphates by NMR Using a Single Chiral Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. radiopaedia.org [radiopaedia.org]
- 17. biorxiv.org [biorxiv.org]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. bmse000103 Myo-Inositol at BMRB [bmrb.io]
Application Notes and Protocols for In Vitro Assessment of Myo-Inositol Trispyrophosphate (ITPP) Activity on Red Blood Cells
Introduction: Unlocking Tissue Oxygenation with ITPP
Myo-inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeant allosteric effector of hemoglobin.[1][2] Its primary mechanism of action within red blood cells (RBCs) is to decrease the oxygen-binding affinity of hemoglobin.[3] This modulation results in a rightward shift of the oxygen-hemoglobin dissociation curve, leading to enhanced oxygen release from erythrocytes, particularly in hypoxic tissues.[2][4] This unique property positions ITPP as a promising therapeutic agent for a variety of hypoxia-related pathologies, including cardiovascular diseases and cancer.[2][4][5]
The entry of ITPP into erythrocytes is a critical aspect of its function and is mediated by the band 3 anion transporter, a protein predominantly found on the RBC membrane.[6] This selective uptake ensures that the effects of ITPP are largely targeted to red blood cells, minimizing off-target effects.[6]
This comprehensive guide provides researchers, scientists, and drug development professionals with a suite of detailed in vitro assays to accurately assess the activity of ITPP on red blood cells. The protocols herein are designed to be self-validating, with explanations of the scientific principles behind each step to ensure robust and reproducible results.
Part 1: Foundational Protocol - Preparation and In Vitro Treatment of Red Blood Cells with ITPP
A standardized and consistent method for the preparation and treatment of red blood cells is paramount for obtaining reliable data in downstream functional assays. This protocol outlines the essential steps for isolating and incubating RBCs with ITPP.
Preparation of Washed Red Blood Cells
Objective: To obtain a pure population of red blood cells, free from plasma, platelets, and white blood cells.
Materials:
-
Freshly drawn whole blood collected in an appropriate anticoagulant (e.g., EDTA, heparin).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
15 mL or 50 mL conical centrifuge tubes.
-
Refrigerated centrifuge.
Protocol:
-
Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C to separate the plasma, buffy coat (containing white blood cells and platelets), and red blood cells.
-
Carefully aspirate and discard the supernatant (plasma) and the buffy coat.
-
Resuspend the packed red blood cells in 10 volumes of cold PBS.
-
Centrifuge the RBC suspension at 1,000 x g for 5 minutes at 4°C.
-
Aspirate and discard the supernatant.
-
Repeat the washing steps (3-5) two more times to ensure complete removal of plasma proteins and other blood components.
-
After the final wash, resuspend the packed RBCs in an appropriate buffer for the subsequent assay to a desired hematocrit (e.g., 40-50%).
In Vitro ITPP Treatment of Red Blood Cells
Objective: To load red blood cells with ITPP to assess its functional effects.
Materials:
-
Washed red blood cells.
-
ITPP solution of known concentration (dissolved in saline or an appropriate buffer).
-
Incubator or water bath at 37°C.
Protocol:
-
Prepare a suspension of washed red blood cells at a specific cell concentration (e.g., 1.2 x 10^10 cells/mL).[7]
-
Add the ITPP solution to the red blood cell suspension to achieve the desired final concentration. A range of concentrations should be tested to determine a dose-response relationship.
-
Incubate the mixture for 1 hour at 37°C with gentle agitation.[7]
-
After incubation, wash the ITPP-treated red blood cells three times with the appropriate assay buffer to remove any unloaded ITPP.
-
Resuspend the final ITPP-treated RBC pellet in the assay buffer to the desired hematocrit for immediate use in functional assays.
Part 2: Core Functional Assay - Determination of Hemoglobin-Oxygen Affinity (P50)
The hallmark of ITPP's activity is its ability to reduce hemoglobin's affinity for oxygen, quantified by an increase in the P50 value. The P50 is the partial pressure of oxygen at which hemoglobin is 50% saturated.[8]
Principle of the Assay
This assay involves generating an oxygen-hemoglobin dissociation curve by exposing ITPP-treated and control red blood cells to varying oxygen tensions and measuring the corresponding hemoglobin oxygen saturation. The P50 value is then interpolated from this curve. Automated systems like a Hemox™ Analyzer or a blood gas analyzer can facilitate this measurement.[9][10]
Diagram: Workflow for P50 Determination
Caption: Workflow for determining the P50 value of ITPP-treated red blood cells.
Protocol for P50 Determination using an Oxygen-Dissociation Analyzer
Materials:
-
ITPP-treated and control washed red blood cells.
-
Oxygen-dissociation analyzer (e.g., Hemox™ Analyzer).
-
Buffer solution (e.g., Hemox™ solution or PBS).
-
Gases: Nitrogen (for deoxygenation) and Air or Oxygen (for oxygenation).
Protocol:
-
Calibrate the oxygen-dissociation analyzer according to the manufacturer's instructions.
-
Prepare a dilute suspension of the ITPP-treated or control RBCs in the appropriate buffer (typically a small volume of packed RBCs, e.g., 50 µL, into a larger volume of buffer).
-
Introduce the RBC suspension into the instrument's cuvette.
-
Initiate the analysis cycle. The instrument will first deoxygenate the sample with nitrogen gas while continuously measuring the partial pressure of oxygen (pO2) and hemoglobin saturation.
-
Following deoxygenation, the instrument will re-oxygenate the sample with air or a precise oxygen mixture.
-
The instrument's software will generate an oxygen-hemoglobin dissociation curve by plotting hemoglobin saturation as a function of pO2.
-
The P50 value will be automatically calculated by the software.
-
Repeat the measurement for each ITPP concentration and the control.
Data Presentation and Interpretation
The primary outcome of this assay is the P50 value. An increase in the P50 value for ITPP-treated RBCs compared to the control indicates a decrease in hemoglobin's affinity for oxygen, confirming the desired pharmacological effect of ITPP.
| ITPP Concentration | Mean P50 (mmHg) | Standard Deviation | % Increase from Control |
| Control (0 µM) | 26.5 | ± 0.8 | 0% |
| 100 µM | 30.2 | ± 1.1 | 14% |
| 500 µM | 34.8 | ± 1.5 | 31% |
| 1 mM | 38.7 | ± 1.8 | 46% |
| Note: These are representative data and actual values may vary based on experimental conditions. A dose-dependent increase in P50 has been observed with ITPP treatment.[11] |
Part 3: Secondary Functional Assay - Assessment of Red Blood Cell Deformability
RBC deformability is a critical determinant of blood flow in the microcirculation. While ITPP's primary effect is on oxygen transport, it is essential to assess any potential secondary effects on the biomechanical properties of the red blood cell membrane. Ektacytometry is a gold-standard technique for measuring RBC deformability.[12]
Principle of Ektacytometry
Ektacytometry measures the ability of RBCs to elongate in response to applied shear stress. A laser beam is passed through a suspension of RBCs subjected to a defined shear stress in a viscometer. The diffraction pattern of the laser beam becomes elliptical as the cells elongate. The degree of elongation is quantified as an Elongation Index (EI).[13]
Diagram: Principle of Ektacytometry
Caption: Simplified principle of laser diffraction ektacytometry.
Protocol for Measuring RBC Deformability using LORCCA
Materials:
-
ITPP-treated and control washed red blood cells.
-
Laser-assisted Optical Rotational Cell Analyzer (LORCCA).
-
Polyvinylpyrrolidone (PVP) solution of known viscosity.
-
Isotonic buffer solution.
Protocol:
-
Prepare a suspension of ITPP-treated or control RBCs in the PVP solution at a low hematocrit.
-
Introduce the RBC suspension into the LORCCA's measurement chamber.
-
Initiate the automated measurement protocol. The instrument will subject the cells to a range of shear stresses.
-
At each shear stress level, the instrument will measure the diffraction pattern and calculate the Elongation Index (EI).
-
The output is a deformability curve, plotting EI as a function of shear stress.
-
Key parameters to analyze include the maximum EI (EImax), which represents the maximal deformability of the RBC population.
Data Presentation and Interpretation
A significant decrease in EImax for ITPP-treated cells compared to the control would suggest that ITPP induces membrane rigidity, which could be a potential liability. Conversely, no change or a slight increase in deformability would be a favorable outcome.
| Treatment | EImax at 30 Pa | Standard Deviation |
| Control | 0.610 | ± 0.015 |
| ITPP (500 µM) | 0.605 | ± 0.018 |
| Note: Representative data. The effect of ITPP on RBC deformability is not extensively reported and should be empirically determined. |
Part 4: Investigating Secondary Messenger Effects - ATP Release Assay
Red blood cells can release ATP in response to various stimuli, including mechanical stress and hypoxia.[14][15] Extracellular ATP plays a role in regulating local blood flow. It is therefore pertinent to investigate whether ITPP modulates this process.
Principle of the Luciferin-Luciferase ATP Assay
This highly sensitive assay quantifies ATP based on the luciferin-luciferase bioluminescent reaction. In the presence of ATP and oxygen, the enzyme luciferase catalyzes the oxidation of luciferin, producing light. The intensity of the emitted light is directly proportional to the ATP concentration.[16]
Protocol for Measuring Extracellular ATP
Materials:
-
ITPP-treated and control washed red blood cells.
-
Physiological salt solution (e.g., Tyrode's buffer).
-
Luciferin-luciferase ATP assay kit.
-
Luminometer.
-
Reagents to induce ATP release (e.g., hypotonic solution, mechanical stress apparatus).
-
Reagents to assess hemolysis (spectrophotometer for hemoglobin measurement).
Protocol:
-
Resuspend ITPP-treated and control RBCs in a physiological salt solution.
-
Induce ATP release using a chosen stimulus (e.g., exposure to hypotonic conditions or mechanical shearing).
-
Immediately after stimulation, centrifuge the samples at a low speed (e.g., 500 x g for 3 minutes) to pellet the RBCs without causing further lysis.[17]
-
Carefully collect the supernatant.
-
In a luminometer tube, mix a small volume of the supernatant with the luciferin-luciferase reagent according to the kit manufacturer's instructions.[1][4]
-
Immediately measure the luminescence.
-
To account for ATP released due to hemolysis, measure the free hemoglobin concentration in the supernatant spectrophotometrically.[14][18]
-
Generate an ATP standard curve to quantify the ATP concentration in the samples.
Data Presentation and Interpretation
The results should be presented as the concentration of extracellular ATP, corrected for any contribution from hemolysis. A significant difference in ATP release between ITPP-treated and control cells would indicate that ITPP modulates this signaling pathway.
| Condition | Stimulus | Extracellular ATP (nM) | Free Hemoglobin (µM) |
| Control | None | 50 ± 12 | 2.5 ± 0.8 |
| Control | Hypotonic Shock | 250 ± 45 | 15.2 ± 3.1 |
| ITPP (500 µM) | None | 55 ± 15 | 2.8 ± 0.9 |
| ITPP (500 µM) | Hypotonic Shock | 240 ± 50 | 14.8 ± 3.5 |
| Note: Representative data. The influence of ITPP on stimulated ATP release from RBCs is an area for active investigation. It is crucial to monitor hemolysis, as it can be a primary source of extracellular ATP.[14][18] |
Conclusion
The in vitro assays detailed in this application note provide a robust framework for characterizing the activity of ITPP on red blood cells. By systematically evaluating its primary effect on hemoglobin-oxygen affinity and its potential secondary effects on RBC deformability and ATP release, researchers can gain a comprehensive understanding of ITPP's pharmacological profile. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, thereby accelerating the development and application of this promising therapeutic agent.
References
-
Czarnecka, J., et al. (2022). New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease. Biomedicine & Pharmacotherapy, 154, 113544. [Link]
-
Deranged Physiology. (2023). The p50 value of a blood gas sample. Retrieved from [Link]
-
Ge, L., et al. (2020). The P50 value detected by the oxygenation-dissociation analyser and blood gas analyser. Taylor & Francis Online, 42(1), 1-8. [Link]
-
JoVE. (2022). Ektacytometry for Measuring Deformability and Red Cell Heterogeneity | Protocol Preview. Retrieved from [Link]
-
Kieda, C., et al. (2020). Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. Journal of Cellular and Molecular Medicine, 24(15), 8897-8908. [Link]
-
Le Bas, G., et al. (2010). myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane. ChemBioChem, 11(18), 2531-2535. [Link]
-
Maczewska, J., et al. (2020). Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. Journal of Cellular and Molecular Medicine, 24(15), 8897-8908. [Link]
-
Maczewski, M., & Kieda, C. (2020). Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. PubMed, 32662113. [Link]
-
Mączewski, M., et al. (2022). New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease. Biomedicine & Pharmacotherapy, 154, 113544. [Link]
-
Roback, J. D., et al. (2014). Hemolysis is a primary ATP-release mechanism in human erythrocytes. Blood, 124(13), 2150-2160. [Link]
-
Simmonds, M. J., et al. (2013). Deformability analysis of sickle blood using ektacytometry. Clinical Hemorheology and Microcirculation, 55(1), 55-68. [Link]
-
ResearchGate. (n.d.). ITPP increases Hb oxygen dissociation in vivo. ITPP was administrated... Retrieved from [Link]
-
Murphy Lab, Emory University. (2000). Luciferase Assay protocol. Retrieved from [Link]
-
BMG LABTECH. (n.d.). ATP bioluminescence assay for cell cytotoxicity. Retrieved from [Link]
-
Kirby, B. S., et al. (2021). Red blood cell ATP release correlates with red blood cell hemolysis. American Journal of Physiology-Heart and Circulatory Physiology, 321(5), H963-H970. [Link]
-
RR Mechatronics. (n.d.). 1 The Laser-assisted Optical Rotational Cell Analyzer (LORCA) RBC deformability was determined using ektacytometry. This techniq. Retrieved from [Link]
-
Roback, J. D., et al. (2014). Hemolysis is a primary ATP-release mechanism in human erythrocytes. Blood, 124(13), 2150-2160. [Link]
-
Sprague, R. S., et al. (2021). Red blood cell ATP release correlates with red blood cell hemolysis. American Journal of Physiology-Heart and Circulatory Physiology, 321(5), H963-H970. [Link]
-
Justison, G. (2025). A Historical Perspective: Hemoglobin p50 and the Importance for Clinical Perfusion. YouTube. Retrieved from [Link]
-
BMG LABTECH. (n.d.). ATP bioluminescence assay for cell cytotoxicity. Retrieved from [Link]
-
Dr.Oracle. (2025). What does the P50 value measure in relation to hemoglobin? Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. med.emory.edu [med.emory.edu]
- 5. Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Treatment of hypoxia‐dependent cardiovascular diseases by myo‐inositol trispyrophosphate (ITPP)‐enhancement of oxygen delivery by red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standardization of an in vitro red blood cell test for evaluating the acute cytotoxic potential of tensides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Deformability analysis of sickle blood using ektacytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn-links.lww.com [cdn-links.lww.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. bmglabtech.com [bmglabtech.com]
- 17. ashpublications.org [ashpublications.org]
- 18. Hemolysis is a primary ATP-release mechanism in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Myo-Inositol Trispyrophosphate (ITPP)
Navigating the Challenges of ITPP Stability in Aqueous Solutions
Welcome to the technical support guide for Myo-inositol Trispyrophosphate (ITPP). As a potent, membrane-permeant allosteric effector of hemoglobin, ITPP holds significant promise for research in conditions associated with hypoxia, such as oncology and cardiovascular disease.[1][2] However, its polyanionic and pyrophosphate-rich structure presents unique stability challenges in aqueous environments. The integrity of your experimental results depends on the integrity of your ITPP solutions.
This guide provides researchers, scientists, and drug development professionals with field-proven insights, troubleshooting protocols, and answers to frequently asked questions regarding the stability of ITPP in aqueous solutions. Our goal is to empower you to conduct your experiments with confidence, ensuring that the ITPP you use is active and reliable.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of ITPP degradation in aqueous solutions?
A1: The primary cause of ITPP degradation in aqueous solutions is the hydrolysis of its pyrophosphate (P-O-P) bonds.[3] ITPP, a pyrophosphate derivative of phytic acid, is susceptible to cleavage of these high-energy bonds, particularly under non-optimal pH conditions.[3][4] This hydrolysis leads to the formation of inositol phosphates with fewer phosphate groups, which lack the specific allosteric modulatory activity of the parent compound.
Q2: What are the optimal storage conditions for ITPP, both as a solid powder and in solution?
A2: Proper storage is critical to prevent degradation.
-
Solid Powder: ITPP is typically supplied as a hexasodium salt, which is a white, hygroscopic solid.[1][4] It is crucial to store the lyophilized powder at -20°C in a tightly sealed container, protected from light and moisture.[4] Clumping of the powder is an indication of moisture absorption, which can compromise its stability and make accurate weighing difficult.[1]
-
Aqueous Solutions (Short-Term): For short-term storage, solutions prepared in sterile, degassed water or a neutral buffer (pH 7.0–7.4) are stable for up to 72 hours at 4°C.[1][4]
-
Aqueous Solutions (Long-Term): For long-term storage, it is highly recommended to prepare aliquots of the reconstituted solution and store them at -80°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[1][2]
Q3: How does pH affect the stability of ITPP solutions?
A3: pH is a critical factor. The pyrophosphate linkages are most stable at a neutral to slightly alkaline pH. Solutions should be maintained in a pH range of 7.0-7.4 for maximal stability.[1][4] Acidic conditions will significantly accelerate the rate of hydrolysis. While specific kinetic data for ITPP is not widely published, studies on other phosphate-containing compounds show that buffer choice can influence reaction kinetics, suggesting that subtle conformational changes may occur in response to the solution environment.[5]
Q4: Can I use common buffers like PBS or Tris to prepare my ITPP solutions?
A4: Yes. For in vitro assays, phosphate-buffered saline (PBS) or Tris buffer are appropriate choices for dissolving ITPP.[4] For in vivo studies, sterile saline (0.9% NaCl) is commonly used for intraperitoneal (IP) or intravenous (IV) administration.[4] The key is to ensure the final pH of the solution is within the stable 7.0-7.4 range after the ITPP salt is dissolved.
Q5: What are the visible signs of ITPP degradation or instability in a solution?
A5: While chemical degradation (hydrolysis) is not visible, physical instability may manifest as cloudiness, precipitation, or color change in the solution. However, the absence of these signs does not guarantee chemical stability. The most reliable indicator of degradation is a loss of biological activity or inconsistent results in your experiments. Therefore, adherence to proper preparation and storage protocols is the best preventative measure.
Q6: How can I verify the stability and purity of my ITPP solution?
A6: Verifying the stability of ITPP requires specialized analytical techniques due to its hydrophilic nature.[6][7] The most common methods used in research and quality control include:
-
High-Performance Liquid Chromatography (HPLC): Specifically, Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for retaining and separating highly polar compounds like ITPP.[6][7]
-
Mass Spectrometry (MS): LC-MS/MS methods can confirm the molecular weight of ITPP and identify degradation products.[6][8]
-
Ion Chromatography: This technique has been used to determine the intracellular concentration of ITPP in red blood cells.[9]
For most research labs without access to these instruments, the best practice is to always prepare ITPP solutions freshly from properly stored lyophilized powder immediately before an experiment.[1]
Troubleshooting Guide
This section addresses common problems encountered during experiments with ITPP.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Inconsistent or No Biological Effect | ITPP Degradation: The most likely cause is the hydrolysis of pyrophosphate bonds due to improper solution preparation or storage. | 1. Prepare Fresh Solutions: Always reconstitute lyophilized ITPP immediately before use.[1] Do not use solutions stored for more than 72 hours at 4°C.[4] 2. Verify pH: After dissolving ITPP, check that the solution pH is between 7.0 and 7.4. Adjust if necessary with dilute NaOH or HCl. 3. Avoid Freeze-Thaw Cycles: Use single-use aliquots stored at -80°C for long-term studies.[2] |
| Difficulty Dissolving ITPP Powder | Moisture Absorption: The hygroscopic nature of the powder can lead to clumping, making it difficult to weigh accurately and dissolve.[1] | 1. Proper Handling: Allow the vial to warm to room temperature before opening to minimize condensation.[1] 2. Use Sonication: If solubility issues persist in water or buffer, gentle sonication can aid dissolution.[10] 3. Storage: Ensure the vial is tightly sealed and stored at -20°C in a desiccator or dry environment. |
| Precipitation in Solution Upon Storage | pH Shift or Saturation: The pH of the solution may have shifted out of the optimal range, or the concentration may be too high for the chosen solvent, especially at lower temperatures. | 1. Confirm Solvent Compatibility: ITPP hexasodium salt is soluble in water.[4] Ensure you are using a high-purity water source. 2. Re-check pH: Verify the pH of the solution. 3. Filter Sterilize: For long-term storage, it is good practice to filter the solution through a 0.22 µm filter before aliquoting and freezing.[2] |
ITPP Stability Factors
The following diagram illustrates the key factors that must be controlled to ensure the chemical integrity of ITPP in your experiments.
Caption: Key factors influencing the stability of ITPP in aqueous solutions.
Experimental Protocols
Protocol 1: Preparation of a Stable ITPP Stock Solution (100 mM)
This protocol describes the preparation of a stock solution suitable for aliquoting and long-term storage.
Materials:
-
Myo-Inositol Trispyrophosphate (ITPP), hexasodium salt (lyophilized powder)
-
Sterile, pyrogen-free water (e.g., Water for Injection or HPLC-grade)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
Sterile cryovials for aliquots
-
Calibrated pH meter
Procedure:
-
Equilibrate ITPP Powder: Remove the ITPP vial from the -20°C freezer and allow it to sit at room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
Weigh ITPP: On a calibrated analytical balance, carefully weigh the desired amount of ITPP powder. For a 100 mM solution, you will need 73.8 mg of ITPP hexasodium salt (MW: 737.88 g/mol ) per 1 mL of water.
-
Dissolution: Aseptically add the weighed ITPP to a sterile conical tube. Add the calculated volume of sterile water. For example, add 10 mL of water to 738 mg of ITPP.
-
Mix Gently: Cap the tube and mix by gentle vortexing or inversion until the powder is completely dissolved. Avoid vigorous shaking to minimize foaming.
-
pH Verification (Critical Step): Using a calibrated pH meter, measure the pH of the solution. It should be near neutral. If necessary, adjust the pH to 7.2-7.4 using small volumes of dilute (e.g., 0.1 M) sterile NaOH or HCl. This step is crucial for long-term stability.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube. This removes any potential microbial contamination or microparticulates.
-
Aliquoting: Immediately dispense the filtered solution into single-use, sterile cryovials. The aliquot volume should be appropriate for a single experiment to avoid wasting material and prevent freeze-thaw cycles.
-
Storage: Label the cryovials clearly with the compound name, concentration, and date. Immediately place them in an -80°C freezer for long-term storage.
Protocol 2: Workflow for Troubleshooting ITPP-Related Experiment Failures
This workflow provides a logical sequence for identifying the source of a problem when experiments yield unexpected results.
Caption: A decision tree for troubleshooting experimental failures with ITPP.
References
-
Balasubramanian, S., & Podder, S. K. (1991). Effect of myo-inositol(l ,4,5)trisphosphate on the hydrolysis of phytic acid by phytase. Journal of Biosciences, 16(3), 127-132. Retrieved from [Link]
-
Görgens, C., Guddat, S., Schänzer, W., & Thevis, M. (2014). Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution / high accuracy mass spectrometry for doping control purposes. Drug Testing and Analysis, 6(11-12), 1102–1107. Retrieved from [Link]
-
Görgens, C., Guddat, S., Schänzer, W., & Thevis, M. (2014). Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid. Sci-Hub. Retrieved from [Link]
-
Kwok, W. H., & Ho, E. N. (2012). Detection of myo-inositol trispyrophosphate in equine urine and plasma by hydrophillic interaction chromatography–tandem mass spectrometry. Drug Testing and Analysis, 4(12), 976-982. Retrieved from [Link]
-
Görgens, C., Guddat, S., Schänzer, W., & Thevis, M. (2014). Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution / high accuracy mass spectrometry for doping control purposes. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). myo-Inositol trispyrophosphate. Retrieved from [Link]
-
Jones, M. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Retrieved from [Link]
-
Yoshihashi, Y., Wang, W., & Izutsu, K. (2014). Effects of Formulation and Process Factors on the Crystal Structure of Freeze-Dried Myo-inositol. Journal of Pharmaceutical Sciences, 103(8), 2309-2316. Retrieved from [Link]
-
UMBRELLA Labs. (n.d.). ITPP (MYO-INOSITOL) POWDER. Retrieved from [Link]
-
Geremia, E., Zancan, P., Barusco, A., & Sgarbossa, A. (2010). myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane. Chembiochem, 11(18), 2543–2548. Retrieved from [Link]
-
ResearchGate. (n.d.). myo‐Inositol Trispyrophosphate: A Novel Allosteric Effector of Hemoglobin with High Permeation Selectivity across the Red Blood Cell Plasma Membrane. Retrieved from [Link]
-
Chaudhuri, S. R., Singh, S. A., & Bhattacharya, G. (2013). Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP. Indian Journal of Biochemistry & Biophysics, 50(4), 324-330. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Degradation Kinetics of Isotactic and Atactic Polypropylene. Retrieved from [Link]
-
Dadras, S., & Frounchi, M. (2021). Degradation Behavior of Polypropylene during Reprocessing and Its Biocomposites: Thermal and Oxidative Degradation Kinetics. Polymers, 13(16), 2649. Retrieved from [Link]
-
Chaudhuri, S. R., Singh, S. A., & Bhattacharya, G. (2013). Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP. PubMed. Retrieved from [Link]
-
Academia.edu. (2025). Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution / high accuracy mass spectrometry for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rmtcnet.com [rmtcnet.com]
- 8. moscow.sci-hub.cat [moscow.sci-hub.cat]
- 9. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myo-Inositol Trispyrophosphate HexasodiuM Salt | 23103-35-7 [chemicalbook.com]
Technical Support Center: Myo-Inositol Trispyrophosphate (ITPP)
A Guide for Preclinical Researchers on Potential Off-Target Effects
Welcome to the technical support resource for Myo-Inositol Trispyrophosphate (ITPP). As Senior Application Scientists, we understand that navigating the complexities of a novel therapeutic agent requires a deep understanding of both its intended mechanism and potential secondary effects. This guide is designed to provide you, our fellow researchers and drug development professionals, with expert insights and practical troubleshooting strategies to ensure the integrity and success of your preclinical studies involving ITPP.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about ITPP's mechanism, selectivity, and known off-target profile.
Q1: What is the established primary, on-target mechanism of action for ITPP?
A1: The primary and most well-documented mechanism of ITPP is its function as a membrane-permeant allosteric effector of hemoglobin.[1][2][3] Upon entering red blood cells (RBCs), ITPP binds to hemoglobin and reduces its oxygen-binding affinity. This shifts the oxygen-hemoglobin dissociation curve to the right, promoting the release of oxygen from the blood into surrounding tissues.[1][2] This targeted action is particularly effective at counteracting hypoxia, a key pathological feature in various diseases, including cancer and cardiovascular conditions.[2][3][4]
Q2: How does ITPP enter cells, and is this process selective?
A2: ITPP's entry into red blood cells is highly selective. Studies have shown that its uptake is mediated by the Band 3 anion transporter protein, which is predominantly expressed on the RBC membrane.[5] This selective uptake is a significant feature for its therapeutic potential, as it localizes the primary on-target effect to the circulatory system, minimizing widespread systemic exposure within other tissues.[5] However, this does not preclude the possibility of off-target effects in other cell types if sufficient concentrations are achieved through other means or in long-term studies.
Q3: Beyond hemoglobin modulation, what are the most significant off-target or secondary effects reported for ITPP in preclinical models?
A3: Preclinical research has identified two key effects of ITPP that are independent of its action on hemoglobin:
-
Inhibition of Cellular Respiration: ITPP has been observed to significantly decrease the oxygen consumption rate (OCR) in various tumor cell lines.[6] This suggests that ITPP can increase tissue oxygenation not only by enhancing oxygen supply but also by reducing cellular oxygen demand.
-
PI3K Pathway Inhibition: The reduction in OCR may be linked to another reported off-target effect: the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[6][7] The PI3K pathway is a central regulator of cellular metabolism, proliferation, and survival, and its inhibition is known to reduce OCR.[6]
Q4: Given its structure, could ITPP interfere with natural inositol phosphate signaling pathways?
A4: This is a theoretically sound and important consideration. ITPP is a synthetic pyrophosphate derivative of myo-inositol.[1] The family of inositol polyphosphates (InsPs) and inositol pyrophosphates (PP-InsPs) are vital intracellular signaling molecules that regulate a vast array of cellular processes, including metabolic homeostasis and energy sensing.[8][9][10] While direct interference by ITPP with specific InsP receptors or enzymes has not been extensively documented in the provided literature, its structural similarity makes it plausible that it could interact with proteins that have binding domains for these messengers, such as SPX and PH domains.[10] Researchers should be mindful of this potential for cross-talk, especially when observing phenotypes that cannot be explained by hemoglobin modulation or PI3K inhibition.
Q5: What is the general safety and toxicity profile of ITPP observed in preclinical and early clinical studies?
A5: Preclinical studies have generally indicated a favorable safety profile for ITPP. For instance, investigations in cultured murine cardiomyocytes and in rat models of myocardial infarction did not reveal toxic effects.[3] Furthermore, a Phase Ib human clinical trial in patients with advanced solid tumors established a maximum tolerated dose of 12,390 mg/m² and reported that treatment-related toxicities were mostly mild cases of hypercalcemia that required minimal intervention.[11] While these findings are promising, comprehensive preclinical toxicology assessments are essential for any new experimental model or therapeutic application.[12][13][14][15]
Part 2: Troubleshooting Guide for Experimental Studies
This section provides structured, causality-driven workflows to address specific experimental issues you may encounter.
Issue 1: Unexpected Metabolic Changes or Cytotoxicity in In Vitro Cultures Lacking Red Blood Cells
You are observing a decrease in cell proliferation, a change in metabolic output (e.g., lactate production), or outright cytotoxicity in your cell culture experiments with ITPP, even though no red blood cells are present.
-
Scientific Rationale: This observation strongly indicates a direct, off-target effect of ITPP on your cultured cells, independent of its primary mechanism. The most likely culprit, based on existing literature, is the inhibition of the PI3K signaling pathway, which governs cell growth, survival, and metabolism.[6]
-
Confirm Metabolic Effect:
-
Action: Quantify the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) using a Seahorse XF Analyzer or similar metabolic flux platform.
-
Rationale: This will confirm if the observed phenotype is linked to a fundamental shift in cellular energy metabolism (oxidative phosphorylation vs. glycolysis). A decrease in OCR is the expected outcome if ITPP is inhibiting respiration.[6]
-
-
Assess PI3K Pathway Activity:
-
Action: Perform a Western blot analysis on key nodes of the PI3K/Akt/mTOR pathway. Probe for the phosphorylated (active) forms of Akt (e.g., p-Akt Ser473) and downstream targets like p-S6 ribosomal protein.
-
Rationale: A reduction in the levels of these phosphoproteins following ITPP treatment provides direct evidence of PI3K pathway inhibition.
-
-
Use a Positive Control:
-
Dose-Response Analysis:
-
Action: Conduct dose-response experiments for both ITPP and the control inhibitor, measuring both metabolic output (OCR) and pathway inhibition (p-Akt levels).
-
Rationale: This will establish the potency (IC50) of ITPP for this off-target effect in your specific cell model.
-
Issue 2: Inconsistent or Paradoxical Tissue Oxygenation Results In Vivo
Your in vivo experiments yield variable results. In some cases, tissue oxygenation increases as expected, but in others, the effect is less pronounced than anticipated, or you observe anti-tumor effects that seem disproportionate to the measured change in pO2.
-
Scientific Rationale: The level of tissue oxygenation is a net balance between oxygen supply and oxygen consumption. ITPP influences both variables. The primary mechanism (enhanced hemoglobin O2 release) increases supply, while the off-target effect (reduced OCR) decreases consumption.[6] The overall outcome depends on the interplay of these two effects, as well as other physiological factors like tissue perfusion.
-
Simultaneous Measurement of Key Parameters:
-
Action: In your animal model, combine direct pO2 measurements (e.g., using EPR oximetry or fiber-optic probes) with an assessment of tumor/tissue perfusion (e.g., Hoechst 33342 staining or Dynamic Contrast-Enhanced MRI).[6]
-
Rationale: This allows you to distinguish between an increase in oxygenation due to better delivery versus a change in blood flow. Studies have shown ITPP may not affect perfusion, pointing to OCR changes as a key contributor.[6]
-
-
Ex Vivo Validation of OCR Inhibition:
-
Action: Isolate cells from the in vivo model (e.g., from excised tumors) immediately following the treatment period and measure their OCR ex vivo.
-
Rationale: This directly confirms whether the off-target OCR inhibition is occurring within the context of the whole-organism model and contributes to the overall in vivo effect.
-
-
Longitudinal Study Design:
-
Action: Measure tissue pO2 at multiple time points following ITPP administration.
-
Rationale: The on-target effect on RBCs and the off-target cellular effects may have different pharmacodynamics. A time-course analysis can reveal the window of maximal effect and whether it's sustained. Some studies report that reoxygenation can last for at least four days.[6]
-
Part 3: Data Summaries & Visualizations
Table 1: Summary of ITPP On-Target and Potential Off-Target Effects
| Effect | Mechanism | Primary Target | Experimental System | Key Findings | Reference(s) |
| On-Target | Allosteric Hemoglobin Modulation | Hemoglobin in Red Blood Cells | In Vitro (RBCs), In Vivo (Rodent Models) | Right-shift of O2-Hb dissociation curve; increased tissue O2 delivery. | [1][2][3][4] |
| Off-Target | Inhibition of Cellular Respiration | Unknown (Potentially Mitochondria) | In Vitro (Tumor Cell Lines) | Significant decrease in Oxygen Consumption Rate (OCR). | [6] |
| Off-Target | PI3K Pathway Inhibition | PI3K | In Vitro (Tumor Cell Lines) | Implicated as a potential mechanism for OCR reduction. | [6][7] |
| Secondary | Vascular Normalization | Tumor Vasculature | In Vivo (Rodent Models) | Down-regulation of HIFs/VEGF with long-term administration. | [6] |
Diagrams and Workflows
Caption: ITPP's dual mechanisms for increasing tissue oxygenation.
Caption: Troubleshooting workflow for unexpected in vitro effects.
References
-
myo-Inositol trispyrophosphate - Wikipedia. [Link]
-
Maczewski, M., & et al. (2022). New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease. Biomedicine & Pharmacotherapy. [Link]
-
Kieda, C., & et al. (2020). Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. Journal of Cellular and Molecular Medicine. [Link]
-
Lehn, J.-M., & et al. (2010). myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane. ChemBioChem. [Link]
-
Wang, H., & et al. (2016). Inositol polyphosphates intersect with signaling and metabolic networks via two distinct mechanisms. Proceedings of the National Academy of Sciences. [Link]
-
Kieda, C., & et al. Inositol tripyrophosphate: A new membrane permeant allosteric effector of haemoglobin. ResearchGate. [Link]
-
Theys, J., & et al. (2018). Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. British Journal of Cancer. [Link]
-
Irvine, R. F. (2016). Defining Signal Transduction by Inositol Phosphates. Sub-cellular biochemistry. [Link]
-
Lorenz, R., & et al. (2020). Inositol Pyrophosphate Pathways and Mechanisms: What Can We Learn from Plants?. International Journal of Molecular Sciences. [Link]
-
Kieda, C., & et al. (2020). Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. PubMed. [Link]
-
Moehler, M., & et al. (2021). Phase Ib dose-escalation study of the hypoxia-modifier Myo-inositol trispyrophosphate in patients with hepatopancreatobiliary tumors. Investigational New Drugs. [Link]
-
Bascoul-Mollevi, C., & et al. (2019). Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3. Toxicology Reports. [Link]
-
Pacific BioLabs. PRECLINICAL TOXICOLOGY. Pacific BioLabs. [Link]
-
IITRI. Toxicology. IITRI. [Link]
-
Tagliati, C. A., & et al. (2020). Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction. Chemico-Biological Interactions. [Link]
Sources
- 1. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 2. New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of hypoxia‐dependent cardiovascular diseases by myo‐inositol trispyrophosphate (ITPP)‐enhancement of oxygen delivery by red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inositol polyphosphates intersect with signaling and metabolic networks via two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Defining Signal Transduction by Inositol Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inositol Pyrophosphate Pathways and Mechanisms: What Can We Learn from Plants? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase Ib dose-escalation study of the hypoxia-modifier Myo-inositol trispyrophosphate in patients with hepatopancreatobiliary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety & Toxicology | Tigermed [tigermedgrp.com]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. Toxicology - IITRI [iitri.org]
ITPP Technical Support Center: Enhancing Bioavailability and Experimental Success
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Myo-inositol trispyrophosphate (ITPP). This resource is designed to provide in-depth, field-proven insights into the effective delivery of ITPP for enhanced bioavailability and to offer practical solutions to common experimental challenges. Our goal is to empower you with the knowledge to design robust experiments and accelerate your research.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about ITPP to provide a solid foundation for your work.
Q1: What is the primary mechanism of action for ITPP?
ITPP is a synthetic, cell-permeable allosteric effector of hemoglobin.[1] Its principal function is to bind to hemoglobin and decrease its affinity for oxygen, which facilitates the release of oxygen into tissues.[1][2] This mechanism effectively shifts the oxygen-hemoglobin dissociation curve to the right, making more oxygen available to hypoxic tissues.
Q2: How does ITPP enter red blood cells?
ITPP's entry into red blood cells is highly selective and primarily mediated by the band 3 anion transporter.[3] This selective uptake is a key feature for its potential therapeutic applications, as it targets the molecule to the site of its primary action.
Q3: What is the standard method for in vivo administration of ITPP?
For preclinical research in animal models, ITPP sodium salt is typically dissolved in sterile saline (0.9% NaCl) and administered via intraperitoneal (IP) or intravenous (IV) injection.[4]
Q4: Is oral administration of ITPP a viable option?
While there is some evidence of oral ITPP administration in drinking water for animal studies, its oral bioavailability is generally considered to be low.[5] This is due to ITPP's hydrophilic nature, which makes it challenging to extract from biological matrices and poorly retained on reversed-phase columns.[2] Overcoming the challenges of oral delivery for hydrophilic compounds like ITPP is an active area of pharmaceutical research.[3][6]
Q5: What are the known direct cellular effects of ITPP in vitro, independent of red blood cells?
While its main role is as a hemoglobin modifier, ITPP has been shown to have direct effects on other cell types in vitro. For instance, it has been reported to inhibit blood vessel formation and reduce the oxygen consumption rate in some cancer cell lines.[7]
Advanced Delivery Strategies for Enhanced Bioavailability
The inherent hydrophilicity of ITPP presents a significant hurdle for achieving high bioavailability, particularly through oral administration. Advanced drug delivery systems offer promising strategies to overcome these limitations by protecting the molecule from degradation, improving its absorption, and enabling targeted delivery.
Liposomal Formulations
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[8] For a highly hydrophilic and polyanionic molecule like ITPP, encapsulation within the aqueous core of a liposome is a viable strategy.
Key Considerations for ITPP Liposomal Formulation:
-
Lipid Composition: Cationic lipids can be used to form complexes with the polyanionic ITPP, which can then be wrapped with neutral lipids to enhance stability.[1]
-
Encapsulation Efficiency: The efficiency of encapsulating a water-soluble drug like ITPP can be optimized by adjusting the lipid composition and the preparation method.[9][]
-
Targeted Delivery: The surface of liposomes can be functionalized with ligands (e.g., antibodies, peptides) to target specific cells or tissues, thereby increasing the local concentration of ITPP and reducing systemic side effects.[11]
Nanoparticle-Based Delivery Systems
Nanoparticles offer a versatile platform for drug delivery, with the ability to protect the drug from degradation, control its release, and target it to specific sites.[12][13]
Potential Nanoparticle Strategies for ITPP:
-
Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate ITPP, providing sustained release and protection from enzymatic degradation.[14]
-
Surface Functionalization: The surface of nanoparticles can be modified with molecules like polyethylene glycol (PEG) to increase circulation time (PEGylation) or with targeting moieties for active targeting.[15][16][17]
-
Stimuli-Responsive Systems: Nanoparticles can be designed to release their ITPP payload in response to specific physiological triggers, such as changes in pH, which can be particularly useful for targeting tumor microenvironments.[11]
Chemical Modification
Altering the chemical structure of ITPP could potentially improve its bioavailability. However, any modification must be carefully designed to not compromise its therapeutic activity.
Theoretical Approaches for ITPP Modification:
-
Prodrug Strategy: A less active or inactive derivative of ITPP could be synthesized to be more lipophilic, enhancing its ability to cross cell membranes. Once inside the body, enzymes would convert the prodrug back to the active ITPP.
-
Lipidation: Covalently attaching lipid moieties to ITPP could increase its hydrophobicity and improve its interaction with cell membranes.
The following table summarizes the potential advantages and disadvantages of these advanced delivery methods for ITPP.
| Delivery Method | Potential Advantages | Potential Disadvantages |
| Liposomal Formulation | - Enhanced stability and protection from degradation[1] - Improved bioavailability[] - Potential for targeted delivery[11] | - Complexity in formulation and manufacturing[18] - Potential for instability during storage[18] |
| Nanoparticle Delivery | - Controlled and sustained release[13] - Ability to overcome biological barriers[12] - High drug loading capacity[14] | - Potential for toxicity depending on the material[12] - Challenges in scaling up production[12] |
| Chemical Modification | - Potential for significant improvement in oral bioavailability - Can be tailored to specific needs | - Risk of altering the therapeutic activity of ITPP - Requires extensive chemical synthesis and validation |
Troubleshooting Guide
This guide provides solutions to common problems encountered during ITPP experiments.
In Vitro Experiments
Q: I am not observing the expected effect of ITPP on my cells in culture. What could be the issue?
A:
-
Cell Permeability: Although ITPP is known to be cell-permeable, the efficiency of uptake can vary between cell types.[7]
-
Troubleshooting Step: Verify ITPP uptake in your specific cell line. This can be done using a labeled version of ITPP or by measuring its intracellular concentration using a validated analytical method like hydrophilic interaction liquid chromatography (HILIC) with mass spectrometry.[2]
-
-
ITPP Stability in Culture Media: ITPP may degrade in certain buffer systems or over prolonged incubation times.
-
Troubleshooting Step: Assess the stability of ITPP in your specific culture medium and conditions. Prepare fresh ITPP solutions for each experiment and minimize the time between preparation and use. Some studies suggest that solutions at pH 7.0-7.4 are stable for 72 hours at 4°C but degrade rapidly above 25°C. For long-term storage, lyophilized powder is recommended.
-
-
Incorrect Concentration: The effective concentration of ITPP can be cell-type dependent.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
In Vivo Experiments
Q: I am seeing high variability in the response to ITPP in my animal studies. What are the potential causes?
A:
-
Inconsistent Intraperitoneal (IP) Injections: IP injections in rodents can be unreliable, with misinjections into the gut, abdominal fat, or subcutaneous tissue being a common issue.[4][19] This can lead to significant variations in drug absorption and efficacy.
-
ITPP Solution Preparation and Stability: Improperly prepared or degraded ITPP solutions will lead to inconsistent results.
-
Troubleshooting Step: Always prepare ITPP solutions fresh before each experiment using sterile saline. Ensure the pH of the solution is adjusted to physiological levels (around 7.4).[21]
-
-
Animal-to-Animal Variability: Biological variability is inherent in any animal study.
-
Troubleshooting Step: Increase the number of animals per group to improve statistical power. Ensure that animals are properly randomized into treatment groups.
-
Analytical and Formulation Issues
Q: I am having difficulty quantifying ITPP in biological samples. What should I consider?
A:
-
Hydrophilic Nature: ITPP is highly hydrophilic, which makes it challenging to extract from biological matrices and analyze using standard reversed-phase chromatography.[2]
-
Troubleshooting Step: Utilize a validated analytical method specifically designed for hydrophilic compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) has been shown to be an effective method for the detection and quantification of ITPP in biological fluids.[2]
-
-
Method Validation: An unvalidated analytical method can lead to inaccurate and unreliable data.
Q: My ITPP formulation appears to be unstable. How can I improve it?
A:
-
pH and Buffer Effects: The stability of ITPP can be pH-dependent. The choice of buffer can also influence the stability of the formulation.[25]
-
Storage Conditions: Improper storage can lead to the degradation of ITPP.
-
Troubleshooting Step: Store lyophilized ITPP powder at -20°C, protected from light. Reconstitute immediately before use.
-
Visualizing ITPP Mechanisms and Workflows
To further clarify key concepts, the following diagrams illustrate the mechanism of action of ITPP and a general workflow for evaluating a novel ITPP delivery system.
Caption: Mechanism of ITPP action.
Caption: Workflow for evaluating a novel ITPP delivery system.
References
-
Yamauchi, M., et al. (2006). Novel liposomes comprised of polyanion drug and cationic lipid complexes wrapped with neutral lipids. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1758(4), 489-496. [Link]
-
Görgens, C., et al. (2014). Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution / high accuracy mass spectrometry for doping control purposes. Drug Testing and Analysis, 6(11-12), 1102-1107. [Link]
-
Yamauchi, M., et al. (2006). Novel Liposomes Comprised of Polyanion Drug and Cationic Lipid Complexes Wrapped with Neutral Lipids. AMiner. [Link]
-
Gu, F., et al. (2008). Biofunctionalized Targeted Nanoparticles for Therapeutic Applications. Pharmaceutical Research, 25(12), 2843-2856. [Link]
-
Position Statement on Intraperitoneal Injections in Rodents. UOW. [Link]
-
Duda, A., et al. (2025). Towards Improved Bioavailability of Cereal Inositol Phosphates, Myo-Inositol and Phenolic Acids. Molecules, 30(3), 652. [Link]
-
Li, C., et al. (2022). Polymer-Modified Liposomes for Drug Delivery: From Fundamentals to Applications. Polymers, 14(7), 1386. [Link]
-
Arioli, V., & Rossi, E. (1970). Errors related to different techniques of intraperitoneal injection in mice. Applied Microbiology, 19(4), 704-705. [Link]
-
Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. [Link]
-
Duda, A., et al. (2025). Towards Improved Bioavailability of Cereal Inositol Phosphates, Myo-Inositol and Phenolic Acids. PubMed. [Link]
-
Sree, V. S., et al. (2024). Long-acting parenteral formulations of hydrophilic drugs, proteins, and peptide therapeutics. Journal of Controlled Release, 365, 96-114. [Link]
-
Functionalization of nanoparticles for targeted drug delivery: (a)... ResearchGate. [Link]
-
Kopeček, J., & Yang, J. (2009). Functionalized Particles Designed for Targeted Delivery. Journal of Drug Targeting, 17(1), 1-22. [Link]
-
Tazina, E. V., et al. (2011). Specific features of drug encapsulation in liposomes (A review). Pharmaceutical Chemistry Journal, 45(8), 491-497. [Link]
-
Controlled Multi-functionalization Facilitates Targeted Delivery of Nanoparticles to Cancer Cells. (2016). PubMed. [Link]
-
Liu, Y., et al. (2008). Development of Multifunctional Nanoparticles for Targeted Drug Delivery and Non-invasive Imaging of Therapeutic Effect. Current Clinical Pharmacology, 3(3), 161-169. [Link]
-
NANO PARTICLE DRUG DELIVERY SYSTEM. (2023). IJNRD. [Link]
-
Zielińska, A., et al. (2020). Targeted Delivery Strategies for Hydrophilic Phytochemicals. International Journal of Molecular Sciences, 21(23), 9037. [Link]
-
Nanoparticle-Mediated Targeted Drug Delivery Systems. (2023). MDPI. [Link]
-
Nanotechnology-Based Delivery Systems and Retinal Pigment Epithelium: Advances, Targeting Approaches, and Translational Challenges. (2024). MDPI. [Link]
-
Errors related to different techniques of intraperitoneal injection in mice. (1970). Semantic Scholar. [Link]
-
Towards Improved Bioavailability of Cereal Inositol Phosphates, Myo-Inositol and Phenolic Acids. (2025). ResearchGate. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). PMC. [Link]
-
Errors Related to Different Techniques of Intraperitoneal Injection in Mice. (1970). PMC. [Link]
-
Finding the best therapeutic approach for PCOS: the importance of inositol(s) bioavailability. (2020). European Review for Medical and Pharmacological Sciences. [Link]
-
Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges. (2023). MDPI. [Link]
-
Treatment of hypoxia‐dependent cardiovascular diseases by myo‐inositol trispyrophosphate (ITPP)‐enhancement of oxygen delivery by red blood cells. (2020). NIH. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2004). IVT Network. [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (2018). Purdue e-Pubs. [Link]
-
Lerman, A., et al. (2007). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. Proceedings of the National Academy of Sciences, 104(41), 16335-16340. [Link]
-
The Effect of Buffers on Protein Conformational Stability. (2002). Pharmaceutical Technology. [Link]
-
Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. (2023). PubMed Central. [Link]
-
Formulation strategies to improve the bioavailability of poorly absorbed drugs. (2021). ResearchGate. [Link]
-
Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. (2018). PMC. [Link]
-
Liposomal drug delivery systems: from concept to clinical applications. (2013). PubMed. [Link]
-
Applications Of Nanoparticle System In Drug Delivery Technology. (2024). IJRAR. [Link]
-
The feasibility of a diet which enhances inositol availability. (2021). Progress in Nutrition. [Link]
-
A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives. (2022). PMC. [Link]
-
Evolution of a physiological pH 6.8 bicarbonate buffer system: application to the dissolution testing of enteric coated products. (2011). PubMed. [Link]
-
Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. (2023). NIH. [Link]
-
Formulation Methods and Applications of Liposomes in Drug Delivery: Review Article. (2025). ResearchGate. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. [Link]
-
Progress with liposomal drug delivery systems: Formulation to therapy. (2013). Scholars Research Library. [Link]
-
Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. [Link]
-
Buffers for the physiological pH range: acidic dissociation constants of zwitterionic compounds in various hydroorganic media. (1980). PubMed. [Link]
Sources
- 1. Development of wrapped liposomes: novel liposomes comprised of polyanion drug and cationic lipid complexes wrapped with neutral lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution / high accuracy mass spectrometry for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards Improved Bioavailability of Cereal Inositol Phosphates, Myo-Inositol and Phenolic Acids [mdpi.com]
- 4. documents.uow.edu.au [documents.uow.edu.au]
- 5. pnas.org [pnas.org]
- 6. Towards Improved Bioavailability of Cereal Inositol Phosphates, Myo-Inositol and Phenolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ijnrd.org [ijnrd.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Controlled Multi-functionalization Facilitates Targeted Delivery of Nanoparticles to Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of Multifunctional Nanoparticles for Targeted Drug Delivery and Non-invasive Imaging of Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Errors related to different techniques of intraperitoneal injection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Errors Related to Different Techniques of Intraperitoneal Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. demarcheiso17025.com [demarcheiso17025.com]
- 23. ema.europa.eu [ema.europa.eu]
- 24. ijrrjournal.com [ijrrjournal.com]
- 25. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 26. Evolution of a physiological pH 6.8 bicarbonate buffer system: application to the dissolution testing of enteric coated products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Buffers for the physiological pH range: acidic dissociation constants of zwitterionic compounds in various hydroorganic media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ITPP Solubility and Formulation
As a Senior Application Scientist, this guide synthesizes field-proven insights with established scientific principles to help you navigate the common challenges associated with Myo-inositol trispyrophosphate (ITPP) solubility and formulation. Our goal is to explain the causality behind these issues and provide robust, validated protocols to ensure the success of your experiments.
PART 1: Troubleshooting Guide
This section addresses specific, practical problems researchers encounter when working with ITPP. Each issue is broken down by cause, followed by a step-by-step resolution protocol.
Issue 1: ITPP powder fails to dissolve completely in water, resulting in a cloudy or particulate suspension.
-
Core Question: I'm trying to dissolve ITPP sodium salt in water or saline, but it's not fully dissolving. What am I doing wrong?
-
Scientific Explanation: This is the most common challenge and is rooted in the molecular structure of ITPP. ITPP is a highly polar, polyanionic molecule with six pyrophosphate groups. In a neutral or slightly acidic solution, these phosphate groups can become protonated. This protonation reduces the net negative charge of the molecule, decreasing its interaction with polar water molecules and significantly lowering its aqueous solubility. The key to solubilization is ensuring these groups remain deprotonated.
-
Validated Protocol for Solubilization:
-
Prepare a Slurry: Begin by weighing the required amount of ITPP powder and adding it to approximately 80% of your final target volume of high-purity water (e.g., injectable-grade water or Milli-Q). Do not expect it to dissolve at this stage; you are creating a slurry.
-
Initiate pH Adjustment: While continuously stirring the slurry with a magnetic stir bar, begin adding a dilute solution of 0.1 M Sodium Hydroxide (NaOH) dropwise.
-
Monitor pH Continuously: Use a calibrated pH meter to monitor the solution's pH in real-time. As you add NaOH, the powder will begin to dissolve.
-
Target Final pH: Continue the dropwise addition of NaOH until all the ITPP powder is dissolved and the solution becomes clear. The target pH should be adjusted to a physiologically compatible range, typically pH 7.0 - 7.4 .[1]
-
Final Volume Adjustment: Once the ITPP is fully dissolved and the pH is stable, add the remaining water or buffer (e.g., saline) to reach your final desired concentration and volume.
-
Sterile Filtration: For in-vivo use or cell culture applications, pass the final solution through a 0.22 µm sterile filter to remove any potential microbial contaminants or microparticulates.
-
-
Experimental Workflow: ITPP Solubilization via pH Adjustment
Caption: Step-by-step workflow for dissolving ITPP using controlled pH adjustment.
Issue 2: A previously clear ITPP solution forms a precipitate after being stored.
-
Core Question: My ITPP solution was perfectly clear, but after storing it in the refrigerator (4°C), it became cloudy or formed a precipitate. Why?
-
Scientific Explanation: There are two primary causes for this phenomenon:
-
pH Drift: Unbuffered aqueous solutions can absorb atmospheric carbon dioxide (CO₂), which forms carbonic acid and lowers the pH. As explained in Issue 1, a drop in pH can cause ITPP to protonate and precipitate out of solution.
-
Temperature-Dependent Solubility: If you prepared a highly concentrated solution that was near its saturation point at room temperature, its solubility could decrease upon cooling, leading to precipitation.
-
-
Preventative Measures:
-
Use a Buffer System: The most robust solution is to prepare your ITPP in a suitable biological buffer. For in vitro assays, Phosphate-Buffered Saline (PBS) or Tris buffer are excellent choices.[2] For in vivo studies, dissolving in sterile saline (0.9% NaCl) and ensuring the final pH is 7.4 is standard practice.[1][2] The buffer will resist pH changes during storage.
-
Confirm Concentration Limits: If you require a high concentration, perform a small-scale test to ensure it remains soluble at your intended storage temperature.
-
Proper Storage: For long-term storage, it is highly recommended to aliquot the sterile-filtered solution into single-use volumes and store them at -20°C. This prevents pH drift and degradation from repeated freeze-thaw cycles. Solutions at pH 7.0-7.4 are reported to be stable for 72 hours at 4°C but degrade more rapidly at room temperature.[2]
-
Issue 3: ITPP precipitates when mixed with other formulation components for in vivo delivery.
-
Core Question: I am developing a formulation and my ITPP solution crashes out when I add other excipients. What causes this incompatibility?
-
Scientific Explanation: ITPP's high density of negative charges makes it susceptible to interactions with cationic (positively charged) molecules. This can lead to the formation of insoluble ionic complexes or salts.
-
Formulation Compatibility Guidelines:
-
Avoid Cationic Excipients: Steer clear of formulation components that carry a net positive charge, such as certain cationic polymers or lipids.
-
Caution with Divalent Cations: High concentrations of divalent cations like Calcium (Ca²⁺) or Magnesium (Mg²⁺) can form insoluble salts with the pyrophosphate groups of ITPP. If their presence is unavoidable, use the lowest effective concentration.
-
Perform Compatibility Studies: Before preparing a large batch, always conduct small-scale screening tests. Mix your ITPP stock solution with each individual excipient at the final target concentrations and observe for any signs of precipitation immediately and after several hours.
-
-
Data Table: ITPP Excipient Compatibility Overview
| Excipient Class | Compatibility Risk | Recommended Action |
| Buffers | Low | Use standard biological buffers (PBS, Tris) to maintain a stable pH of 7.0-7.4.[2] |
| Tonicity Agents | Low | Isotonic agents like Sodium Chloride (Saline) or sugars (Dextrose) are generally compatible. |
| Polymers | Variable | Avoid cationic polymers. Neutral (e.g., PEG) or anionic polymers are less likely to cause issues. |
| Divalent Cations | High | Use with extreme caution. Minimize concentration or avoid if possible. |
| Surfactants | Variable | Compatibility depends on the surfactant's charge. Anionic or non-ionic surfactants are preferred. |
PART 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for ITPP for in vivo vs. in vitro experiments? A1: For in vivo studies, the standard vehicle is sterile saline (0.9% NaCl), with the pH carefully adjusted to ~7.4 after dissolution.[2] For in vitro cell-based assays, using a complete, buffered medium or a balanced salt solution like PBS or Tris buffer is recommended to maintain physiological conditions.[2]
Q2: How should I store the lyophilized ITPP powder and my prepared solutions? A2: The lyophilized powder should be stored desiccated at -20°C and protected from light for long-term stability.[2] Buffered, sterile-filtered aqueous solutions can be stored at 4°C for up to 72 hours.[2] For storage longer than a few days, it is essential to aliquot and freeze solutions at -20°C or -80°C.
Q3: Can I use sonication to speed up the dissolution process? A3: Gentle sonication in a cool water bath can help disperse the initial slurry and break up aggregates, but it will not overcome the fundamental pH-dependent solubility. It should be used as a physical aid alongside the chemical method of pH adjustment. Avoid high-energy or prolonged sonication, which could generate heat and potentially degrade the ITPP molecule.
Q4: Is ITPP cell-permeable? A4: Yes, a key feature of ITPP is that it is membrane-permeant, unlike similar molecules such as phytic acid.[3] This property allows it to enter red blood cells and exert its allosteric effect on hemoglobin.
Q5: How can I verify the concentration of my final ITPP solution? A5: Due to its high polarity and lack of a strong chromophore, standard UV-Vis spectroscopy is not ideal. The most reliable methods for concentration verification are based on chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS) is a well-established method for detecting and quantifying ITPP in biological matrices and formulation buffers.[4][5]
References
-
Detection of myo‐inositol trispyrophosphate in equine urine and plasma by hydrophillic interaction chromatography. Wiley Analytical Science. [Link]
-
Technologies to Counter Poor Solubility Issues: A Review. Research Journal of Pharmacy and Technology. [Link]
-
Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. National Center for Biotechnology Information (PMC). [Link]
-
Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology. [Link]
-
Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. Proceedings of the National Academy of Sciences (PNAS). [Link]
-
What is the time frame for Inositol Triphosphate (ITPP) to take effect?. Dr.Oracle. [Link]
-
Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. National Center for Biotechnology Information (PMC). [Link]
-
myo-Inositol trispyrophosphate. Wikipedia. [Link]
-
Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution / high accuracy mass spectrometry for doping control purposes. ResearchGate. [Link]
-
Treatment of hypoxia‐dependent cardiovascular diseases by myo‐inositol trispyrophosphate (ITPP)‐enhancement of oxygen delivery by red blood cells. National Center for Biotechnology Information (PMC). [Link]
-
What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. [Link]
Sources
- 1. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 4. rmtcnet.com [rmtcnet.com]
- 5. Doping Control: Myo-inositol Trispyrophosphate (ITPP) [thermofisher.com]
Core Concepts: Understanding ITPP's Mechanism of Action
An Application Scientist's Guide to Overcoming Challenges in ITPP Animal Studies
Welcome to the Technical Support Center for Myo-Inositol Trispyrophosphate (ITPP) Animal Studies. As a Senior Application Scientist, my goal is to provide you with a comprehensive, field-proven guide to navigate the complexities of using ITPP in your preclinical research. This resource is designed to move beyond simple protocols, offering insights into the "why" behind experimental choices to ensure your studies are robust, reproducible, and yield the highest quality data.
Myo-inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeant molecule that acts as an allosteric effector of hemoglobin.[1][2][3] Its primary function is to decrease hemoglobin's affinity for oxygen, shifting the oxygen-hemoglobin dissociation curve to the right.[4][5][6] This action enhances the release of oxygen from red blood cells into tissues, which is particularly beneficial in hypoxic (low-oxygen) environments often found in tumors or ischemic tissues.[2][7][8]
Downstream of this primary effect, ITPP has been shown to reduce the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that helps cells adapt to hypoxia.[2][5][9] By increasing tissue oxygenation, ITPP effectively counteracts the hypoxic conditions that stabilize HIF-1α, leading to its degradation.[5][9] This can, in turn, modulate angiogenesis and other hypoxia-driven pathological processes.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific, common challenges encountered during ITPP animal experiments.
Formulation & Administration Issues
Q1: I've dissolved my lyophilized ITPP sodium salt, but I see a precipitate in the solution. Is it still usable?
A1: The presence of a precipitate indicates a potential issue with solubility or stability, and the solution should not be used without further investigation. Here’s a systematic approach to troubleshoot this:
-
Underlying Cause 1: pH Imbalance: ITPP's stability is highly pH-dependent. The pyrophosphate bonds are susceptible to hydrolysis in acidic conditions. It is most stable in a slightly alkaline environment (pH 7.0-8.0).[10][11] The process of dissolving the salt, especially in unbuffered water or saline, can sometimes result in a pH outside this optimal range.
-
Solution: Check the pH of your solution. If it is below 7.0, adjust it to a final pH of approximately 7.4 by adding a small volume of a dilute base, such as 0.1 M NaOH.[7] Perform this adjustment slowly while monitoring the pH to avoid overshooting.
-
Underlying Cause 2: Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to the formation of aggregates or precipitates.[11]
-
Solution: The best practice is to prepare single-use aliquots from a freshly made stock solution. This minimizes handling and ensures consistency across experiments. If you must use a previously frozen solution, allow it to equilibrate to room temperature and gently swirl the vial to redissolve any solids. Do not heat the solution, as ITPP can decompose at temperatures above 80°C.[10]
-
Underlying Cause 3: Low Solubility in Reconstitution Solvent: While ITPP is water-soluble, its solubility can be affected by the solvent composition, especially if organic co-solvents are improperly used.[12]
-
Solution: For in vivo studies, ITPP sodium salt should be dissolved in sterile, injectable water or isotonic saline (0.9% NaCl).[5][7] Avoid complex buffers unless their compatibility has been validated.
Q2: My animals show signs of distress (e.g., lethargy, ruffled fur) immediately after intraperitoneal (IP) injection. What could be the cause?
A2: Post-injection distress can stem from several factors related to the formulation and the injection technique itself.
-
Injection Volume and Speed: Excessive injection volumes can cause pain and pressure within the peritoneal cavity. For mice, the maximum recommended IP injection volume is 2-3 mL, while for rats, it is typically 2-4 mL.[13][14] The injection should be administered slowly and carefully to minimize discomfort.
-
Solution pH and Osmolality: Injecting a solution with a non-physiological pH can cause significant irritation. As mentioned, ensure your ITPP solution is adjusted to a pH of ~7.4.[7] The solution should also be isotonic.
-
Injection Technique: Incorrect placement of the needle can cause injury to internal organs. The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and bladder.[15] Ensure that personnel are thoroughly trained in proper animal handling and injection techniques.[15][16]
-
Compound-Specific Effects: While preclinical and clinical studies have generally found ITPP to be well-tolerated, high doses may lead to unforeseen side effects.[17] If you have controlled for all the above factors, consider running a dose-response study to identify a potential maximum tolerated dose (MTD) in your specific animal model and strain.
Efficacy & Dosing Issues
Q3: I am not observing the expected physiological effects (e.g., increased exercise capacity, enhanced tumor oxygenation). What are the possible reasons?
A3: A lack of efficacy is a common challenge that requires a multi-faceted investigation.
-
Dose and Regimen: The dose of ITPP is critical. Studies in mice have used intraperitoneal (IP) doses ranging from 0.5 g/kg to 3 g/kg.[7][9][18] The optimal dose and frequency can vary significantly based on the animal model, the disease state, and the endpoint being measured. A single dose might be insufficient; many studies use repeated administrations over several days.[7][19][20]
-
Solution: Review the literature for established dosing regimens in a model similar to yours (see Table 1). If such data is unavailable, a dose-escalation study is warranted to determine the optimal therapeutic dose. For example, one study found that 2 g/kg of ITPP given once daily for two days was an optimal regimen for increasing tumor oxygenation in rats.[7]
-
Timing of Measurement: The pharmacokinetic profile of ITPP shows a rapid peak in plasma, but the functional effects on tissue oxygenation may have a different time course.[4] For instance, the maximum effect on tumor pO₂ has been observed as soon as 2 hours post-injection, with the effect lasting for at least a day.[7]
-
Solution: Design your experiments to measure the desired endpoint at several time points following ITPP administration to capture the peak effect.
-
ITPP Solution Integrity: As discussed in Q1, degraded ITPP will not be effective. Always use a freshly prepared or properly stored solution with a verified pH.
-
Animal Model Variability: The physiological response can differ between species, strains, and even sexes. The underlying pathology of your disease model may also influence the outcome. For example, the baseline level of hypoxia in a tumor model can affect the magnitude of the response to ITPP.[19]
Table 1: Recommended ITPP Dosing Regimens in Rodent Models
| Animal Model | Disease/Condition | Dose | Administration Route | Frequency | Reference |
| Normal Mice | Exercise Capacity | 0.5 - 3 g/kg | Intraperitoneal (IP) | Single Dose | [9][18] |
| Mice | Heart Failure | 1 - 2 g/kg | Intraperitoneal (IP) | Single Dose | [9] |
| Mice | 4T1 Breast Carcinoma | 1.5 g/kg | Intraperitoneal (IP) | 3-4 doses over 8 days | [19][20] |
| Mice | B16F10 Melanoma | 2 g/kg | Intraperitoneal (IP) | 6 doses over ~15 days | [19][20] |
| Rats | Rhabdomyosarcoma | 0.5 - 2 g/kg | Intraperitoneal (IP) | Daily for 4 days | [21] |
| Rats | 9L-Glioma | 2 g/kg | Intraperitoneal (IP) | Daily for 2 days | [7] |
Analytical & Measurement Issues
Q4: My results are highly variable between experiments. How can I improve reproducibility?
A4: Ensuring reproducibility is paramount in preclinical research.[22] High variability often points to uncontrolled variables in the experimental workflow.
-
The Compound: As always, start with the source. Is the ITPP solution prepared consistently for every experiment? Use the exact same protocol for dissolution, pH adjustment, and storage.
-
The Procedure: Standardize every step. This includes animal handling, injection technique, the time of day for dosing and measurements, and the calibration of all measurement equipment. Even minor variations can introduce significant error.
-
The Animal: Use animals from the same source, of the same sex and age, and ensure they are properly acclimatized to the facility and handling procedures before the experiment begins. House animals under identical conditions (light cycle, temperature, diet) to minimize physiological variability.
-
Confirmation of ITPP Integrity: For advanced troubleshooting, you may need to confirm the identity and stability of your ITPP. Due to its highly polar nature, standard reversed-phase chromatography is unsuitable.[23][24] Specialized methods like Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) are required for its detection in solutions or biological matrices.[12][23][25][26]
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for ITPP? A: Lyophilized ITPP sodium salt should be stored at -20°C, protected from light.[5] Aqueous solutions are reported to be stable for 72 hours at 4°C when the pH is maintained between 7.0 and 7.4.[11] For long-term storage, it is highly recommended to flash-freeze single-use aliquots and store them at -80°C.
Q: Can ITPP be administered orally? A: Yes, studies have shown that ITPP can be effective when administered orally via drinking water.[4][9][18] This route of administration led to an increase in hemoglobin p50 and maximal exercise capacity in both normal and heart-failure mice, suggesting it can be absorbed from the gastrointestinal tract.[9][18] However, bioavailability may be lower than parenteral routes, potentially requiring adjustments to the dosing regimen.
Q: Are there any known side effects of ITPP in animal models? A: In most preclinical studies, ITPP has been reported to be well-tolerated with no significant side effects on metrics like arterial blood pressure.[9][18] A Phase Ib clinical trial in human patients noted that the most common treatment-related toxicity was hypercalcemia, which required little to no intervention.[17] As with any experimental compound, it is crucial to monitor animals closely for any signs of adverse effects.
Q: How do I prepare ITPP for intraperitoneal (IP) injection? A: Please refer to the detailed protocol below for a step-by-step guide.
Experimental Protocols
Protocol 1: Preparation of ITPP Solution for In Vivo Administration
This protocol describes the preparation of a 100 mg/mL ITPP solution, which can be scaled as needed.
-
Calculate Required Mass: Determine the total amount of ITPP solution needed for your experiment. For example, for a 25g mouse receiving a 2 g/kg dose, you would need 50 mg of ITPP. The injection volume would be 0.5 mL from a 100 mg/mL stock.
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the required amount of lyophilized ITPP sodium salt into a sterile conical tube.
-
Dissolution: Add the required volume of sterile, injectable Water for Injection (WFI) or 0.9% saline to the tube to achieve the target concentration (e.g., 100 mg/mL).
-
Mixing: Gently vortex the tube until the ITPP is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
pH Adjustment (Critical Step): Using a calibrated pH meter, measure the pH of the solution. It is often slightly acidic upon dissolution. Slowly add drops of sterile 0.1 M NaOH, mixing between additions, until the pH is stable at 7.4.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new, sterile vial. This step is crucial to ensure the sterility of the final product for injection.
-
Aliquoting and Storage: If not for immediate use, dispense the sterile solution into single-use, sterile cryovials. Store at 4°C for up to 72 hours or flash-freeze and store at -80°C for long-term use.
Protocol 2: Intraperitoneal (IP) Administration in Mice
This protocol assumes the researcher is trained and has obtained institutional IACUC approval.[16]
-
Animal Restraint: Gently but firmly restrain the mouse using an appropriate method (e.g., scruffing) to expose the abdomen.[15]
-
Positioning: Tilt the mouse slightly so its head is pointing downwards. This allows the abdominal organs to shift away from the injection site.
-
Site Identification: Identify the injection site in the lower right abdominal quadrant. This avoids the bladder (midline) and the cecum (on the left side).[15]
-
Needle Insertion: Using a 25-27 gauge needle, insert the needle at a 15-20 degree angle into the skin and through the abdominal wall. You should feel a slight "pop" as the needle enters the peritoneal cavity.
-
Aspiration (Optional but Recommended): Gently pull back on the plunger to ensure no fluid (urine or blood) or air is aspirated. If fluid is drawn, withdraw the needle and reinject at a new site with a fresh needle.
-
Injection: Inject the calculated volume of ITPP solution slowly and steadily.
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for several minutes to ensure it recovers well from the procedure and shows no immediate signs of distress.
References
- myo-Inositol trispyrophosphate - Wikipedia. [URL: https://en.wikipedia.
- Le D, et al. Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. Journal of Cellular and Molecular Medicine. 2018. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6349206/]
- Kieda C, et al. Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. Journal of Cellular and Molecular Medicine. 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6991662/]
- Kieda C, et al. Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. PubMed. 2020. [URL: https://pubmed.ncbi.nlm.nih.gov/31957262/]
- What is the time frame for Inositol Triphosphate (ITPP) to take effect? - Dr.Oracle. Dr. Oracle. 2025. [URL: https://www.droracle.
- Myo-Inositol Trispyrophosphate (ITPP) Liquid - Bc9.co. Bc9.co. [URL: https://bc9.
- Görgens C, et al. Doping Control: Myo-inositol Trispyrophosphate (ITPP). Thermo Fisher Scientific. 2015. [URL: https://www.thermofisher.
- Wong AS, et al. Detection of myo-inositol trispyrophosphate in equine urine and plasma by hydrophillic interaction chromatography. Drug Testing and Analysis. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/dta.1328]
- Buy Myo-inositol trispyrophosphate (EVT-344896) | 802590-64-3 - EvitaChem. EvitaChem. [URL: https://www.evitachem.com/product/evt-344896]
- Detection of myo-inositol trispyrophosphate in equine urine and plasma by hydrophilic interaction chromatography-tandem mass spectrometry | Request PDF. ResearchGate. 2025. [URL: https://www.researchgate.
- Optimization of ITPP treatment schedule. (A) Various doses of ITPP from... - ResearchGate. ResearchGate. [URL: https://www.researchgate.
- Routes and Volumes of Administration in Mice. University of Arizona Research, Innovation & Impact. [URL: https://research.arizona.
- Beaver B, et al. Manual Restraint and Common Compound Administration Routes in Mice and Rats. Journal of Visualized Experiments. 2012. [URL: https://www.jove.
- Görgens C, et al. Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid. Sci-Hub. 2014. [URL: https://sci-hub.se/10.1002/dta.1659]
- Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution / high accuracy mass spectrometry for doping control purposes. German Sport University Cologne. [URL: https://dshs-koeln.de/institut-fuer-biochemie/forschung/projekte/analytik/screening-and-confirmation-of-myo-inositol-trispyrophosphate-itpp-in-human-urine-by-hydrophilic-interaction-liquid-chromatography-high-resolution-high-accuracy-mass-spectrometry-for-doping-control-purposes/]
- preventing degradation of ITPP sodium salt in aqueous solutions - Benchchem. BenchChem. [URL: https://www.benchchem.com/blog/preventing-degradation-of-itpp-sodium-salt-in-aqueous-solutions]
- Golab-Janowska M, et al. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. PubMed Central. 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10175608/]
- Improving Translational Relevance in Preclinical Psychopharmacology (iTRIPP). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10029524/]
- Lupu F, et al. Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. PNAS. [URL: https://www.pnas.org/doi/10.1073/pnas.0805320105]
- Fig. 1 Study setup and pharmacokinetics. a Schema of study flow with... - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/figure/Study-setup-and-pharmacokinetics-a-Schema-of-study-flow-with-timepoints-of-ITPP_fig1_352528148]
- ITPP treatment of RG2 glioblastoma in a rat model - ResearchGate. ResearchGate. 2025. [URL: https://www.researchgate.
- Schneider V, et al. Phase Ib dose-escalation study of the hypoxia-modifier Myo-inositol trispyrophosphate in patients with hepatopancreatobiliary tumors. PubMed. 2021. [URL: https://pubmed.ncbi.nlm.nih.gov/34155252/]
- Golab-Janowska M, et al. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. PLOS One. 2023. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0285223]
- Maczewski M, et al. New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease. PubMed. 2022. [URL: https://pubmed.ncbi.nlm.nih.gov/35988421/]
- An In-depth Technical Guide to Myo-Inositol Trispyrophosphate (ITPP) Sodium Salt for Preclinical Research - Benchchem. BenchChem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-myo-inositol-trispyrophosphate-itpp-sodium-salt-for-preclinical-research]
- Animal study: ITPP boosts effect of EPO - Ergo-Log.com. Ergo-Log.com. 2014. [URL: https://www.ergo-log.com/animal-study-itpp-boosts-effect-of-epo.html]
- Different Routes of Drug administration in Rats/Mice - YouTube. YouTube. 2021. [URL: https://www.youtube.
- Troubleshooting guide for Isothermal Titration Calorimetry. Instrumental Analysis and Bioassays. 2011. [URL: https://www.biophysics.med.jhmi.edu/wiki/index.
- A Comparative Guide to the Efficacy of ITPP Sodium Salt In Vitro and In Vivo - Benchchem. BenchChem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-efficacy-of-itpp-sodium-salt-in-vitro-and-in-vivo]
- Lupu F, et al. Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2570979/]
- ITPP Synthesis Help : r/Nootropics - Reddit. Reddit. 2019. [URL: https://www.reddit.com/r/Nootropics/comments/df4k8v/itpp_synthesis_help/]
- 5 Steps to Follow for Troubleshooting Experiments - The Official Blog of Edvotek. Edvotek. 2022. [URL: https://www.edvotek.com/blog/5-steps-to-follow-for-troubleshooting-experiments/]
- Stokes WS, et al. Bioethical, Reproducibility, and Translational Challenges of Animal Models. PubMed Central. 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7942127/]
- Görgens C, et al. Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution / high accuracy mass spectrometry for doping control purposes. PubMed. 2014. [URL: https://pubmed.ncbi.nlm.nih.gov/25070659/]
Sources
- 1. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 2. Treatment of hypoxia‐dependent cardiovascular diseases by myo‐inositol trispyrophosphate (ITPP)‐enhancement of oxygen delivery by red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Buy Myo-inositol trispyrophosphate (EVT-344896) | 802590-64-3 [evitachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rmtcnet.com [rmtcnet.com]
- 13. cea.unizar.es [cea.unizar.es]
- 14. youtube.com [youtube.com]
- 15. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 16. Improving Translational Relevance in Preclinical Psychopharmacology (iTRIPP) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase Ib dose-escalation study of the hypoxia-modifier Myo-inositol trispyrophosphate in patients with hepatopancreatobiliary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors | PLOS One [journals.plos.org]
- 21. researchgate.net [researchgate.net]
- 22. Bioethical, Reproducibility, and Translational Challenges of Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Doping Control: Myo-inositol Trispyrophosphate (ITPP) [thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. moscow.sci-hub.cat [moscow.sci-hub.cat]
- 26. fis.dshs-koeln.de [fis.dshs-koeln.de]
Technical Support Center: Isothermal Titration Calorimetry (ITC)
A Senior Application Scientist's Guide to Interpreting and Troubleshooting Variable ITC Data
Welcome to the technical support center for Isothermal Titration Calorimetry (ITC). This guide is designed for researchers, scientists, and drug development professionals who rely on ITC for robust thermodynamic characterization of biomolecular interactions. As a label-free, in-solution technique, ITC is unparalleled in its ability to directly measure the binding affinity (K D ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of an interaction in a single experiment.[1][2]
However, the sensitivity that makes ITC so powerful also makes it susceptible to variability arising from instrumental, experimental, and sample-related factors. This guide provides a structured, in-depth approach to troubleshooting common issues and interpreting ambiguous results, ensuring the generation of high-quality, reproducible data.
Part 1: Troubleshooting Guide - From Baseline to Binding Curve
This section addresses common problems encountered during ITC experiments, presented in a question-and-answer format. It follows a logical workflow from initial instrument checks to final data analysis.
Section 1.1: Baseline and Instrument-Related Issues
A stable, consistent baseline is the foundation of a successful ITC experiment. Problems with the baseline are often the first indication of an underlying issue.
Question: My baseline is noisy, drifting, or unstable before I even start my titration. What's wrong?
An unstable baseline is a common problem that can obscure the real binding signal. The cause can often be traced to one of several sources:
-
Instrument Equilibration: The calorimeter is a highly sensitive instrument that requires adequate time to reach thermal equilibrium.
-
Causality: The instrument's heaters and temperature sensors need to stabilize at the set experimental temperature. Rushing this process will result in a continuously drifting baseline as the system is still chasing equilibrium.
-
Protocol: Ensure the instrument has been powered on and set to the experimental temperature for a sufficient time (often several hours or overnight is recommended) before starting an experiment.[1] Most modern instruments have an automated equilibration check that should be used.[3]
-
-
Mechanical Issues: Physical problems with the instrument hardware can introduce significant noise.
-
Bent Syringe: A bent injection syringe can scrape against the cell wall during stirring, generating frictional heat that manifests as a noisy or oscillating baseline.
-
Troubleshooting: Turn off the stirring to see if the baseline stabilizes. If it does, the syringe is the likely culprit. Carefully remove the syringe and inspect it for straightness by rolling it on a flat surface.
-
Dirty Cells: Contaminants or residual sample from previous experiments can cause unpredictable baseline shifts.[3] The reference cell is a common, but often overlooked, source of problems. If the reference cell solution has evaporated or become contaminated, it will cause a significant baseline offset.[3]
-
Cleaning Protocol: Implement a rigorous cleaning protocol. A standard procedure involves rinsing the sample and reference cells with a detergent solution (e.g., 2% Contrad 70 or Decon 90), followed by extensive rinsing with high-purity water.[3][4]
-
-
Air Bubbles: Bubbles in the sample cell or syringe can cause significant, erratic spikes and baseline instability as they move through the system or burst.
-
Prevention: While modern calorimeters often do not require sample degassing, it can be beneficial if you consistently encounter bubble-related artifacts, especially with viscous solutions.[5] Careful, slow filling of the cell and syringe is crucial to prevent bubble introduction.
-
Section 1.2: Injection and Titration-Related Artifacts
Once the titration begins, the resulting thermogram can present a new set of challenges.
Question: My injection peaks are oddly shaped (e.g., split, broad, or don't return to baseline). How do I interpret this?
The shape of the injection peaks provides critical information about the binding event and the quality of the experiment.
-
Slow Return to Baseline: If the signal does not return to the pre-injection baseline level before the next injection, it suggests that the system has not reached equilibrium.
-
Causality: This can be due to a very slow binding process (kinetics) or a secondary process like a conformational change.[6] Alternatively, the heat produced by the injection may be too large for the instrument to dissipate quickly.
-
Solution: Increase the spacing between injections to allow more time for equilibrium to be reached.[6] If the heats are very large, consider reducing the concentrations of your reactants.
-
-
Split or Oscillating Peaks: These are often a sign of poor mixing within the cell.[7]
-
Causality: Inefficient stirring may lead to localized high concentrations of the titrant, causing an initial heat spike followed by a second heat event as it diffuses and binds.[7]
-
Troubleshooting: Ensure the stirring speed is appropriate for your sample's viscosity. Check for mechanical issues like a bent syringe that could impede proper mixing.
-
Question: I see large, consistent peaks throughout my titration that don't look like a binding curve. What is happening?
This is a classic sign of a buffer mismatch , where the buffer in the syringe is not identical to the buffer in the cell.[5][8]
-
Causality: ITC measures all heat changes. Any difference in pH, salt concentration, or co-solute (like DMSO) concentration between the two solutions will generate a "heat of dilution" with every injection.[8] This can be a large signal that completely masks the true heat of binding.[9]
-
The Gold Standard Protocol: The most reliable way to ensure perfectly matched buffers is through dialysis. Dialyze your protein (or other macromolecule) extensively against the final buffer. Then, use the exact same final dialysis buffer (the dialysate) to dissolve your ligand.[8][10]
-
DMSO Mismatch: Small molecules are often dissolved in DMSO. Even minor differences in the final DMSO concentration between the cell and syringe can create large dilution heats.[11][12]
-
Protocol: After dissolving your ligand in DMSO, dilute it to the final working concentration using the dialysate from the protein preparation. Then, add the same final percentage of DMSO to the protein solution in the cell to ensure a perfect match.[9]
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding experimental design and data interpretation.
Q1: My binding isotherm is flat or has a very shallow curve. What does this mean?
A flat or nearly flat binding curve typically indicates one of two scenarios: either there is no binding, or the binding is too weak to be accurately measured under the current experimental conditions. This is often related to the "c-value" .
-
The 'c' value (c = n * [M] / K D ) is a critical parameter in ITC that describes the shape of the binding isotherm. For a well-defined, sigmoidal curve, the c-value should ideally be between 10 and 100.[5]
-
Low c-value (<10): The binding curve becomes very shallow, making it difficult to accurately determine the K D and stoichiometry.[5] This happens when the affinity is weak (high K D ) or the macromolecule concentration is too low.
-
High c-value (>1000): The binding curve becomes extremely sharp, resembling a square wave. This allows for accurate determination of stoichiometry (n) but not the K D , as the transition from unbound to bound is too abrupt.[5]
| C-Value Range | Binding Isotherm Shape | Data Quality | Troubleshooting Action |
| < 10 | Shallow, indistinct curve | Difficult to reliably fit K D and n.[5] | Increase the concentration of the macromolecule in the cell. |
| 10 - 100 | Sigmoidal | Optimal range for determining K D , n, and ΔH.[5] | - |
| > 1000 | Very sharp, rectangular | Can determine n accurately, but not K D .[5] | Decrease the concentration of the macromolecule or use a competitive binding assay. |
Q2: The stoichiometry (n) from my fit is not an integer (e.g., n=0.7 or n=1.4). What is the cause?
Non-integer stoichiometry is a common issue that points to inaccuracies in your sample concentrations.
-
Causality: The fitting algorithm calculates 'n' based on the concentrations you provide. An error in the concentration of the ligand in the syringe will directly impact the calculated K D and ΔH, while an error in the macromolecule concentration in the cell primarily affects the stoichiometry.[5][8]
-
Self-Validation Protocol:
-
Accurate Concentration: Use a reliable method (e.g., A280 with a calculated extinction coefficient for proteins, or quantitative NMR for small molecules) to determine the concentration of your active, folded molecules.
-
Check for Aggregation: Protein aggregates will scatter light and can inflate concentration measurements from absorbance, but they do not participate in binding. Centrifuge or filter your samples before use.[5]
-
Active Fraction: Ensure your protein is fully active. A stoichiometry of n=0.7 could imply that only 70% of the protein in the cell is properly folded and capable of binding.
-
Q3: I don't see any heat change upon binding. Does this mean there's no interaction?
Not necessarily. The observed heat (ΔH obs ) in ITC is the sum of all heat changes, including the enthalpy of binding (ΔH bind ) and any linked processes like proton exchange with the buffer.[9]
-
Enthalpy-Entropy Compensation: Some binding events are primarily driven by entropy (ΔS) and have a very small or near-zero enthalpy change (ΔH ≈ 0).[8]
-
Temperature Dependence: The enthalpy of binding is temperature-dependent. It is possible to run an experiment at a temperature where ΔH happens to be zero.[8]
-
Troubleshooting: Repeat the experiment at a different temperature (e.g., change from 25°C to 15°C or 35°C). A significant change in the observed heat would confirm that the initial result was due to a near-zero enthalpy at that specific temperature.[8]
-
Part 3: Visualization & Workflows
Troubleshooting Workflow Diagram
This diagram outlines a logical decision-making process for troubleshooting a problematic ITC experiment, starting from the initial observation of a poor baseline.
Caption: Logic for determining optimal concentrations for an ITC experiment.
References
-
Wikipedia. Isothermal titration calorimetry. [Link]
-
FT-S, E. (2011). Troubleshooting guide for Isothermal Titration Calorimetry. [Link]
-
Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 2. [Link]
-
TA Instruments. (2024). The Importance of Reliable Mixing in ITC Experiments. [Link]
-
Velazquez-Campoy, A. & Freire, E. (n.d.). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. [Link]
-
TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). [Link]
-
Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). [Link]
-
GE Healthcare. (2012). Isothermal titration calorimetry: Principles and experimental design. [Link]
-
The Huck Institutes. Isothermal Titration Calorimetry | Biomolecular Interactions Facility. [Link]
-
Karakullukçu, G. (n.d.). ITC Troubleshooting. [Link]
-
Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4. [Link]
-
CureFFI.org. (2016). Isothermal titration calorimetry. [Link]
-
University of Connecticut. Sample Preparation for iTC200. [Link]
-
Frasca, V. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. [Link]
-
Sanfelice, D. et al. (2017). How to interpret ITC data?. ResearchGate. [Link]
-
Vanderbilt University. ITC sample preparation. [Link]
-
Linkuvienė, V. et al. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. ResearchGate. [Link]
-
Folta-Stogniew, E. (2002). Sample Preparation Guidelines (ITC). Yale University. [Link]
-
Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]
-
TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. [Link]
Sources
- 1. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. tainstruments.com [tainstruments.com]
- 4. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 2 | Malvern Panalytical [malvernpanalytical.com]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4 | Malvern Panalytical [malvernpanalytical.com]
- 7. The Importance of Reliable Mixing in ITC Experiments - TA Instruments [tainstruments.com]
- 8. bif.wisc.edu [bif.wisc.edu]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. ITC sample preparation [structbio.vanderbilt.edu]
- 11. cureffi.org [cureffi.org]
- 12. atomikateknik.com [atomikateknik.com]
Technical Support Center: Myo-inositol Trispyrophosphate (ITP)
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Myo-inositol trispyrophosphate (ITP) in their experiments. It provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the long-term stability and effective use of this potent allosteric effector of hemoglobin.
Introduction to Myo-inositol Trispyrophosphate (ITP)
Myo-inositol trispyrophosphate (ITP), a synthetic, membrane-permeant molecule, is a significant subject of research for conditions associated with hypoxia, such as cancer and cardiovascular diseases.[1] Its primary mechanism of action involves binding to hemoglobin and reducing its oxygen affinity. This allosteric regulation shifts the oxygen-hemoglobin dissociation curve to the right, enhancing the release of oxygen from red blood cells into tissues.[2][3]
Given its pyrophosphate structure, ITP is susceptible to hydrolysis, making its proper storage and handling critical for experimental success and reproducibility. This guide will address the key aspects of maintaining ITP stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of ITP?
For long-term stability, Myo-inositol trispyrophosphate should be stored as a lyophilized powder at -20°C, protected from light and moisture.[1][2] ITP powder is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to degradation.[1][4] Therefore, it is crucial to keep the container tightly sealed.[4]
Q2: How should I prepare and store ITP solutions?
ITP is soluble in water and can be dissolved in various aqueous buffers.[2] For in vivo studies, sterile saline (0.9% NaCl) is a common solvent.[2] For in vitro assays, buffers such as phosphate-buffered saline (PBS) and Tris buffer are suitable.[2]
Q3: What is the stability of ITP in solution?
Aqueous solutions of ITP at a pH of 7.0-7.4 are reported to be stable for up to 72 hours when stored at 4°C.[2] For longer-term storage of solutions, it is recommended to aliquot the reconstituted solution into single-use volumes and store them at -80°C for up to six months.[5] It is critical to avoid repeated freeze-thaw cycles, as this can accelerate degradation.[1][5]
Q4: Can I store my ITP solution at -20°C?
While lyophilized ITP powder is stable at -20°C, for reconstituted solutions, -80°C is the recommended temperature for long-term storage to minimize degradation.[5] If storing at -20°C, the stability is reduced to approximately one month.[5]
Q5: Is ITP sensitive to light?
Yes, both the lyophilized powder and solutions should be protected from light during storage to prevent potential photodegradation.[5]
ITP Storage and Handling Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | Up to 3 years | Protect from light and moisture; hygroscopic.[1][4] |
| Aqueous Solution (pH 7.0-7.4) | 4°C | Up to 72 hours | For short-term use.[2] |
| Aqueous Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles; protect from light.[5] |
| Aqueous Solution | -80°C | Up to 6 months | Recommended for long-term solution storage; aliquot.[5] |
Troubleshooting Guide
This section addresses common issues that may arise during the storage and use of ITP, providing insights into their causes and solutions.
Problem 1: Inconsistent or weaker-than-expected experimental results.
-
Potential Cause: Degradation of ITP due to improper storage or handling. The pyrophosphate bonds in ITP are susceptible to hydrolysis, which can be accelerated by suboptimal pH, higher temperatures, or multiple freeze-thaw cycles.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both the lyophilized powder and any prepared solutions have been stored according to the recommendations in the table above.
-
Prepare Fresh Solutions: If there is any doubt about the stability of a stock solution, it is best to prepare a fresh solution from the lyophilized powder immediately before the experiment.[2]
-
pH Verification: Ensure the pH of your experimental buffer is within the stable range for ITP (pH 6.5-8.0).
-
Analytical Confirmation (Optional): If the issue persists and you have access to analytical instrumentation, the integrity of the ITP stock can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).[6]
-
Problem 2: The lyophilized ITP powder appears clumped or sticky.
-
Potential Cause: The powder has absorbed moisture. ITP is hygroscopic, and exposure to ambient air can cause it to clump.[1] This can make accurate weighing challenging and may indicate the initiation of hydrolysis.
-
Troubleshooting Steps:
-
Proper Handling: To minimize moisture absorption, always allow the vial to warm to room temperature before opening.[1][4]
-
Dry Storage: Ensure the vial is stored in a desiccator or a very dry environment.
-
Use with Caution: While some clumping may not mean the product is completely degraded, for highly sensitive assays, it is advisable to use a fresh, non-clumped vial to ensure the highest accuracy and reproducibility.[1]
-
Problem 3: Precipitate forms in the ITP solution upon thawing.
-
Potential Cause: This could be due to the concentration of ITP exceeding its solubility in a particular buffer at a lower temperature or potential interactions with buffer components.
-
Troubleshooting Steps:
-
Gentle Warming and Vortexing: After thawing, gently warm the solution to room temperature and vortex to see if the precipitate redissolves.
-
Buffer Compatibility Check: Ensure that your chosen buffer system is compatible with the concentration of ITP you are using.
-
Filtration: If the precipitate does not redissolve, it may be necessary to filter the solution through a 0.22 µm filter before use to remove any insoluble material.[5] However, be aware that this could slightly alter the final concentration.
-
Experimental Protocols
Protocol 1: Preparation of ITP Stock Solution
This protocol outlines the steps for preparing a stable stock solution of ITP.
Materials:
-
Myo-inositol trispyrophosphate (lyophilized powder)
-
Sterile, nuclease-free water or desired buffer (e.g., PBS, Tris-HCl, pH 7.4)
-
Sterile, conical tubes
-
Vortex mixer
-
0.22 µm sterile filter
Procedure:
-
Allow the vial of lyophilized ITP to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically add the desired volume of sterile water or buffer to the vial to achieve the target stock concentration.
-
Gently vortex the vial until the powder is completely dissolved.
-
(Optional but recommended) Sterilize the solution by passing it through a 0.22 µm filter into a new sterile tube.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
For short-term storage, place the aliquots at 4°C for up to 72 hours. For long-term storage, immediately place the aliquots at -80°C.
Protocol 2: Stability Assessment of ITP using HPLC
This protocol provides a general workflow for assessing the stability of ITP in a solution over time. A stability-indicating HPLC method should be developed and validated to separate ITP from its degradation products.[7]
Workflow:
-
Method Development: Develop a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) method capable of resolving ITP from potential degradation products.
-
Forced Degradation Studies: To identify potential degradation products, subject ITP solutions to stress conditions such as acidic and basic hydrolysis, oxidation, and heat.[6]
-
Sample Preparation: At specified time points during the stability study, withdraw an aliquot of the stored ITP solution.
-
HPLC Analysis: Inject the sample onto the HPLC system.
-
Data Analysis: Monitor the peak area of ITP over time. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Visualizing ITP Degradation and Experimental Workflow
ITP Hydrolysis Pathway
The primary degradation pathway for ITP is the hydrolysis of its pyrophosphate bonds. This process can occur sequentially, leading to the formation of inositol phosphates with fewer pyrophosphate groups.
Caption: Simplified pathway of ITP hydrolysis.
General Experimental Workflow for ITP Application
This diagram illustrates a typical workflow for using ITP in a cell-based assay.
Caption: General workflow for an ITP experiment.
References
-
Duarte, C. D., et al. (2010). myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane. Molecular Medicine, 16(11-12), 508–517. [Link]
- Patel, R. M., et al. (2012). Identification of forced degradation products of itopride by LC-PDA and LC-MS. Journal of Pharmaceutical Analysis, 2(4), 277-283.
-
Jadhav, S. B., et al. (2014). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Scientia Pharmaceutica, 82(2), 263–275. [Link]
-
Kieda, C., et al. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. PLOS ONE, 18(5), e0285558. [Link]
- Salehi, P., et al. (2021). Does myoinositol supplement improve sperm parameters and DNA integrity in patients with oligoasthenoteratozoospermia after the freezing–thawing process?. Andrologia, 53(1), e13889.
- Ramachandran, A., & Santiago, J. G. (2022). Isotachophoresis: Theory and Microfluidic Applications. Annual Review of Fluid Mechanics, 54, 469-498.
- Suneetha, A., & Rao, A. S. (2012). Development and validation of stability indicating RP-HPLC method for the determination of clopidogrel bisulphate in bulk and its dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 361-366.
-
Yoshioka, S., et al. (2014). Effects of Formulation and Process Factors on the Crystal Structure of Freeze-Dried Myo-inositol. Journal of Pharmaceutical Sciences, 103(8), 2446-2452. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dose-Response Relationship of ITPP in Different Tumor Models
Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the dose-response relationship of myo-inositol trispyrophosphate (ITPP) in various tumor models. This document provides in-depth, field-proven insights into experimental design, troubleshooting, and data interpretation, moving beyond standard protocols to explain the causal relationships that underpin successful experimentation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of ITPP in oncology research.
Q1: What is the primary mechanism of action for ITPP in a tumor context?
A1: ITPP is an allosteric effector of hemoglobin.[1][2] It permeates red blood cells and reduces hemoglobin's affinity for oxygen, shifting the oxygen-hemoglobin dissociation curve to the right.[3][4] This enhanced oxygen release to peripheral tissues can alleviate tumor hypoxia, a major factor in resistance to therapies like radiotherapy.[1][5] Additionally, some studies suggest ITPP may normalize tumor vasculature and, in some cell lines, directly reduce the oxygen consumption rate (OCR), further contributing to a less hypoxic tumor microenvironment.[1][6][7]
Q2: Will ITPP treatment alone reduce the size of my tumors?
A2: It is unlikely. In most preclinical studies, ITPP administered as a monotherapy does not significantly affect tumor growth.[1][5] Its primary therapeutic value lies in its ability to sensitize hypoxic tumors to other treatments, most notably radiation therapy and potentially certain chemotherapies.[1][5][7] Therefore, experiments should be designed to evaluate ITPP in combination with a primary therapeutic agent.
Q3: What is a typical effective dose range for ITPP in rodent models?
A3: The effective dose can vary between tumor models, but most studies report activity in the range of 0.5 g/kg to 4.0 g/kg administered intraperitoneally (IP).[1] A dose of 2 g/kg (IP) has been identified as optimal for increasing tumor oxygenation in several models, including rhabdomyosarcoma.[1][2] It is crucial to note that a higher dose does not always equate to a better response; for instance, doubling the dose from 2 g/kg to 4 g/kg in an NT2 tumor model yielded only a limited additional increase in tumor oxygenation (pO2).[1]
Q4: How is the response to ITPP measured?
A4: The primary endpoint is the change in tumor oxygenation. This can be measured directly using techniques like Electron Paramagnetic Resonance (EPR) oximetry.[1][8] Indirectly, the response is measured by the enhancement of a primary therapy's efficacy (e.g., increased tumor growth delay when combined with radiation compared to radiation alone).[1][5]
Q5: Is the effect of ITPP consistent across all tumor models?
A5: No. The response to ITPP can be heterogeneous, even within the same tumor model.[2][9] Factors such as the baseline level of tumor hypoxia, vascular architecture, and the specific tumor cell line can influence the outcome.[8] Some studies have reported a failure to enhance therapeutic outcomes in certain models, highlighting that not all tumors may benefit from this approach.[1] It has been suggested that tumors with a more hypoxic initial state may respond better to ITPP treatment.[8][10]
Part 2: Experimental Design & Protocol
A robust experimental design is critical for obtaining reproducible and interpretable data. This section provides a validated starting protocol and explains the rationale behind each step.
Core Objective: To Determine the Optimal Dose and Schedule of ITPP for Enhancing Radiation Response
This experimental workflow is designed to first identify the ITPP dose that maximizes tumor oxygenation and then to apply that optimal regimen in combination with radiotherapy to assess therapeutic enhancement.
Caption: Experimental workflow for ITPP dose-response and efficacy testing.
Step-by-Step Protocol: ITPP Preparation and Administration
This protocol is based on methodologies reported in peer-reviewed literature.[1]
-
Reagent Preparation:
-
Weigh the required amount of ITPP powder (e.g., provided by Normoxys Inc. or synthesized).
-
Dissolve the compound in injectable water to the target concentration (e.g., for a 2 g/kg dose in a 25g mouse, you might prepare a 100 mg/mL solution to inject 0.5 mL).
-
Crucial Step: Adjust the pH of the solution to 7.0 using a small volume of 0.1 M NaOH. Failure to neutralize the solution can cause irritation at the injection site.
-
Sterile filter the final solution through a 0.22 µm filter before injection. Prepare fresh for each experiment.
-
-
Animal Handling and Tumor Implantation:
-
Use appropriate animal models (e.g., nude mice for human xenografts, syngeneic models like C57BL/6J for B16 melanoma).[8][10]
-
Inoculate tumor cells subcutaneously in the flank or thigh.[1]
-
Allow tumors to grow to a palpable size (e.g., 6-8 mm in diameter) before starting treatment. This ensures a sufficiently hypoxic core.[1]
-
-
Dosing and Scheduling:
-
Administer the prepared ITPP solution via intraperitoneal (IP) injection.
-
For dose-finding studies, test a range such as 0.5, 1.0, and 2.0 g/kg.[1]
-
For scheduling, a common effective regimen is a daily injection for two consecutive days.[1][2] Studies have shown a cumulative effect with a second dose, but third and fourth consecutive doses may not provide additional benefit.[1]
-
-
Combination with Radiotherapy:
-
Timing is critical. Administer the radiation dose when tumor oxygenation is maximal. This has been reported to be approximately 2 hours after ITPP administration.[1]
-
Shield the animal's body, exposing only the tumor area to the radiation beam.
-
Part 3: Quantitative Data Summary
The following table summarizes dose-response data from various preclinical studies to provide a comparative overview.
| Tumor Model | Animal Model | ITPP Dose | Administration Route | Key Finding | Reference |
| Rhabdomyosarcoma | Rat | 0.5 - 2.0 g/kg | IP | Dose-dependent increase in tumor pO2; 2 g/kg was optimal. | [1],[9] |
| 9L-Glioma | Rat | 2.0 g/kg | IP | Significant increase in tumor pO2 (83.6%); heterogeneous response when combined with RT. | [1],[2] |
| FSaII Fibrosarcoma | Mouse | 2.0 g/kg | IP | Moderate increase in tumor pO2 (29.6%). | [1] |
| NT2 Testicular Cancer | Mouse | 4.0 g/kg | IP | Limited pO2 increase, suggesting a plateau effect at higher doses. | [1] |
| 4T1 Breast Carcinoma | Mouse | 1.5 g/kg | IP | Increased pO2 by 10-20 mm Hg; better response in initially hypoxic tumors. | [8],[10] |
| B16 Melanoma | Mouse | 2.0 g/kg | IP | Increased pO2 by 10-20 mm Hg; effect depends on delivery interval. | [8],[10] |
Part 4: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant increase in tumor pO2 after ITPP administration. | 1. Suboptimal Dose: The dose may be too low for your specific tumor model. 2. Poor Drug Formulation: Incorrect pH or degradation of ITPP. 3. Tumor Model Insensitivity: The tumor may not be sufficiently hypoxic at baseline or has a unique vascular physiology. | 1. Perform a Dose-Escalation Study: Test a range from 0.5 g/kg to 3.0 g/kg to find the optimal dose for your model.[1] 2. Verify Formulation: Always prepare ITPP fresh and ensure the final pH is 7.0.[1] 3. Characterize Baseline Hypoxia: Use pimonidazole staining or hypoxia imaging to confirm the tumor is hypoxic before treatment. Consider testing a different tumor model known to respond.[5][8] |
| High variability in tumor response within the same treatment group. | 1. Inconsistent Tumor Size: Larger tumors may have different levels of hypoxia and perfusion. 2. Variable Drug Administration: Inconsistent IP injection technique. 3. Inherent Tumor Heterogeneity: This is a known biological variable.[9] | 1. Narrow the Tumor Size Range: Start treatment when all tumors are within a very tight size window (e.g., 100 ± 15 mm³). 2. Standardize Injection Technique: Ensure all injections are truly intraperitoneal and not subcutaneous. 3. Increase Group Size: A larger 'n' per group will increase statistical power and help account for biological variability. |
| ITPP + RT shows no improvement over RT alone. | 1. Incorrect Timing: Radiation was not delivered at the peak of ITPP-induced oxygenation. 2. Insufficient Oxygenation: The pO2 increase from ITPP may be too modest to act as a significant radiosensitizer. 3. Alternative Resistance Mechanisms: The tumor may have other radioresistance mechanisms (e.g., enhanced DNA repair) that are not overcome by alleviating hypoxia. | 1. Optimize Timing: Conduct a time-course experiment to find the pO2 peak (often ~2 hours post-IP injection) and administer RT at that specific time.[1] 2. Measure pO2 Directly: Use EPR oximetry to confirm that your ITPP dose is actually increasing tumor oxygenation.[1] 3. Investigate Other Pathways: Consider that overcoming hypoxia alone may not be sufficient. Some research points to ITPP's interaction with the PI3K pathway, which could complicate its radiosensitizing effect.[1] |
Part 5: Mechanistic Pathway Diagram
The following diagram illustrates the proposed mechanism of ITPP in the tumor microenvironment.
Caption: ITPP's mechanism for alleviating tumor hypoxia.
References
-
Tran, L. B. A., et al. (2018). Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. Clinical Science, 132(24), 2653–2666. [Link]
-
ResearchGate. (n.d.). Optimization of ITPP treatment schedule. [Image]. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. Retrieved from [Link]
-
Szewczyk, G., et al. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. PLOS ONE, 18(5), e0285493. [Link]
-
Szewczyk, G., et al. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. PLOS ONE, 18(5), e0285493. [Link]
-
Le, T.-T., et al. (2021). Tumor Oxygenation by Myo-Inositol Trispyrophosphate Enhances Radiation Response. International Journal of Radiation Oncology, Biology, Physics, 111(3), 757-768. [Link]
-
El-Hafny-Rahbi, B., et al. (2021). Tumour angiogenesis normalized by myo-inositol trispyrophosphate alleviates hypoxia in the microenvironment and promotes antitumor immune response. The FEBS Journal, 288(18), 5418-5437. [Link]
-
Shin, A. K., et al. (2022). Measuring the Effect of ITPP on Tumor Hypoxia with Multispectral Optoacoustic Tomography. MD Anderson Cancer Center OpenWorks. [Link]
-
Nicolau, C., et al. (2006). Suppression of hypoxia-induced HIF-1α and of angiogenesis in endothelial cells by myo-inositol trispyrophosphate-treated erythrocytes. Proceedings of the National Academy of Sciences, 103(44), 16354-16358. [Link]
-
Szewczyk, G., et al. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP): local pO2 study in murine tumors. Ruj.uj.edu.pl. [Link]
-
Eiper, N., et al. (2021). Phase Ib dose-escalation study of the hypoxia-modifier Myo-inositol trispyrophosphate in patients with hepatopancreatobiliary tumors. Nature Communications, 12(1), 3793. [Link]
-
Dr. Oracle. (2025). What is the recommended dosage of Inositol Triphosphate (ITP) for improving oxygen delivery or exercise capacity?. Dr. Oracle. [Link]
-
Oknińska, M., et al. (2021). Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. British Journal of Pharmacology, 178(18), 3683-3698. [Link]
-
Lerman, A., et al. (2008). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. Proceedings of the National Academy of Sciences, 105(33), 11988-11993. [Link]
Sources
- 1. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Tumor Oxygenation by Myo-Inositol Trispyrophosphate Enhances Radiation Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumour angiogenesis normalized by myo‐inositol trispyrophosphate alleviates hypoxia in the microenvironment and promotes antitumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase Ib dose-escalation study of the hypoxia-modifier Myo-inositol trispyrophosphate in patients with hepatopancreatobiliary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of ITPP and Hyperbaric Oxygen Therapy: Mechanisms and Research Applications in Tissue Oxygenation
For researchers and drug development professionals navigating the complexities of hypoxia-related pathologies, enhancing tissue oxygenation is a primary therapeutic goal. Two distinct yet compelling strategies to achieve this are the pharmacological agent myo-inositol trispyrophosphate (ITPP) and the physical intervention of hyperbaric oxygen therapy (HBOT). This guide provides an in-depth, objective comparison of their underlying mechanisms, experimental performance, and research applications, grounded in scientific data to inform experimental design and therapeutic development.
Fundamental Mechanisms of Oxygen Delivery Enhancement
The core difference between ITPP and HBOT lies in their approach to increasing oxygen availability at the tissue level. ITPP modifies the oxygen-carrying properties of hemoglobin, while HBOT alters the physical properties of inspired gas to increase plasma oxygen concentration.
ITPP: A Pharmacological Approach to Oxygen Release
ITPP is a synthetic, membrane-permeant allosteric effector of hemoglobin.[1][2] Its mechanism is centered on reducing the oxygen-binding affinity of hemoglobin, thereby facilitating the release of oxygen into peripheral tissues.[3][4]
-
Allosteric Modulation: ITPP enters red blood cells and is thought to bind to the same allosteric pocket as the natural regulator 2,3-bisphosphoglycerate (2,3-BPG).[5]
-
Rightward Shift: This binding stabilizes the low-oxygen-affinity "tense" (T) state of hemoglobin. The result is a significant rightward shift in the oxygen-hemoglobin dissociation curve, quantified by an increase in the P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated).[6][7]
-
Enhanced Unloading: A higher P50 means that at the lower oxygen tensions found in peripheral tissues, a greater fraction of bound oxygen is released from red blood cells, directly counteracting local hypoxia.[6][8]
Hyperbaric Oxygen Therapy (HBOT): A Physical Approach to Oxygen Saturation
HBOT is a therapeutic modality that involves breathing 100% oxygen in a chamber pressurized to greater than one atmosphere absolute (ATA).[9][10] Its mechanism is governed by fundamental gas laws.
-
Henry's Law: This law dictates that the amount of a gas dissolved in a liquid is directly proportional to the partial pressure of that gas in contact with the liquid. During HBOT, the increased partial pressure of inspired oxygen dramatically increases the amount of oxygen dissolved directly into the blood plasma.[11]
-
Hemoglobin-Independent Transport: This elevation in plasma-dissolved oxygen creates a large diffusion gradient, allowing oxygen to reach tissues independently of red blood cell transport. This is particularly crucial in areas with compromised blood flow or microvascular obstruction.[12][13]
-
Secondary Effects: HBOT also exerts several secondary physiological effects, including vasoconstriction (which can reduce tissue edema), anti-inflammatory actions, antimicrobial activity, and stimulation of angiogenesis through the upregulation of growth factors like Vascular Endothelial Growth Factor (VEGF).[14][15]
Comparative Performance and Experimental Data
The efficacy of both interventions is supported by a growing body of preclinical and clinical data. The choice between them depends on the specific research question, model system, and therapeutic context.
Quantitative Data Summary
| Parameter | ITPP | Hyperbaric Oxygen Therapy (HBOT) |
| Primary Effect | ↑ P50 (decreased Hb-O2 affinity) | ↑ Dissolved plasma O2 |
| Key Preclinical Data | Dose-dependent ↑ in P50 up to 37% in mice.[5] ↑ maximal exercise capacity by up to 57% in normal mice and 71% in mice with heart failure.[5][6] ↑ tumor pO2 by 83.6% in 9L-glioma model.[4] | Promotes angiogenesis and collagen synthesis in wound healing models.[10][13] Reduces inflammation and tissue damage in ischemia-reperfusion injury models.[12] |
| Clinical Status | Phase Ib clinical trials completed for solid tumors, establishing a maximum tolerated dose of 12,390 mg/m².[16][17] | Approved by UHMS for 14 indications, including decompression sickness, diabetic foot ulcers, and radiation injury.[14][18] |
| Mode of Action | Pharmacological, systemic | Physical, intermittent |
| Typical Regimen | Systemic administration (e.g., i.p., I.V.) with effects lasting hours to days.[4][6] | Typically 90-120 minute sessions at 2.0-3.0 ATA, repeated daily.[9][14] |
ITPP: Preclinical and Early Clinical Findings
Research on ITPP has demonstrated significant physiological effects in animal models of hypoxia-dependent diseases.
-
Cardiovascular and Performance Enhancement: In mice with severe heart failure, ITPP administration led to a dose-related increase in maximal exercise capacity, directly correlating with the increase in hemoglobin P50.[5] This suggests a direct, clinically meaningful benefit from enhanced oxygen delivery.
-
Tumor Reoxygenation: ITPP has been shown to alleviate tumor hypoxia. Studies in rodent models of glioma and fibrosarcoma documented a significant increase in tumor partial pressure of oxygen (pO2) within hours of a single ITPP injection.[4] This effect is critical, as reoxygenation can enhance the efficacy of radiotherapy and chemotherapy.[4] Furthermore, ITPP can suppress the hypoxia-inducible factor-1α (HIF-1α), a key driver of tumor progression and angiogenesis.[19][20]
-
Clinical Development: A Phase Ib trial in patients with advanced hepatopancreatobiliary tumors established the safety and tolerability of ITPP, with 52% of patients showing disease stabilization under ITPP monotherapy.[16][17]
HBOT: Established Clinical Applications and Research
HBOT has a long history of clinical use and is supported by extensive research for specific indications.
-
Wound Healing: HBOT is well-established for treating chronic non-healing wounds, such as diabetic foot ulcers.[18] It promotes healing by enhancing angiogenesis, fibroblast proliferation, and collagen formation, while also helping to control infection.[12][14]
-
Neurological Research: There is significant ongoing research into HBOT for neurological conditions. Clinical trials are investigating its efficacy in improving outcomes after traumatic brain injury (TBI) and stroke by reducing brain inflammation and promoting neuroplasticity.[18][21][22]
-
Regenerative Medicine: HBOT has been shown to stimulate the mobilization of stem cells from bone marrow, which may contribute to tissue repair and regeneration across various injury models.[10][15]
Experimental Protocols for Preclinical Evaluation
To provide a practical comparison, this section outlines standardized protocols for evaluating ITPP and HBOT in a preclinical rodent model of peripheral ischemia, a common application for oxygen-enhancing therapies.
Experimental Workflow Diagram
Protocol 1: Evaluating ITPP in a Murine Hindlimb Ischemia Model
-
Animal Model: Anesthetize C57BL/6 mice and induce unilateral hindlimb ischemia via femoral artery ligation.
-
Grouping: Randomize animals into a control group (receiving saline vehicle) and a treatment group (receiving ITPP).
-
ITPP Administration: Administer ITPP via intraperitoneal (i.p.) injection at a dose of 1 g/kg immediately post-surgery and every 48 hours thereafter.
-
Perfusion Monitoring: Measure blood flow in the ischemic and non-ischemic limbs at baseline and on days 3, 7, and 14 post-ligation using Laser Doppler Perfusion Imaging (LDPI).
-
Tissue Oxygen Measurement: At day 7, measure pO2 directly in the gastrocnemius muscle using a fiber-optic oxygen sensor or via EPR oximetry.
-
Endpoint Analysis: At day 14, euthanize animals and harvest the gastrocnemius muscle for histological analysis. Quantify capillary density via CD31 immunohistochemistry and assess muscle necrosis using H&E staining.
Protocol 2: Evaluating HBOT in a Murine Hindlimb Ischemia Model
-
Animal Model & Grouping: Prepare the animal model as described above. Randomize animals into a control group (kept at normal atmospheric pressure) and an HBOT group.
-
HBOT Administration: Place animals in a hyperbaric chamber. Pressurize the chamber to 2.5 ATA with 100% oxygen for 90 minutes. Perform this treatment once daily, starting on the day of surgery, for 7 consecutive days.
-
Perfusion & Oxygen Monitoring: Conduct LDPI and tissue pO2 measurements at the same time points as in the ITPP protocol.
-
Endpoint Analysis: Perform histological analysis at day 14 as described for the ITPP protocol.
Summary of Advantages and Limitations
| Feature | ITPP | Hyperbaric Oxygen Therapy (HBOT) |
| Advantages | - Systemic, sustained effect post-administration.[6] - Targeted molecular mechanism.[8] - Potential for convenient formulations (oral/injectable).[23] - Does not require specialized, confining equipment for the patient. | - Clinically established for multiple indications.[18] - Non-invasive (externally applied therapy). - Multifaceted benefits (anti-inflammatory, antimicrobial, angiogenic).[12][14] - Directly increases oxygen supply regardless of hemoglobin function. |
| Limitations | - Still investigational for most applications.[24] - Efficacy depends on adequate circulation and hemoglobin levels. - Potential for off-target effects (though Phase I data shows good safety).[16] | - Requires expensive, specialized hyperbaric chambers. - Intermittent treatment requiring patient confinement. - Risk of side effects (barotrauma, oxygen toxicity, changes in vision).[9] - Logistically complex to administer. |
Conclusion and Future Directions
ITPP and HBOT represent two powerful but fundamentally different strategies for enhancing tissue oxygenation.
-
ITPP acts as a pharmacological "oxygen-releasing agent," modifying hemoglobin to more efficiently unload oxygen in hypoxic tissues. Its promise lies in its systemic and sustained action, making it a strong candidate for chronic conditions characterized by hypoxia, such as heart failure and solid tumors.[19][24] Future research will focus on advancing ITPP through later-phase clinical trials and exploring its efficacy across a broader range of hypoxia-dependent diseases.
-
HBOT is a physical therapy that supersaturates the plasma with oxygen, bypassing the limitations of hemoglobin-mediated transport. Its strength lies in its established clinical utility and its multifaceted physiological effects, making it highly effective for acute ischemic events, complex wounds, and radiation-induced injuries.[10][14] Future research aims to optimize treatment protocols and expand its application to new areas, particularly in neuro-rehabilitation and regenerative medicine.[18]
For the research community, the choice between these modalities is not necessarily one of exclusion. They target different aspects of the oxygen delivery cascade and may be suited for different pathological contexts. Understanding their distinct mechanisms and performance characteristics is paramount for designing rigorous experiments and ultimately developing more effective treatments for hypoxic disorders.
References
-
Portland Chiropractic Neurology. (2020, May 18). Mechanisms of Action for Hyperbaric oxygen therapy (HBOT) and wound healing. [Link]
-
Thom, S. R. (2011). Mechanisms of action of hyperbaric oxygen therapy. PubMed. [Link]
-
Salha, M., et al. (2022). A General Overview on the Hyperbaric Oxygen Therapy: Applications, Mechanisms and Translational Opportunities. PubMed Central. [Link]
-
Le T., et al. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. PNAS. [Link]
-
Johns Hopkins Medicine. Hyperbaric Oxygen Therapy. [Link]
-
Giacomazzi, G., et al. (2010). myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane. PubMed. [Link]
-
TrialX. Hyperbaric Oxygen Therapy Clinical Research Trials. [Link]
-
Skeik, N., & Porten, B. R. (2009). Hyperbaric oxygen: its uses, mechanisms of action and outcomes. QJM: An International Journal of Medicine. [Link]
-
RX-O2 Hyperbaric Clinics. (2024, September 12). Exploring the Mechanisms of Action Behind Hyperbaric Oxygen Therapy. [Link]
-
Lehn, J. M., et al. (2006). Inositol tripyrophosphate: a new membrane permeant allosteric effector of haemoglobin. PubMed. [Link]
-
Giacomazzi, G., et al. (2010). myo-Inositol Trispyrophosphate: A Novel Allosteric Effector of Hemoglobin with High Permeation Selectivity across the Red Blood Cell Plasma Membrane. ResearchGate. [Link]
-
Ansiaux, R., et al. (2018). Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. PMC - NIH. [Link]
-
Koj, S., et al. (2020). Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. PubMed. [Link]
-
USF Health. (2024, December 16). USF Health launches state-funded hyperbaric oxygen therapy trial with first patient. [Link]
-
St. Luke's Hospital. Hyperbaric Oxygen Therapy Trial. [Link]
-
Sharma, A., et al. (2022). Hyperbaric oxygen therapy: future prospects in regenerative therapy and anti-aging. PMC. [Link]
-
HBOT Chicago. (2024). Hyperbaric Oxygen Therapy: A Global Perspective on Its Implementation and Applications in Modern Medicine. [Link]
-
Wikipedia. myo-Inositol trispyrophosphate. [Link]
-
NexGen. Clinical Research for Hyperbaric Oxygen Therapy in CO. [Link]
-
ResearchGate. (2015). (PDF) Hyperbaric oxygen therapy: Current trends and applications. [Link]
-
National Institute of Neurological Disorders and Stroke. Hyperbaric Oxygen Brain Injury Treatment Trial. [Link]
-
Snapdeal. ITPP in Modern Research: Mechanism, Benefits, and Biological Impact. [Link]
-
The HBOT Spa. (2024, August 16). The Science Behind Hyperbaric Oxygen Therapy: Research and Efficacy. [Link]
-
ResearchGate. ITPP increases Hb oxygen dissociation in vivo. [Link]
-
Mączewski, M., & Kieda, C. (2022). New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease. PubMed. [Link]
-
Schneider, M. A., et al. (2021). Phase Ib dose-escalation study of the hypoxia-modifier Myo-inositol trispyrophosphate in patients with hepatopancreatobiliary tumors. PubMed. [Link]
-
BioWorld. (2021, August 16). Phase Ib data reported for ITPP in patients with hepatopancreatobiliary tumors. [Link]
-
YouTube. (2025, September 1). Ongoing clinical trials to watch in ITP. [Link]
-
Koj, S., et al. (2020). Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. NIH. [Link]
-
L. T., et al. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. PMC - NIH. [Link]
- Google Patents. Use of inositol-tripyrophosphate in treating Alzheimer's disease, stroke or osteoporosis.
Sources
- 1. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Inositol tripyrophosphate: a new membrane permeant allosteric effector of haemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Hyperbaric oxygen therapy: future prospects in regenerative therapy and anti-aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Action for Hyperbaric oxygen therapy (HBOT) and wound healing | Portland Chiropractic Neurology [portchiro.com]
- 12. hopkinsmedicine.org [hopkinsmedicine.org]
- 13. o2oasis.com [o2oasis.com]
- 14. A General Overview on the Hyperbaric Oxygen Therapy: Applications, Mechanisms and Translational Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rx-o2.com [rx-o2.com]
- 16. Phase Ib dose-escalation study of the hypoxia-modifier Myo-inositol trispyrophosphate in patients with hepatopancreatobiliary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. | BioWorld [bioworld.com]
- 18. hbotchicago.com [hbotchicago.com]
- 19. Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Treatment of hypoxia‐dependent cardiovascular diseases by myo‐inositol trispyrophosphate (ITPP)‐enhancement of oxygen delivery by red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. USF Health Hyperbaric Oxygen Therapy Center at the heart of state-funded clinical trial [usf.edu]
- 22. Hyperbaric Oxygen Brain Injury Treatment Trial | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 23. EP2251013A2 - Use of inositol-tripyrophosphate in treating Alzheimer's disease, stroke or osteoporosis - Google Patents [patents.google.com]
- 24. New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Hemoglobin Oxygen Affinity Modulators: Exploring Alternatives to ITPP
For researchers and drug development professionals, the allosteric modulation of hemoglobin (Hb) represents a compelling therapeutic strategy. By altering hemoglobin's affinity for oxygen, it is possible to influence tissue oxygen delivery, with profound implications for treating a range of pathologies from ischemic conditions to genetic blood disorders. For years, myo-inositol trispyrophosphate (ITPP) has served as a benchmark compound in the laboratory, valued for its potent ability to decrease hemoglobin's oxygen affinity and enhance oxygen release.
This guide provides an in-depth comparison of ITPP and its alternatives. We will dissect the mechanisms of action, present comparative experimental data, and offer detailed protocols for evaluating these compounds. Our focus extends beyond ITPP's direct counterparts to include agents that increase oxygen affinity, a clinically validated approach that has led to groundbreaking therapies.
The Benchmark: ITPP and the Strategy of "Right-Shifting"
The oxygen-hemoglobin dissociation curve (ODC) describes the relationship between the partial pressure of oxygen (pO2) and hemoglobin's oxygen saturation. A "right-shift" of this curve signifies a decrease in oxygen affinity, meaning hemoglobin releases oxygen more readily at a given pO2. This is quantified by an increase in the P50 value—the pO2 at which hemoglobin is 50% saturated. The endogenous allosteric effector 2,3-bisphosphoglycerate (2,3-BPG) is the physiological archetype for this mechanism.[1][2]
ITPP (myo-Inositol Trispyrophosphate)
ITPP is a synthetic, membrane-permeant molecule that acts as a potent allosteric modulator of hemoglobin.[3][4]
Mechanism of Action: ITPP mimics the function of 2,3-BPG. It enters the red blood cell and binds to the β-globin chains in the central cavity of deoxygenated hemoglobin (T-state). This binding stabilizes the low-affinity T-state, promoting the release of oxygen into surrounding tissues.[5][6] This mechanism is particularly attractive for conditions characterized by hypoxia, such as solid tumors or ischemic cardiovascular diseases, where enhanced oxygen delivery could provide a therapeutic benefit.[4][7]
Caption: Mechanism of ITPP action on hemoglobin.
Performance & Limitations: In preclinical rodent studies, ITPP administration has been shown to increase tissue oxygenation and improve endurance during exercise.[3] However, its clinical development has been hampered by poor oral bioavailability, necessitating intravenous or intraperitoneal administration.[8] This limitation makes it more suitable as a research tool than a chronic therapeutic agent.
Alternative "Right-Shifting" Agent: Efaproxiral (RSR13)
Efaproxiral is another synthetic allosteric modifier designed to decrease hemoglobin's oxygen affinity.[7]
Mechanism and Application: Similar to ITPP, Efaproxiral stabilizes the T-state of hemoglobin, facilitating oxygen release.[9] Its primary clinical investigation was as a radiation sensitizer. The rationale is that by increasing oxygen delivery to hypoxic tumors, which are notoriously radioresistant, Efaproxiral could enhance the efficacy of radiation therapy.[7][10]
Performance & Clinical Status: Clinical trials demonstrated that Efaproxiral could effectively increase the whole blood P50.[11] A dose of 100 mg/kg was shown to increase P50 by an average of 8.1 mmHg.[11] Despite some promising results in Phase III trials for brain metastases from breast cancer, it did not secure FDA approval and development has largely ceased.[9][12] The clinical journey of Efaproxiral highlights the significant challenges in translating the theoretical benefits of right-shifting agents into unequivocal clinical success.
| Compound | Mechanism of Action | Effect on O₂ Affinity | P50 Shift | Primary Therapeutic Goal |
| ITPP | Stabilizes T-state (Deoxy-Hb) | Decreases (Right Shift) | Dose-dependent increase | Ischemia, Cancer (Preclinical) |
| Efaproxiral | Stabilizes T-state (Deoxy-Hb) | Decreases (Right Shift) | ↑ ~8-10 mmHg | Radiation Sensitization (Clinical) |
A Paradigm Shift: "Left-Shifting" Agents for Sickle Cell Disease
An alternative and clinically successful strategy involves increasing hemoglobin's affinity for oxygen—a "left-shift" of the ODC. This approach is the cornerstone of modern therapy for Sickle Cell Disease (SCD).
In SCD, a mutation causes hemoglobin (HbS) to polymerize when deoxygenated, deforming red blood cells into a rigid, sickle shape. These sickled cells lead to hemolysis, anemia, and vaso-occlusive crises.[13] By stabilizing the oxygenated, high-affinity R-state of hemoglobin, polymerization can be inhibited.[14]
Voxelotor (Oxbryta®)
Voxelotor (formerly GBT440) is a first-in-class, orally bioavailable hemoglobin S (HbS) polymerization inhibitor.[15][16] It received accelerated approval from the U.S. FDA in 2019 for the treatment of SCD.[15][17]
Mechanism of Action: Voxelotor binds reversibly to the N-terminal valine of the α-globin chain of hemoglobin via a Schiff base linkage.[18][19] This modification allosterically stabilizes the high-affinity R-state, increasing hemoglobin's affinity for oxygen.[20][21] By keeping a higher proportion of HbS in the oxygenated state, Voxelotor directly inhibits the initial and pivotal step of polymerization, thereby reducing red blood cell sickling and hemolysis.[15][22]
Caption: Mechanism of Voxelotor action on sickle hemoglobin.
Performance & Clinical Data: Clinical trials have demonstrated Voxelotor's efficacy. In the pivotal HOPE trial, 51.1% of patients receiving a 1,500 mg daily dose achieved a hemoglobin increase of >1.0 g/dL at 24 weeks, compared to 6.5% in the placebo group.[17] This increase in hemoglobin was accompanied by significant reductions in markers of hemolysis.[15][20]
| Compound | Mechanism of Action | Effect on O₂ Affinity | Clinical Endpoint | Development Status |
| Voxelotor | Stabilizes R-state (Oxy-Hb) | Increases (Left Shift) | ↑ Hemoglobin, ↓ Hemolysis | FDA Approved |
Other Investigational Classes
The search for novel hemoglobin modulators is an active area of research, with several other chemical classes being explored:
-
Aromatic Aldehydes: This class, which includes compounds like 5-hydroxymethylfurfural (5-HMF), represents the foundational chemistry that led to the development of Voxelotor.[23][24] They act by forming a Schiff base with hemoglobin to increase oxygen affinity.[21]
-
Michael Acceptor Compounds: These molecules are designed to form irreversible covalent bonds with specific residues on hemoglobin, such as βCys93, to modulate its function and prevent sickling.[25]
-
Anthranilic Acid Derivatives: This scaffold has been explored for its ability to produce potent allosteric effectors of hemoglobin, with some derivatives showing strong right-shifting activity.[26][27]
Key Experimental Protocol: Measuring the Oxygen Dissociation Curve
The definitive method for characterizing the activity of any potential hemoglobin modulator is to measure its effect on the oxygen dissociation curve (ODC) and determine the P50. Modern systems automate this process, but the underlying principle remains the same.
Objective: To determine the P50 of a whole blood sample in the presence and absence of a test compound.
Principle: The assay relies on the differential absorbance spectra of oxygenated hemoglobin (oxyHb) and deoxygenated hemoglobin (deoxyHb).[28] A sample of whole blood is placed in a closed system, and its oxygen saturation is measured spectrophotometrically while the partial pressure of oxygen (pO2) is precisely controlled, typically by gradually replacing oxygen with an inert gas like nitrogen.[29][30]
Caption: Experimental workflow for determining the P50.
Step-by-Step Methodology:
-
Sample Preparation:
-
Collect fresh whole blood in an appropriate anticoagulant (e.g., heparin).
-
Divide the sample into aliquots for control and test conditions.
-
To the 'test' aliquot, add the modulator compound at the desired final concentration. To the 'control' aliquot, add an equivalent volume of the vehicle (e.g., DMSO).
-
Incubate the samples at 37°C for a specified time (e.g., 60 minutes) to allow for compound uptake into red blood cells and binding to hemoglobin.
-
-
Instrumentation and Measurement:
-
Use a dedicated instrument such as a Hemox-Analyzer or a custom setup with a spectrophotometer and an oxygen electrode.[29]
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Introduce the prepared blood sample into the measurement cuvette, ensuring it is thermostatted to 37°C.
-
Saturate the sample with oxygen by bubbling with air until a stable 100% saturation reading is achieved.
-
Begin the deoxygenation process by introducing a steady flow of nitrogen gas. The instrument will continuously record the decreasing pO2 and the corresponding changes in absorbance to calculate oxygen saturation.
-
-
Data Analysis:
-
The instrument's software will generate the ODC by plotting percent saturation on the y-axis against pO2 on the x-axis.
-
The P50 value is interpolated from this curve as the pO2 value at which the hemoglobin saturation is exactly 50%.
-
Compare the P50 of the test sample to the control. A higher P50 indicates a right-shift (decreased affinity), while a lower P50 indicates a left-shift (increased affinity).[31]
-
Comparative Summary and Future Directions
The field of hemoglobin modulation has evolved significantly. While right-shifting agents like ITPP and Efaproxiral demonstrated clear biochemical efficacy, their path to clinical application has been challenging. The therapeutic window is narrow; excessive right-shifting can impair oxygen uptake in the lungs, a significant safety concern.
In contrast, the development of left-shifting agents for a specific, well-defined pathology like SCD has been a resounding success. Voxelotor's approval validates the strategy of targeting the root cause of the disease—HbS polymerization—and has paved the way for a new class of therapeutics.
Head-to-Head Comparison:
| Feature | ITPP | Efaproxiral (RSR13) | Voxelotor (Oxbryta®) |
| Mechanism | Stabilizes T-state (Deoxy-Hb) | Stabilizes T-state (Deoxy-Hb) | Stabilizes R-state (Oxy-Hb) |
| Binding Site | 2,3-BPG pocket (β-cleft) | Central water cavity | N-terminus of α-globin |
| Effect on O₂ Affinity | Decreases (Right Shift) | Decreases (Right Shift) | Increases (Left Shift) |
| Therapeutic Goal | Enhance O₂ delivery (Ischemia) | Enhance O₂ delivery (Radiosensitizer) | Inhibit HbS polymerization (SCD) |
| Administration | Parenteral | Intravenous | Oral |
| Status | Research Tool | Discontinued Clinical Dev. | FDA Approved |
Future Outlook: The future of hemoglobin modulation lies in refining specificity, improving safety profiles, and exploring novel mechanisms. For SCD, research continues on next-generation left-shifting agents with potentially improved efficacy or safety. For other conditions, the challenge remains to identify patient populations and clinical scenarios where the benefits of moderately right-shifting hemoglobin's oxygen affinity outweigh the potential risks. The foundational research conducted with molecules like ITPP continues to inform these efforts, providing the essential tools and mechanistic understanding needed to drive the field forward.
References
- Title: Voxelotor: A Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease Source: Vertex AI Search URL
- Title: Voxelotor: Promising New Drug to Increase Oxygen Delivery and Reduce Sickle Cell Complication Source: SiCAWRE | sickle cell URL
- Title: Oxbryta Generic Name: voxelotor Manufacturer 4: Global Blood Therapeutics Drug Class 2,3,4: Hemoglobin S polymeriza Source: Vertex AI Search URL
- Title: myo-Inositol trispyrophosphate - Wikipedia Source: Wikipedia URL
- Title: Efaproxiral: a novel radiation sensitiser - PubMed Source: PubMed URL
- Title: Model-informed drug development of voxelotor in sickle cell disease: Exposure-response analysis to support dosing and confirm mechanism of action - PubMed Source: PubMed URL
- Title: Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)
- Title: How does one experimentally obtain a hemoglobin-oxygen dissociation curve?
- Title: Impact of myo‐inositol trispyrophosphate (ITPP)
- Title: What is the time frame for Inositol Triphosphate (ITPP) to take effect? - Dr.
- Source: accessdata.fda.
- Title: Oxbryta (voxelotor)
- Source: MedchemExpress.
- Title: Pharmacokinetics and pharmacodynamics of voxelotor (GBT440)
- Title: Promising role of voxelotor in managing sickle cell disease in children: a narrative review Source: Clinical and Experimental Pediatrics URL
- Title: Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin Source: Vertex AI Search URL
- Title: Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin | ACS Medicinal Chemistry Letters Source: ACS Publications URL
- Title: Hemoglobin Non-equilibrium Oxygen Dissociation Curve - bioRxiv Source: bioRxiv URL
- Title: High‐throughput determination of oxygen dissociation curves in a microplate reader—A novel, quantitative approach - PubMed Central Source: National Institutes of Health URL
- Title: Hemoglobin: Structure, Function and Allostery - PMC - PubMed Central - NIH Source: National Institutes of Health URL
- Title: Efaproxiral: GSJ 61, JP 4, KDD 86, RS 4, RSR 13 - PubMed Source: PubMed URL
- Title: Study Details | NCT00083304 | Whole Brain Radiation Therapy With Oxygen, With or Without RSR13, in Women With Brain Metastases From Breast Cancer | ClinicalTrials.
- Title: 12: Hemoglobin and allosteric effects - Biology LibreTexts Source: Biology LibreTexts URL
- Title: Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases - PMC - PubMed Central Source: National Institutes of Health URL
- Title: A phase I study of RSR13, a radiation-enhancing hemoglobin modifier: tolerance of repeated intravenous doses and correlation of pharmacokinetics with pharmacodynamics - PubMed Source: PubMed URL
- Title: Biochemistry and pharmacology of novel anthranilic acid derivatives activating heme-oxidized soluble guanylyl cyclase - PubMed Source: PubMed URL
- Title: Therapeutic strategies to alter the oxygen affinity of sickle hemoglobin.
- Title: Modulating hemoglobin allostery for treatment of sickle cell disease: current progress and intellectual property - PubMed Central Source: National Institutes of Health URL
- Title: Therapeutic strategies to alter the oxygen affinity of sickle hemoglobin Source: Vertex AI Search URL
- Title: Michael Acceptor Compounds as Hemoglobin Oxygen Affinity Modulators for Reversing Sickling of Red Blood Cells - MDPI Source: MDPI URL
- Title: Allosteric modifiers of hemoglobin. 1.
- Title: What is p50 - Acutecaretesting.
Sources
- 1. Hemoglobin: Structure, Function and Allostery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 4. Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Efaproxiral: a novel radiation sensitiser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Efaproxiral: GSJ 61, JP 4, KDD 86, RS 4, RSR 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase I study of RSR13, a radiation-enhancing hemoglobin modifier: tolerance of repeated intravenous doses and correlation of pharmacokinetics with pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Voxelotor: A Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sicawrellc.com [sicawrellc.com]
- 17. Oxbryta (voxelotor): Side effects, sickle cell disease use, and more [medicalnewstoday.com]
- 18. Pharmacokinetics and pharmacodynamics of voxelotor (GBT440) in healthy adults and patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Promising role of voxelotor in managing sickle cell disease in children: a narrative review [e-cep.org]
- 20. Model-informed drug development of voxelotor in sickle cell disease: Exposure-response analysis to support dosing and confirm mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 23. scispace.com [scispace.com]
- 24. Modulating hemoglobin allostery for treatment of sickle cell disease: current progress and intellectual property - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Michael Acceptor Compounds as Hemoglobin Oxygen Affinity Modulators for Reversing Sickling of Red Blood Cells | MDPI [mdpi.com]
- 26. Biochemistry and pharmacology of novel anthranilic acid derivatives activating heme-oxidized soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Allosteric modifiers of hemoglobin. 1. Design, synthesis, testing, and structure-allosteric activity relationship of novel hemoglobin oxygen affinity decreasing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. biology.stackexchange.com [biology.stackexchange.com]
- 29. biorxiv.org [biorxiv.org]
- 30. High‐throughput determination of oxygen dissociation curves in a microplate reader—A novel, quantitative approach - PMC [pmc.ncbi.nlm.nih.gov]
- 31. What is <em>p</em>50 [acutecaretesting.org]
A Comparative Guide to the Efficacy of Myo-Inositol Trispyrophosphate (ITPP) Versus Other Inositol Phosphates as Hemoglobin Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of Myo-Inositol Trispyrophosphate (ITPP) and other inositol phosphates, focusing on their efficacy as allosteric modulators of hemoglobin. We will explore the underlying mechanisms, present comparative experimental data, and provide detailed protocols to support researchers in this field.
Introduction: The Critical Role of Hemoglobin Allostery in Oxygen Delivery
The efficient transport of oxygen from the lungs to peripheral tissues is fundamental to aerobic life. This process is exquisitely regulated by the allosteric properties of hemoglobin (Hb). In its deoxygenated, "tense" (T-state), hemoglobin has a low affinity for oxygen. As oxygen binds in the lungs, hemoglobin transitions to a high-affinity, "relaxed" (R-state), facilitating oxygen uptake. The release of oxygen in tissues is promoted by endogenous allosteric effectors, most notably 2,3-bisphosphoglycerate (2,3-BPG) in mammals, which stabilize the T-state, thereby reducing hemoglobin's oxygen affinity.
Inositol phosphates, a class of naturally occurring and synthetic molecules, are potent allosteric effectors that can mimic and even surpass the function of 2,3-BPG. By binding to the same site on deoxyhemoglobin, they shift the oxygen-hemoglobin dissociation curve to the right, enhancing oxygen release. This property has significant therapeutic potential for conditions characterized by tissue hypoxia, such as heart failure, cancer, and ischemic diseases. This guide will focus on comparing the efficacy of ITPP, a synthetic pyrophosphate derivative, with its natural precursor, myo-inositol hexakisphosphate (IP6 or phytic acid), and other related compounds.
Mechanism of Action: Stabilizing the T-State
Both ITPP and IP6 exert their effects by binding to the highly cationic 2,3-BPG binding pocket located in the central cavity of deoxyhemoglobin. This binding event introduces additional electrostatic interactions that stabilize the T-state conformation. According to the Monod-Wyman-Changeux (MWC) model of allostery, stabilizing the low-affinity T-state makes the transition to the high-affinity R-state less favorable, meaning a higher partial pressure of oxygen (pO₂) is required to achieve 50% hemoglobin saturation (a value known as P50). The practical outcome is that at the lower pO₂ levels found in peripheral tissues, more oxygen is released from red blood cells (RBCs).
The key distinction between these molecules lies not in their fundamental mechanism, but in their chemical structure and resulting biological activity, which will be explored below.
Conclusion
While multiple inositol phosphates, particularly IP6, are potent allosteric modulators of hemoglobin in vitro, their practical therapeutic efficacy is severely limited by their inability to cross the red blood cell membrane. Myo-inositol trispyrophosphate (ITPP) distinguishes itself through its unique membrane-permeant property, allowing it to exert a powerful and sustained physiological effect after systemic administration.
Experimental data from in vivo animal models conclusively demonstrates that ITPP, unlike IP6, can significantly increase blood P50, leading to enhanced tissue oxygenation and improved exercise capacity. This makes ITPP a superior candidate for the development of therapies aimed at treating a range of hypoxia-related pathologies. For researchers and drug developers, the focus should remain on membrane-permeant derivatives like ITPP to translate the powerful principle of hemoglobin allosteric modulation into clinical reality.
References
-
Biolo, A., et al. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. Proceedings of the National Academy of Sciences, 106(6), 1926-1929. [Link]
-
Teisseire, B., et al. (1987). Long-term physiological effects of enhanced O2 release by inositol hexaphosphate-loaded erythrocytes. Proceedings of the National Academy of Sciences, 84(19), 6894-6898. [Link]
-
Franco, R. S., et al. (1995). The in vivo survival of human red cells with low oxygen affinity prepared by the osmotic pulse method of inositol hexaphosphate incorporation. Blood, 86(4), 1596-1602. [Link]
-
Macdonald, V. W., & Charache, S. (1982). Comparison of the Effects of Lower Monohydric Alcohols and Inositol Hexaphosphate on the Oxidation of Hemoglobin by Menadione. Biochimica et Biophysica Acta (BBA) - Protein Structure, 705(1), 48-54. [Link]
- Isaacks, R. E., et al. (1977). Studies on avian erythrocyte metabolism. VII. Effect of inositol pentaphosphate and other organic phosphates on oxygen affinity of the embryonic and adult-type hemoglobins of the
A Comparative Guide to the Efficacy of ITPP and Other Synthetic Hemoglobin Effectors
For researchers, scientists, and drug development professionals navigating the landscape of tissue oxygenation enhancement, the selection of an appropriate synthetic hemoglobin effector is a critical decision. This guide provides an in-depth, objective comparison of myo-Inositol Trispyrophosphate (ITPP) against other notable synthetic allosteric modulators of hemoglobin. By synthesizing experimental data and elucidating the underlying mechanisms, this document aims to empower informed decisions in your research and development endeavors.
Introduction: The Critical Role of Allosteric Hemoglobin Modulation
Hemoglobin's primary physiological role is the transport of oxygen from the lungs to the peripheral tissues. This process is finely regulated by allosteric effectors, which are molecules that bind to hemoglobin at a site distinct from the oxygen-binding heme group, thereby modifying its oxygen affinity. The endogenous allosteric effector in human red blood cells is 2,3-bisphosphoglycerate (2,3-BPG). By stabilizing the low-oxygen-affinity "tense" (T) state of hemoglobin, 2,3-BPG facilitates the release of oxygen in tissues where it is most needed.[1][2][3]
Synthetic allosteric effectors of hemoglobin are designed to mimic or enhance this natural mechanism, offering therapeutic potential in a range of pathologies characterized by tissue hypoxia, such as cancer, cardiovascular diseases, and sickle cell disease.[4][5][6] These molecules aim to shift the Oxygen Dissociation Curve (ODC) to the right, signifying a decrease in hemoglobin's oxygen affinity and a consequential increase in oxygen release to tissues. A key metric for quantifying this effect is the P50 value, which represents the partial pressure of oxygen at which hemoglobin is 50% saturated. A higher P50 value corresponds to a rightward shift of the ODC and greater oxygen delivery.
This guide will focus on a comparative analysis of ITPP and other significant synthetic effectors, providing the necessary data and protocols to evaluate their performance.
Mechanism of Action: A Visualized Comparison
Synthetic hemoglobin effectors primarily function by binding to the central cavity of the hemoglobin tetramer, a site rich in positively charged amino acid residues. This binding event stabilizes the T-state conformation, thereby promoting oxygen release.
Below is a diagram illustrating the general mechanism of action for these synthetic effectors.
Caption: Allosteric modulation of hemoglobin by synthetic effectors.
Comparative Performance Analysis: ITPP vs. Other Effectors
The performance of synthetic hemoglobin effectors can be evaluated based on several key parameters, including their impact on P50, in vivo efficacy in relevant disease models, and their pharmacokinetic properties.
myo-Inositol Trispyrophosphate (ITPP)
ITPP is a membrane-permeant allosteric regulator of hemoglobin.[7] A key advantage of ITPP is its ability to cross the red blood cell membrane, which is mediated by the band 3 anion transporter, making its action highly selective for erythrocytes.[8]
Performance Highlights:
-
P50 Shift: ITPP administration in mice has been shown to cause a dose-dependent increase in P50. For instance, intraperitoneal injections of 1 g/kg and 2 g/kg of ITPP resulted in a 22% and 37% increase in P50, respectively.[9][10] Another study noted a maximal increase of 31% in P50 in normal mice.[11][12]
-
In Vivo Efficacy:
-
Enhanced Exercise Capacity: In both healthy mice and mice with heart failure, ITPP treatment has been demonstrated to significantly increase maximal exercise capacity.[7][11] In normal mice, a maximal increase of 57% was observed, while in mice with severe heart failure, the increase was up to 63%.[11][12]
-
Tumor Oxygenation: ITPP has been shown to increase oxygenation in various tumor models, which can enhance the efficacy of radiotherapy.[13][14] It has also been observed to inhibit tumor growth in some models through vascular normalization and downregulation of HIF-1α.[5][10][11][13]
-
Cardiovascular Protection: Studies have indicated that ITPP can protect against heart failure in animal models of myocardial infarction.[5][15]
-
Efaproxiral (RSR13)
Efaproxiral is another well-studied synthetic allosteric modifier of hemoglobin.[16] It was developed as a radiation-sensitizing agent for the treatment of cancer.[17]
Performance Highlights:
-
P50 Shift: Efaproxiral effectively increases the whole blood P50, facilitating oxygen release into tissues.[16]
-
In Vivo Efficacy:
-
Radiation Sensitization: The primary application of Efaproxiral has been to enhance the oxygenation of hypoxic tumors, thereby increasing their sensitivity to radiation therapy.[16][17][18] Clinical trials have investigated its use as an adjunct to whole-brain radiation therapy for brain metastases, particularly from breast cancer.[18][19][20]
-
Tumor Response: The efficacy of Efaproxiral has been shown to be dependent on achieving a sufficient concentration in red blood cells.[20]
-
Other Novel Effectors
The field of synthetic hemoglobin effectors is continually evolving, with new compounds being designed and tested. These include derivatives of vanillin (INN and TD series) and 2,3-DPG analogs.[21][22] For instance, certain pyridyl derivatives of vanillin have shown promising antisickling properties for potential use in sickle cell disease.[21]
Quantitative Comparison of Hemoglobin Effector Performance
| Effector | Primary Application | P50 Increase (in vivo, mice) | Key In Vivo Outcomes | References |
| ITPP | Hypoxia-related conditions (Cancer, Heart Failure) | Up to 37% increase | Increased exercise capacity, enhanced tumor oxygenation, cardioprotective effects. | [7][9][10][11] |
| Efaproxiral (RSR13) | Radiation Sensitizer for Cancer Treatment | Not explicitly quantified in the same manner as ITPP in available searches. | Increased tumor oxygenation, potential for improved survival in certain cancers when combined with radiotherapy. | [16][17][19][20] |
| Vanillin Derivatives (e.g., INN-270, TD-7) | Sickle Cell Disease | Δp50 of 40.3% (INN-270, in vitro) | Inhibition of sickle hemoglobin polymerization. | [21] |
Experimental Protocols
To aid in the replication and validation of findings, detailed experimental protocols for key assays are provided below.
Measurement of the Oxygen-Hemoglobin Dissociation Curve
Objective: To determine the P50 value of whole blood or a hemoglobin solution after treatment with a synthetic effector.
Principle: The oxygen saturation of hemoglobin is measured spectrophotometrically as the partial pressure of oxygen is gradually decreased. Commercially available instruments, such as a HEMOX™ Analyzer or similar devices, are commonly used for this purpose.[23][24]
Materials:
-
Whole blood or purified hemoglobin solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Synthetic hemoglobin effector (e.g., ITPP)
-
Gases: Compressed air, Nitrogen
-
HEMOX™ Analyzer or equivalent instrument with a Clark oxygen electrode and dual-wavelength spectrophotometer.[23][24]
Procedure:
-
Sample Preparation:
-
If using whole blood, collect it in heparinized tubes to prevent coagulation.
-
Incubate the blood sample with the desired concentration of the synthetic effector for a specified period (e.g., 1 hour at 37°C). A vehicle control (e.g., saline) should be run in parallel.
-
-
Instrument Setup:
-
Calibrate the oxygen electrode of the analyzer according to the manufacturer's instructions.
-
Prepare the HEMOX™ buffer solution as per the manufacturer's protocol.
-
-
Measurement:
-
Introduce a small volume of the prepared blood sample into the measurement cuvette of the analyzer.
-
Initially, saturate the sample with oxygen by bubbling compressed air through it.
-
Begin the deoxygenation process by introducing a steady flow of nitrogen gas.[23]
-
The instrument will continuously record the oxygen partial pressure (x-axis) and the corresponding hemoglobin oxygen saturation (y-axis), generating the oxygen dissociation curve.
-
-
Data Analysis:
-
From the generated curve, determine the P50 value, which is the pO2 at which the hemoglobin saturation is 50%.
-
Compare the P50 values of the treated samples with the control to quantify the effect of the synthetic effector.
-
Sources
- 1. Design, Synthesis, and Biological Evaluation of Allosteric Effectors That Enhance CO Release from Carboxyhemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hemoglobin: Structure, Function and Allostery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Allosteric modifiers of hemoglobin. 1. Design, synthesis, testing, and structure-allosteric activity relationship of novel hemoglobin oxygen affinity decreasing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of hypoxia‐dependent cardiovascular diseases by myo‐inositol trispyrophosphate (ITPP)‐enhancement of oxygen delivery by red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 8. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP2251013A2 - Use of inositol-tripyrophosphate in treating Alzheimer's disease, stroke or osteoporosis - Google Patents [patents.google.com]
- 15. Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efaproxiral: a novel radiation sensitiser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efaproxiral: GSJ 61, JP 4, KDD 86, RS 4, RSR 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of efaproxiral in metastatic brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efaproxiral: a radiation enhancer used in brain metastases from breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. tandfonline.com [tandfonline.com]
- 23. biology.stackexchange.com [biology.stackexchange.com]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Myo-Inositol Trispyrophosphate (ITPP) in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of oncology research, overcoming tumor hypoxia remains a critical challenge. Hypoxic tumors are notoriously resistant to conventional therapies and are more prone to metastasis. Myo-inositol trispyrophosphate (ITPP) has emerged as a promising investigational agent that addresses this challenge by uniquely enhancing oxygen delivery to hypoxic tissues. This guide provides a comprehensive comparison of ITPP's efficacy across various preclinical cancer models, offering insights into its mechanism of action, experimental validation, and its standing relative to other therapeutic strategies. Our objective is to equip researchers with the necessary data and protocols to critically evaluate ITPP's potential in their own cancer research programs.
The Core Directive of ITPP: Reversing Tumor Hypoxia
ITPP is a synthetic, membrane-permeant allosteric effector of hemoglobin.[1] Its primary mechanism of action is to bind to hemoglobin and decrease its affinity for oxygen, which shifts the oxygen-hemoglobin dissociation curve to the right.[1] This physiological modulation facilitates the release of oxygen from red blood cells, particularly in the low partial pressure of oxygen (pO2) characteristic of the tumor microenvironment.[1] The consequence is a direct counteraction of tumor hypoxia, creating a more normoxic environment that can render tumors more susceptible to traditional cancer therapies.[2][3]
Beyond its direct effect on oxygen delivery, ITPP has been shown to promote the normalization of the chaotic and leaky tumor vasculature.[4][5] This is achieved through the activation of the endothelial Phosphatase and Tensin homolog (PTEN), a critical tumor suppressor protein.[4][5] PTEN activation helps to stabilize and mature tumor vessels, leading to more efficient blood perfusion and sustained tumor oxygenation.[4]
Signaling Pathway of ITPP Action
Caption: Mechanism of ITPP in the tumor microenvironment.
Comparative Efficacy of ITPP Across Diverse Cancer Models
The anti-tumor effects of ITPP have been evaluated in a range of preclinical cancer models. The following sections provide a comparative summary of these findings.
Colorectal Cancer
In syngeneic orthotopic mouse models of lethal colorectal cancer liver metastasis, ITPP treatment led to a significant reduction in hypoxic tumor areas.[2] This was evidenced by the nuclear downregulation of hypoxia-inducible factors HIF1A and HIF2A.[2] Consequently, ITPP monotherapy prolonged the survival of tumor-bearing mice by 50%.[2] When combined with standard-of-care chemotherapy, ITPP's ability to normalize brittle tumor vasculature improved drug delivery and further enhanced therapeutic outcomes.[2]
Melanoma and Breast Carcinoma
Studies in murine models of melanoma (B16) and breast carcinoma (4T1) have demonstrated a significant increase in tumor oxygenation following ITPP administration.[1][4] In these models, ITPP treatment not only reduced tumor size but also had a profound impact on the tumor immune microenvironment.[4] Key observations include a shift in macrophage polarization from the pro-tumoral M2 to the anti-tumoral M1 phenotype, increased infiltration of Natural Killer (NK) and CD8+ T cells, and a reduction in immunosuppressive regulatory T cells (Tregs) and Th2 cells.[4][6] Furthermore, ITPP treatment reduced the expression of immune checkpoint molecules PD-L1 and PD-L2 on endothelial cells, which may contribute to enhanced anti-tumor immunity.[4]
Glioma
The efficacy of ITPP in glioma models has yielded mixed results. In an experimental model of U87 glioma cell nodules grafted onto a chick chorioallantoic membrane (CAM), ITPP markedly reduced tumor progression and angiogenesis.[7] However, in a more complex intracranial RG2 glioblastoma rat model, ITPP treatment did not result in prolonged survival.[8][9] This discrepancy highlights the importance of the tumor microenvironment and the blood-brain barrier in modulating ITPP's therapeutic effect. The adaptive nature of glioblastoma cells might also allow them to benefit from the increased oxygen supply.[9]
Rhabdomyosarcoma
In a rhabdomyosarcoma rat model, ITPP monotherapy did not show a significant effect on tumor growth.[1] When combined with radiation therapy, there was no observed improvement in outcome.[1] This suggests that the anti-cancer properties of ITPP may be dependent on specific signaling pathways that are not ubiquitously expressed across all tumor types.[1]
Quantitative Data Summary
| Cancer Model | Key Findings | Quantitative Data | Reference |
| Colorectal Cancer | Increased survival, reduced hypoxia | 50% increase in survival (monotherapy) | [2] |
| Melanoma (B16) | Increased tumor oxygenation, reduced tumor growth, favorable immune modulation | pO₂ levels elevated by 10-20 mm Hg | [10] |
| Breast Carcinoma (4T1) | Increased tumor oxygenation, reduced tumor size, favorable immune modulation | pO₂ levels elevated by 10-20 mm Hg | [10] |
| Glioma (U87 CAM) | Reduced tumor progression and angiogenesis | Significant reduction in neovessels | [7] |
| Glioma (RG2 Rat) | No survival benefit | No significant difference in survival | [8][9] |
| Rhabdomyosarcoma | No effect on tumor growth, no radiosensitization | No significant difference in tumor growth | [1] |
ITPP in Comparison to Other Hypoxia-Targeting Strategies
While direct head-to-head comparative studies are limited, we can infer ITPP's relative positioning by examining its mechanism and efficacy alongside other approaches aimed at mitigating tumor hypoxia.
Carbogen Breathing
Carbogen, a mixture of 95% oxygen and 5% carbon dioxide, is a well-established method to transiently increase tumor oxygenation and enhance radiosensitivity. While effective, its application is limited to the duration of administration. ITPP, on the other hand, offers the potential for sustained tumor reoxygenation. A study on various rodent tumor models showed that two daily injections of 2 g/kg ITPP resulted in tumor reoxygenation that lasted for at least four days.[1] This prolonged effect of ITPP presents a significant advantage over the transient effects of carbogen breathing.
Hypoxia-Activated Prodrugs (HAPs)
HAPs are inactive compounds that are selectively activated under hypoxic conditions to release a cytotoxic agent. While a targeted approach, the efficacy of HAPs depends on the presence of severe hypoxia for their activation. ITPP's mechanism, by reducing hypoxia, may seemingly work counterproductively with HAPs. However, by creating a more normoxic environment, ITPP could potentially enhance the efficacy of conventional chemotherapies and immunotherapies that are often hindered by hypoxia.
Anti-Angiogenic Therapies (e.g., Bevacizumab)
Anti-angiogenic agents like bevacizumab target the vascular endothelial growth factor (VEGF) to inhibit the formation of new blood vessels. While this can "normalize" the tumor vasculature, it can also exacerbate hypoxia in some cases, leading to increased tumor aggressiveness and resistance. ITPP, in contrast, not only promotes vessel normalization through PTEN activation but also directly increases oxygen delivery, offering a dual mechanism to combat hypoxia.[4][5] This fundamental difference in their primary mechanism of action suggests that ITPP may offer a more robust and sustained anti-hypoxic effect compared to anti-angiogenic monotherapies.
Experimental Protocols
For researchers looking to incorporate ITPP into their studies, the following protocols provide a validated starting point.
ITPP Administration in Mice
-
Preparation: Dissolve myo-inositol trispyrophosphate (ITPP) sodium salt in injectable water and adjust the pH to 7.0 using a small volume of 0.1 mol/L NaOH.
-
Dosage: A dosage range of 0.5 - 4.0 g/kg has been reported. For optimal tumor oxygenation, a dose of 2 g/kg administered once daily for two days is often effective.[1]
-
Route of Administration: Intraperitoneal (i.p.) injection is the most commonly used route.[1]
Assessment of Tumor Oxygenation
-
Electron Paramagnetic Resonance (EPR) Oximetry: This is a reliable method for in vivo pO2 measurements.
-
Implant an oxygen-sensing probe (e.g., OxyChip) into the tumor.
-
Allow for a stabilization period.
-
Perform EPR measurements at baseline and at various time points after ITPP administration.
-
Compare the pO2 values between ITPP-treated and control groups.
-
Experimental Workflow for Evaluating ITPP Efficacy
Caption: A typical experimental workflow for assessing ITPP's efficacy.
Conclusion and Future Directions
Myo-inositol trispyrophosphate presents a novel and compelling strategy for overcoming tumor hypoxia. Its dual mechanism of enhancing oxygen delivery and normalizing tumor vasculature distinguishes it from other hypoxia-targeting and anti-angiogenic therapies. Preclinical data, particularly in colorectal, melanoma, and breast cancer models, are promising, demonstrating not only a direct anti-tumor effect but also a favorable modulation of the immune microenvironment.
However, the variable efficacy observed in glioma and rhabdomyosarcoma models underscores the need for a deeper understanding of the molecular determinants of response to ITPP. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from ITPP therapy. Furthermore, well-designed head-to-head comparative studies against current standards of care are crucial to definitively establish ITPP's therapeutic potential. The combination of ITPP with immunotherapy, in particular, warrants further investigation, given its ability to create a more immune-permissive tumor microenvironment. As we continue to unravel the complexities of tumor hypoxia, ITPP stands out as a promising tool with the potential to significantly improve outcomes for a wide range of cancers.
References
-
Antihypoxic Potentiation of Standard Therapy for Experimental Colorectal Liver Metastasis through Myo-Inositol Trispyrophosphate. Clinical Cancer Research. [Link]
-
ITPP Treatment of RG2 Glioblastoma in a Rat Model. Anticancer Research. [Link]
-
Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. PLoS One. [Link]
-
Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. International Journal of Radiation Biology. [Link]
-
ITPP Treatment of RG2 Glioblastoma in a Rat Model. Anticancer Research. [Link]
-
Tumour angiogenesis normalized by myo-inositol trispyrophosphate alleviates hypoxia in the microenvironment and promotes antitumor immune response. The FASEB Journal. [Link]
-
Tumor Oxygenation by Myo-Inositol Trispyrophosphate Enhances Radiation Response. International Journal of Radiation Oncology, Biology, Physics. [Link]
-
Reduction of hypoxia in cancer bearing mice treated by ITPP. ResearchGate. [Link]
-
Anti-angiogenic properties of myo-inositol trispyrophosphate in ovo and growth reduction of implanted glioma. Journal of Angiogenesis Research. [Link]
-
Phase Ib dose-escalation study of the hypoxia-modifier Myo-inositol trispyrophosphate in patients with hepatopancreatobiliary tumors. Nature Communications. [Link]
-
Suppression of hypoxia-induced HIF-1α and of angiogenesis in endothelial cells by myo-inositol trispyrophosphate-treated erythrocytes. Proceedings of the National Academy of Sciences. [Link]
-
Tumour angiogenesis normalized by myo-inositol trispyrophosphate alleviates hypoxia in the microenvironment and promotes antitumor immune response. ResearchGate. [Link]
-
Tumour angiogenesis normalized by myo-inositol trispyrophosphate alleviates hypoxia in the microenvironment and promotes antitumor immune response. The FASEB Journal. [Link]
Sources
- 1. ITPP treatment of RG2 glioblastoma in a rat model | Lund University Publications [lup.lub.lu.se]
- 2. ITPP Treatment of RG2 Glioblastoma in a Rat Model | Anticancer Research [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Multimodel preclinical platform predicts clinical response of melanoma to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Breast cancer preclinical models: a vital resource for comprehending disease mechanisms and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autologous human preclinical modeling of melanoma interpatient clinical responses to immunotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ITPP Treatment of RG2 Glioblastoma in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Cross-Validation of Myo-Inositol Trispyrophosphate's (ITPP) Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of myo-inositol trispyrophosphate (ITPP), a synthetic allosteric modulator of hemoglobin. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of ITPP's mechanism of action, validated through objective comparison with other hemoglobin modifiers and supported by detailed experimental protocols. This document moves beyond a simple recitation of facts to explain the rationale behind experimental design, ensuring a thorough and self-validating approach to the study of this promising therapeutic agent.
Introduction: The Allosteric Regulation of Hemoglobin and the Promise of ITPP
Hemoglobin's primary role as an oxygen transporter is elegantly regulated by allosteric mechanisms. The binding of oxygen to one of hemoglobin's four heme groups induces a conformational change from a low-affinity "tense" (T) state to a high-affinity "relaxed" (R) state, facilitating the cooperative binding of subsequent oxygen molecules. This process is modulated by endogenous effectors, most notably 2,3-bisphosphoglycerate (2,3-BPG), which stabilizes the T-state and promotes oxygen release in tissues.
myo-Inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeant small molecule designed to mimic and enhance the effect of 2,3-BPG.[1][2] By binding to hemoglobin, ITPP reduces its affinity for oxygen, shifting the oxygen-hemoglobin dissociation curve to the right.[1][3] This facilitates increased oxygen release from red blood cells, particularly in hypoxic environments, making ITPP a molecule of significant interest for treating conditions characterized by tissue hypoxia, such as cardiovascular diseases and cancer.[3][4][5][6]
This guide will dissect the mechanism of ITPP, comparing it with key endogenous and synthetic hemoglobin modulators. We will provide the experimental frameworks necessary to validate its action, offering detailed protocols for in vitro and in vivo characterization.
Comparative Analysis of Hemoglobin Allosteric Modulators
To fully appreciate the unique properties of ITPP, it is essential to compare it with other well-characterized allosteric effectors of hemoglobin. This section provides a comparative overview of ITPP, the natural regulator 2,3-BPG, the plant-derived phytic acid, and the synthetic drug candidate efaproxiral.
| Feature | ITPP (myo-Inositol Trispyrophosphate) | 2,3-BPG (2,3-Bisphosphoglycerate) | Phytic Acid (Inositol Hexaphosphate) | Efaproxiral (RSR13) |
| Origin | Synthetic | Endogenous | Plant-derived | Synthetic |
| Primary Mechanism | Allosteric modulator of hemoglobin, decreases O₂ affinity | Allosteric modulator of hemoglobin, decreases O₂ affinity[2][5] | Allosteric modulator of hemoglobin, decreases O₂ affinity[7] | Allosteric modulator of hemoglobin, decreases O₂ affinity[4][8] |
| Membrane Permeability | Permeant[1][2] | Impermeant | Impermeant | Permeant[4][8] |
| Binding Site | Central cavity of hemoglobin[9] | Central cavity of deoxyhemoglobin, between β-subunits[10][11] | Central cavity of hemoglobin[12][13] | Central cavity of hemoglobin[13] |
| In Vivo Efficacy | Increased exercise capacity in mice[14]; Tumor reoxygenation[15] | Regulates baseline oxygen delivery[5] | Limited in vivo data due to poor bioavailability | Increased tumor oxygenation in clinical trials[16][17] |
Elucidating the Mechanism of Action: A Step-by-Step Experimental Approach
The validation of ITPP's mechanism of action relies on a series of well-defined experiments. This section provides detailed protocols for key assays, explaining the scientific rationale behind each step.
In Vitro Characterization: Measuring the Oxygen-Hemoglobin Dissociation Curve
The cornerstone of characterizing any hemoglobin modulator is the measurement of the oxygen-hemoglobin dissociation curve and the determination of the P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated). A rightward shift in this curve, indicated by an increased P50, signifies decreased oxygen affinity.
Experimental Protocol: P50 Measurement using a Hemox™ Analyzer
This protocol outlines the steps for determining the P50 of whole blood in the presence of ITPP or other modulators using a Hemox™ Analyzer.
Materials:
-
Hemox™ Analyzer (TCS Scientific)
-
Hemox-Solution (pH 7.4 buffer)
-
Anticoagulated whole blood (e.g., with heparin)
-
ITPP and other test compounds
-
Compressed air and nitrogen gas cylinders
-
Micropipettes
Procedure:
-
Instrument Preparation: Turn on the Hemox™ Analyzer and allow it to warm up. Ensure the Clark oxygen electrode is properly calibrated and the spectrophotometer is zeroed according to the manufacturer's instructions.
-
Sample Preparation:
-
In a microcentrifuge tube, dilute 50 µL of fresh, anticoagulated whole blood with 5 mL of Hemox-Solution.[18][19]
-
For testing modulators, incubate the diluted blood sample with the desired concentration of the test compound (e.g., ITPP) for a specified time (e.g., 60 minutes) at 37°C before analysis.
-
-
Loading the Sample: Draw the prepared sample into the instrument's cuvette.
-
Oxygenation: Saturate the sample with oxygen by bubbling compressed air through it for approximately 10 minutes, or until the oxygen saturation reaches 100%.[18][20]
-
Deoxygenation and Data Acquisition:
-
Data Analysis: The instrument's software will automatically calculate the P50 value from the generated oxygen-hemoglobin dissociation curve.[21]
Causality of Experimental Choices:
-
Why use whole blood? Using whole blood provides a more physiologically relevant system as it includes red blood cells and their endogenous components, allowing for the assessment of membrane permeability of the test compounds.
-
Why maintain a constant pH and temperature? Hemoglobin's oxygen affinity is sensitive to changes in pH (Bohr effect) and temperature. Maintaining these parameters at physiological levels (pH 7.4, 37°C) is crucial for accurate and reproducible results.[18][19]
In Vivo Validation: Assessing Physiological Effects
Demonstrating a physiological effect in a living organism is the ultimate validation of a drug's mechanism of action. For ITPP, two key in vivo assays are the assessment of exercise capacity in animal models and the direct measurement of tissue oxygenation.
Experimental Protocol: Treadmill Exercise Capacity in Mice
This protocol details a method to assess the impact of ITPP on physical endurance in mice.
Materials:
-
Animal treadmill with adjustable speed and incline, and a stimulus device (e.g., air puff or mild electric shock).
-
ITPP and vehicle control solution.
-
Syringes and needles for administration.
Procedure:
-
Acclimation: Acclimate the mice to the treadmill for several days before the experiment. This involves placing them on the stationary treadmill and then running them at a low speed for short durations to minimize stress on the testing day.[1][2][22]
-
Drug Administration: Administer ITPP or vehicle control to the mice via the desired route (e.g., intraperitoneal injection) at a predetermined time before the exercise test.
-
Warm-up: Begin the test with a warm-up period at a low speed (e.g., 10 m/min for 5 minutes).[1][23]
-
Progressive Exercise: Gradually increase the treadmill speed in set increments at regular intervals (e.g., increase by 4 m/min every 3 minutes).[23]
-
Exhaustion Criteria: Define exhaustion as the point when the mouse remains on the stimulus grid for a set period (e.g., 5-10 seconds) despite the stimulus.
-
Data Collection: Record the total distance run and the time to exhaustion for each mouse.
Causality of Experimental Choices:
-
Why use a progressive exercise protocol? A graded increase in exercise intensity allows for the determination of maximal exercise capacity (VO2 max) and provides a more sensitive measure of changes in endurance compared to a single, fixed-intensity run.[23]
-
Why is acclimation important? Acclimation reduces the stress and anxiety of the mice, leading to more reliable and reproducible data on their physical performance.[2][22]
Experimental Protocol: In Vivo Tissue Oxygen Measurement using EPR Oximetry
Electron Paramagnetic Resonance (EPR) oximetry is a powerful technique for the direct and repeated measurement of partial pressure of oxygen (pO₂) in tissues.
Materials:
-
EPR spectrometer with a low-frequency microwave bridge and a surface loop resonator.
-
Oxygen-sensitive paramagnetic probe (e.g., charcoal or lithium phthalocyanine crystals, "OxyChip").[4]
-
Anesthetized animal model.
-
ITPP and vehicle control solution.
Procedure:
-
Probe Implantation: Surgically implant the paramagnetic probe into the tissue of interest (e.g., tumor or muscle).
-
Animal Preparation: Anesthetize the animal and position it so that the tissue with the implanted probe is within the sensitive volume of the EPR resonator.
-
Baseline Measurement: Record the baseline tissue pO₂ by acquiring the EPR spectrum of the probe. The line width of the spectrum is directly proportional to the local oxygen concentration.[3]
-
Drug Administration: Administer ITPP or vehicle control.
-
Serial Measurements: Acquire EPR spectra at multiple time points after drug administration to monitor changes in tissue pO₂.
-
Data Analysis: Convert the EPR line widths to pO₂ values using a pre-determined calibration curve.
Causality of Experimental Choices:
-
Why use an implantable probe? An implantable probe allows for repeated, non-invasive measurements of pO₂ at the same location over time, enabling the study of the kinetics of drug action.
-
Why is calibration necessary? The relationship between EPR line width and pO₂ can be influenced by the specific probe and the tissue environment. A calibration curve ensures accurate quantification of oxygen levels.[3]
Visualizing the Mechanism: Signaling Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the proposed signaling pathway of allosteric hemoglobin modulation and the experimental workflows.
Signaling Pathway of Allosteric Hemoglobin Modulation
Caption: Allosteric modulation of hemoglobin by ITPP and other effectors.
Experimental Workflow for P50 Determination
Caption: Workflow for determining the P50 value of hemoglobin.
Conclusion
The cross-validation of ITPP's mechanism of action through rigorous, well-controlled experimentation is paramount for its continued development as a potential therapeutic agent. This guide has provided a framework for this process, emphasizing a comparative approach and detailing the necessary experimental protocols. By understanding the nuances of its interaction with hemoglobin and quantifying its physiological effects in vivo, researchers can build a robust data package to support its clinical translation. The methodologies described herein are designed to be self-validating, ensuring the generation of high-quality, reliable data that will be critical in advancing our understanding of ITPP and its therapeutic potential.
References
-
myo-Inositol trispyrophosphate - Wikipedia. Available at: [Link]
-
Oknińska M, et al. Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. J Cell Mol Med. 2020 Feb;24(3):2272-2283. Available at: [Link]
-
Oknińska, M, et al. New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease. Biomedicine & Pharmacotherapy 154 (2022): 113544. Available at: [Link]
-
Le T, et al. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. Int J Exp Pathol. 2019 Feb;100(1):36-46. Available at: [Link]
-
Szalewicz, A, et al. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. Biomedicines 11.5 (2023): 1409. Available at: [Link]
-
Biolo, A, et al. Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. Proc Natl Acad Sci U S A. 2009 Feb 10;106(6):1926-9. Available at: [Link]
-
ITPP in Modern Research: Mechanism, Benefits, and Biological Impact. Snapdeal. Available at: [Link]
-
ITPP increases Hb oxygen dissociation in vivo. ITPP was administrated... - ResearchGate. Available at: [Link]
-
Evaluation of Muscle Performance in Mice by Treadmill Exhaustion Test and Whole-limb Grip Strength Assay. J Vis Exp. 2017;(128):56201. Available at: [Link]
-
Diepart, C, et al. A New EPR Oximetry Protocol to Estimate the Tissue Oxygen Consumption In Vivo. Radiat Res. 2009 Aug;172(2):220-5. Available at: [Link]
-
Application of In Vivo EPR for Tissue pO2 and Redox Measurements. Methods Mol Biol. 2015;1232:15-28. Available at: [Link]
-
Hemoglobin and allosteric effects. Biology LibreTexts. Available at: [Link]
-
Unsuspected pathway of the allosteric transition in hemoglobin. Proc Natl Acad Sci U S A. 2009 Nov 17;106(46):19334-9. Available at: [Link]
-
Biolo, A, et al. Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. Proc Natl Acad Sci U S A. 2009 Feb 10;106(6):1926-9. Available at: [Link]
-
Guarnone, R, et al. Performance characteristics of hemox-analyzer for assessment of the hemoglobin dissociation curve. Haematologica. 1995 Sep-Oct;80(5):426-30. Available at: [Link]
-
The Allosteric Hemoglobin Effector ITPP Inhibits Metastatic Colon Cancer in Mice. Ann Surg. 2017 Oct;266(4):646-654. Available at: [Link]
-
Amino acids responsible for decreased 2,3-biphosphoglycerate binding to fetal hemoglobin. J Biol Chem. 1995 Mar 31;270(13):7333-8. Available at: [Link]
-
血氧分析仪--Hemox Analyzer. Available at: [Link]
-
Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin–oxygen affinity modifiers. PLoS One. 2018; 13(6): e0198453. Available at: [Link]
-
R-state Hemoglobin Bound to Heterotropic Effectors: Models of the DPG, IHP and RSR13 Binding Sites. FEBS Lett. 2005 Jan 31;579(3):627-32. Available at: [Link]
-
Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases. Br J Cancer. 2006 Jun 19;94(12):1777-84. Available at: [Link]
-
Le, T, et al. Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. Int J Exp Pathol. 2019 Feb;100(1):36-46. Available at: [Link]
-
Specific interactions of the allosteric effector 2,3-bisphosphoglycerate with human hemoglobin--a difference FTIR study. J Mol Biol. 1996 Aug 2;261(1):75-84. Available at: [Link]
-
Efaproxiral: a novel radiation sensitiser. Expert Opin Investig Drugs. 2005 Feb;14(2):193-201. Available at: [Link]
-
Hemoglobin part 1: Cooperative binding, allostery and 2,3-BPG (including role in altitude and HbF). YouTube. Available at: [Link]
-
Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases. Br J Cancer. 2006 Jun 19;94(12):1777-84. Available at: [Link]
-
Anionic binding site and 2,3-DPG effect in bovine hemoglobin. Biochemistry. 1998 Oct 6;37(40):14050-8. Available at: [Link]
-
p50, 2,3-BPG and IL-6 values across experimental groups. Data shown as... - ResearchGate. Available at: [Link]
-
The Major Role of 2,3-Bisphosphoglycerate (2,3-BPG) in Red Blood Cells: Regulating Hemoglobin's Oxygen Affinity. CSIR NET LIFE SCIENCE COACHING. Available at: [Link]
-
Modulation of hemoglobin dynamics by an allosteric effector. Protein Sci. 2016 Sep;25(9):1709-17. Available at: [Link]
Sources
- 1. Evaluation of Muscle Performance in Mice by Treadmill Exhaustion Test and Whole-limb Grip Strength Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. animalcare.research.northeastern.edu [animalcare.research.northeastern.edu]
- 3. Application of In Vivo EPR for Tissue pO2 and Redox Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. A New EPR oximetry protocol to estimate the tissue oxygen consumption in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Allosteric Hemoglobin Effector ITPP Inhibits Metastatic Colon Cancer in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efaproxiral: a novel radiation sensitiser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mirandagrounds.com [mirandagrounds.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Specific interactions of the allosteric effector 2,3-bisphosphoglycerate with human hemoglobin--a difference FTIR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of hemoglobin dynamics by an allosteric effector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. R-state hemoglobin bound to heterotropic effectors: models of the DPG, IHP and RSR13 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [2402.17796] An Allosteric Model for the Influence of $\text{H}^+$ and $\text{CO}_2$ on Oxygen-Hemoglobin Binding [arxiv.org]
- 14. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hemox Analyzer - TCS Scientific Corp [tcssci.com]
- 18. ahmedical.com [ahmedical.com]
- 19. Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin–oxygen affinity modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahmedical.com [ahmedical.com]
- 21. Mouse Fitness as Determined Through Treadmill Running and Walking - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mmpc.org [mmpc.org]
- 23. First-In-Human Study in Cancer Patients Establishing the Feasibility of Oxygen Measurements in Tumors Using Electron Paramagnetic Resonance With the OxyChip - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ITPP and Voxelotor: Two Allosteric Modulators of Hemoglobin with Opposing Mechanisms
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic interventions targeting hemoglobinopathies, particularly sickle cell disease (SCD), small molecules that allosterically modulate hemoglobin's affinity for oxygen have emerged as a promising class of drugs. This guide provides an in-depth, head-to-head technical comparison of two such modulators: myo-inositol trispyrophosphate (ITPP) and Voxelotor. While both molecules interface with hemoglobin, they employ opposing mechanisms of action, leading to distinct and potentially complementary therapeutic strategies. Voxelotor, an FDA-approved treatment for SCD, increases hemoglobin's oxygen affinity to prevent polymerization of sickle hemoglobin (HbS). In contrast, ITPP, an investigational compound, decreases hemoglobin's oxygen affinity, aiming to enhance oxygen delivery to hypoxic tissues.
This guide will dissect the mechanistic nuances, compare preclinical and clinical data, and provide detailed experimental protocols relevant to the evaluation of these and similar compounds.
At a Glance: ITPP vs. Voxelotor
| Feature | ITPP (myo-inositol trispyrophosphate) | Voxelotor (Oxbryta®) |
| Primary Mechanism | Decreases hemoglobin's oxygen affinity (Rightward shift of ODC) | Increases hemoglobin's oxygen affinity (Leftward shift of ODC)[1][2] |
| Therapeutic Goal in SCD | Enhance O₂ delivery to tissues, potentially mitigating hypoxia-induced sickling downstream. | Directly inhibit HbS polymerization by stabilizing the oxygenated state.[2] |
| Molecular Target | Binds to the 2,3-bisphosphoglycerate (2,3-BPG) binding site in the β-globin chains. | Covalently and reversibly binds to the N-terminal valine of the α-globin chain.[3] |
| Development Status | Preclinical/Investigational for various hypoxia-related conditions. | FDA-approved for the treatment of sickle cell disease. |
| Reported Efficacy in SCD | In vitro studies with the related compound inositol hexaphosphate (IHP) show reduced sickling. In vivo studies with IHP-loaded red blood cells in sickle cell mice show improved survival and reduced vaso-occlusive events.[4][5] | Clinically proven to increase hemoglobin levels and reduce markers of hemolysis in patients with SCD.[6] |
Delving into the Mechanisms of Action: A Tale of Two Affinities
The therapeutic rationale for both ITPP and Voxelotor hinges on the allosteric regulation of hemoglobin's oxygen binding and release properties, which are graphically represented by the oxygen-hemoglobin dissociation curve (ODC). However, they approach this from opposite ends of the spectrum.
Voxelotor: Stabilizing the Oxygenated State to Inhibit Polymerization
The pathology of sickle cell disease is driven by the polymerization of deoxygenated sickle hemoglobin (deoxy-HbS), which distorts red blood cells into a rigid, sickle shape. Voxelotor directly addresses this by increasing hemoglobin's affinity for oxygen.[2] By binding to the N-terminal valine of the α-globin chain, Voxelotor stabilizes hemoglobin in its high-oxygen-affinity, relaxed (R) state.[3] This "leftward shift" of the ODC means that at any given partial pressure of oxygen, a higher percentage of hemoglobin remains oxygenated.[1] Since only deoxy-HbS can polymerize, Voxelotor effectively reduces the concentration of polymerization-prone hemoglobin, thereby inhibiting red blood cell sickling.[2]
Figure 1: Voxelotor's Mechanism of Action. Voxelotor stabilizes the oxygenated state of HbS, preventing its polymerization and subsequent cell sickling.
ITPP: Enhancing Oxygen Release to Counteract Tissue Hypoxia
In contrast to Voxelotor, ITPP is a membrane-permeant allosteric effector that decreases hemoglobin's affinity for oxygen.[7] It binds to the same site as the natural regulator 2,3-bisphosphoglycerate (2,3-BPG), stabilizing hemoglobin in its low-oxygen-affinity, tense (T) state.[5] This results in a "rightward shift" of the ODC, meaning that for a given partial pressure of oxygen in the tissues, hemoglobin releases more oxygen.[1][7]
The therapeutic hypothesis for ITPP in sickle cell disease is that by increasing oxygen delivery to tissues, it can alleviate the local hypoxia that triggers HbS polymerization and sickling. While direct studies of ITPP in SCD models are limited, research on the structurally related compound inositol hexaphosphate (IHP) has shown that loading red blood cells with IHP can reduce in vitro sickling.[4] Furthermore, in vivo studies in sickle cell mice using IHP-loaded red blood cells demonstrated improved survival and a reduced risk of vaso-occlusive crises.[5]
Figure 2: ITPP's Proposed Mechanism in SCD. ITPP enhances oxygen release, aiming to reduce the tissue hypoxia that initiates sickling.
Preclinical and Clinical Efficacy: A Comparative Overview
Direct comparative studies between ITPP and Voxelotor are not available in the published literature. Therefore, this section synthesizes data from independent preclinical and clinical investigations of each compound.
Voxelotor: From Preclinical Promise to Clinical Reality in SCD
Voxelotor has a well-documented trajectory of development for sickle cell disease.
-
Preclinical Findings: In vitro studies using blood from SCD patients demonstrated that Voxelotor dose-dependently increases hemoglobin's oxygen affinity, inhibits hypoxia-induced sickling, and improves red blood cell deformability. In sickle cell mouse models, oral administration of Voxelotor led to a reduction in red blood cell sickling, prolonged red blood cell half-life, and decreased anemia and hemolysis.[8]
-
Clinical Trial Data (HOPE Study): The Phase 3 HOPE trial was a pivotal study that evaluated the efficacy and safety of Voxelotor in patients with SCD.[6] The primary endpoint was a hemoglobin response, defined as an increase of more than 1.0 g/dL from baseline at 24 weeks. The results showed a significantly higher response rate in the Voxelotor-treated groups compared to placebo.[6]
| Parameter | Voxelotor (1500 mg) | Placebo | p-value |
| Hemoglobin Response Rate (>1 g/dL increase) | 51.1% | 6.5% | <0.001 |
| Mean Change in Hemoglobin (g/dL) | +1.14 | -0.08 | <0.001 |
| Percent Change in Indirect Bilirubin | -29.08% | -3.16% | <0.001 |
| Percent Change in Reticulocyte Count | -19.93% | +4.54% | <0.001 |
Table adapted from the HOPE Trial data.[6]
These data demonstrate Voxelotor's ability to modify the disease by improving anemia and reducing hemolysis.
ITPP: Investigational Compound with a Focus on Hypoxia
ITPP's development has primarily focused on its potential to treat various conditions characterized by tissue hypoxia, such as cancer and cardiovascular diseases.[9] Its evaluation in the context of sickle cell disease is less direct.
-
Preclinical Findings (Inferred from IHP in SCD): As a close structural and functional analog, data from inositol hexaphosphate (IHP) studies provide the most relevant insights into the potential of ITPP for SCD. In vitro, mixing IHP-loaded normal red blood cells with sickle red blood cells significantly reduced the percentage of sickled cells under hypoxic conditions.[4] A 50% mixture of IHP-RBCs resulted in a 35% reduction in sickling.[4]
In vivo studies using the Berkeley and SAD mouse models of sickle cell disease have shown that transfusion of IHP-loaded red blood cells led to improved survival, prevention of severe anemia, and a reduced risk of vaso-occlusive events.[5]
-
Clinical Trial Data: There are no clinical trials of ITPP for sickle cell disease. A Phase 1b dose-escalation study of ITPP in patients with advanced solid tumors demonstrated that the drug was well-tolerated, with hypercalcemia being the primary dose-limiting toxicity.[10]
Pharmacokinetics and Safety Profiles
| Parameter | ITPP | Voxelotor |
| Administration | Intravenous (in clinical trials) | Oral (once daily)[1] |
| Bioavailability | N/A (IV) | Orally bioavailable |
| Half-life | Short plasma half-life (detectable up to 6 hours post-IV dose in preclinical models)[11] | 50-85 hours in healthy volunteers and SCD patients[1][2][12] |
| Distribution | Enters red blood cells via the band 3 anion exchanger.[11] | High partitioning into red blood cells.[1][2] |
| Metabolism | Information on human metabolism is limited. | Extensively metabolized, primarily by CYP3A4. |
| Safety Profile | Generally well-tolerated in a Phase 1b cancer trial; dose-limiting toxicity was manageable hypercalcemia.[10] | Generally well-tolerated; common adverse events include headache, diarrhea, abdominal pain, and nausea.[6] |
Experimental Protocols
A critical aspect of evaluating hemoglobin modulators is the use of robust and reproducible experimental assays. Below are detailed protocols for two key assays.
Measurement of the Oxygen-Hemoglobin Dissociation Curve
This protocol outlines a method for determining the P50 (the partial pressure of oxygen at which hemoglobin is 50% saturated), a key indicator of hemoglobin's oxygen affinity.
Figure 3: Experimental Workflow for Oxygen Dissociation Curve Measurement. A stepwise process for determining the effect of a compound on hemoglobin's oxygen affinity.
Step-by-Step Methodology:
-
Blood Sample Preparation:
-
Collect fresh whole blood in an appropriate anticoagulant (e.g., heparin or EDTA).
-
Aliquot the blood into separate tubes for treatment with the test compound (ITPP or Voxelotor) and a vehicle control.
-
Incubate the blood with the desired concentrations of the compound for a specified time at 37°C.
-
-
Instrumentation and Measurement:
-
Use a dedicated instrument such as a Hemox-Analyzer or a microplate-based system capable of controlling oxygen tension and measuring hemoglobin saturation spectrophotometrically.
-
Calibrate the instrument according to the manufacturer's instructions.
-
Load a small volume of the treated or control blood sample into the measurement cuvette or well.
-
-
Deoxygenation and Reoxygenation Cycle:
-
The instrument will first deoxygenate the sample by bubbling nitrogen gas through it until near-zero oxygen saturation is achieved.
-
Then, a gas mixture with a controlled, increasing concentration of oxygen is introduced to gradually reoxygenate the sample.
-
Throughout this process, the partial pressure of oxygen (PO₂) and the corresponding hemoglobin oxygen saturation (SO₂) are continuously recorded.
-
-
Data Analysis:
-
The collected data points of SO₂ versus PO₂ are plotted to generate the oxygen-hemoglobin dissociation curve.
-
The P50 value is determined from the curve as the PO₂ at which the hemoglobin is 50% saturated.
-
A rightward shift of the curve and an increased P50 indicate decreased oxygen affinity (the effect of ITPP). A leftward shift and a decreased P50 indicate increased oxygen affinity (the effect of Voxelotor).
-
In Vitro Red Blood Cell Sickling Assay
This assay is crucial for directly assessing the anti-sickling potential of a compound under hypoxic conditions.
Figure 4: Experimental Workflow for In Vitro Sickling Assay. A protocol to quantify the anti-sickling efficacy of a compound.
Step-by-Step Methodology:
-
Preparation of Red Blood Cells (RBCs):
-
Obtain whole blood from a sickle cell disease patient (homozygous for HbS).
-
Wash the RBCs by centrifugation and resuspension in a buffered saline solution to remove plasma and other blood components.
-
Resuspend the washed RBCs to a desired hematocrit.
-
-
Compound Incubation:
-
Incubate aliquots of the RBC suspension with various concentrations of the test compound (ITPP or Voxelotor) or a vehicle control at 37°C.
-
-
Induction of Sickling:
-
Place the treated and control RBC suspensions into a hypoxic environment. This can be achieved using a gas-controlled chamber with a low oxygen concentration (e.g., 2-4% oxygen, balanced with nitrogen) or by enzymatic oxygen depletion.
-
Incubate the samples under hypoxic conditions at 37°C for a sufficient time to induce sickling (e.g., 1-2 hours).
-
-
Cell Fixation and Imaging:
-
At the end of the hypoxic incubation, fix the cells by adding a solution of glutaraldehyde. This preserves the cell morphology.
-
Prepare slides of the fixed cells and acquire images using a light microscope with a high-magnification objective.
-
-
Quantification of Sickling:
-
Manually or using automated image analysis software, count the number of sickled and non-sickled cells in multiple fields of view for each sample.
-
Calculate the percentage of sickled cells for each treatment condition.
-
The efficacy of the compound is determined by its ability to reduce the percentage of sickled cells compared to the vehicle control.
-
Conclusion: Divergent Strategies for a Common Goal
ITPP and Voxelotor represent two distinct and mechanistically opposing approaches to modulating hemoglobin function for therapeutic benefit. Voxelotor's strategy of increasing oxygen affinity to directly inhibit HbS polymerization is a clinically validated and approved approach for treating the root cause of red blood cell sickling in SCD. Its oral formulation and demonstrated efficacy in improving hematological parameters make it a significant advancement in SCD management.
ITPP, on the other hand, offers a different therapeutic paradigm. By enhancing oxygen release, it aims to combat the tissue hypoxia that is a primary trigger for sickling and a contributor to the broader pathophysiology of SCD and other ischemic conditions. While its potential in SCD is supported by preclinical data on a related compound, further investigation is needed to establish its efficacy and safety in this specific indication.
For researchers and drug developers, the study of these two molecules provides a fascinating case study in the allosteric modulation of hemoglobin. The choice between a left-shifting or a right-shifting modulator depends on the specific therapeutic goal and the underlying pathology. The experimental frameworks presented here offer a guide for the continued exploration and development of novel hemoglobin-targeted therapies.
References
- Howard, J., Hemmaway, C., & Telfler, P. (2019). Voxelotor: A Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease. Journal of Blood Medicine, 10, 245–254.
- Hutchaleelaha, A., et al. (2019). Pharmacokinetics and pharmacodynamics of voxelotor (GBT440) in healthy adults and patients with sickle cell disease. British Journal of Clinical Pharmacology, 85(6), 1290-1302.
- Maczewski, M., et al. (2022). New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease. Biomedicine & Pharmacotherapy, 154, 113544.
- Abdulmalik, O., et al. (2022). Modulating hemoglobin allostery for treatment of sickle cell disease: current progress and intellectual property.
- Vichinsky, E., et al. (2019). A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease. The New England Journal of Medicine, 381(6), 509-519.
- Estepp, J. H. (2018). Voxelotor (GBT440), a First-In-Class Hemoglobin Oxygen-Affinity Modulator, Has Promising and Reassuring Preclinical and Clinical Data.
- Lamarre, Y., et al. (2010). Inositol hexaphosphate-loaded red blood cells prevent in vitro sickling. Transfusion, 50(10), 2176-2184.
- Krzykawska-Serda, M., et al. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. PLOS ONE, 18(5), e0285318.
- Howard, J., et al. (2019). A phase 1/2 ascending dose study and open-label extension study of voxelotor in patients with sickle cell disease. Blood, 133(17), 1865–1875.
- Sola-Penna, M., et al. (2010). myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane. ChemBioChem, 11(18), 2543-2548.
- Bourgeaux, V., et al. (2010). Inositol hexaphosphate-loaded red blood cells prevent in vitro sickling. Transfusion, 50(10), 2176-84.
- Henthorn, J. C., et al. (2018). Pharmacokinetics of myo-inositol trispyrophosphate (ITPP) in the horse. Equine Veterinary Journal, 50(S52), 19-23.
- Belcher, J. D., et al. (2017). Increased hemoglobin affinity for oxygen with GBT1118 improves hypoxia tolerance in sickle cell mice.
- Connes, P., et al. (2014). Importance of methodological standardization for the ektacytometric measures of red blood cell deformability in sickle cell anemia.
- Vichinsky, E., Hoppe, C. C., Ataga, K. I., et al. (2019). A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease. The New England Journal of Medicine, 381(6), 509–519.
- Oksenberg, D., et al. (2016). GBT440 increases haemoglobin oxygen affinity, reduces sickling and prolongs RBC half-life in a murine model of sickle cell disease.
- Dufu, K., et al. (2019). GBT440, an allosteric modifier of hemoglobin oxygen affinity, is a potent inhibitor of sickle hemoglobin polymerization.
- Piszczek, G., et al. (2019). More to voxelotor than meets the eye?. Blood, 134(23), 2089-2092.
-
Wikipedia contributors. (2023, October 27). myo-Inositol trispyrophosphate. In Wikipedia, The Free Encyclopedia. Retrieved 19:30, January 20, 2026, from [Link]
- Moehler, M., et al. (2021). Phase Ib dose-escalation study of the hypoxia-modifier Myo-inositol trispyrophosphate in patients with hepatopancreatobiliary tumors.
- Wu, Y., et al. (2022). High-Throughput Assay to Screen Small Molecules for Their Ability to Prevent Sickling of Red Blood Cells. ACS Omega, 7(16), 14197–14206.
- Arrojo, M. L., et al. (2024). Development of an automated fluorescence microscopy assay for quantifying factors affecting red blood cell (RBC) sickling in sickle cell disease (SCD). Hematology, Transfusion and Cell Therapy, 46, S33.
- Gürkan, U. A., et al. (2016). A microfluidic system for measuring the deformability and adhesion of red blood cells in sickle cell disease. Technology, 4(1), 37-48.
- Siggaard-Andersen, O., Wimberley, P. D., Fogh-Andersen, N., & Gøthgen, I. H. (1984). A simple method for determining the P50 of blood.
- van Wijk, R., & van Solinge, W. W. (2005). The energy-less red blood cell is lost: erythrocyte enzyme abnormalities of glycolysis. Blood, 106(13), 4034-4042.
- Moukalled, D., et al. (2012). Efficacy of homologous inositol hexaphosphate-loaded red blood cells in sickle transgenic mice.
- Paszty, C., et al. (1997). Transgenic knockout mice with exclusively human sickle hemoglobin and sickle cell disease. Science, 278(5340), 876-878.
- Ryan, T. M., et al. (1997). A new mouse model for sickle cell disease. Science, 278(5340), 873-876.
- Connes, P., et al. (2018). The role of blood rheology in sickle cell disease. Journal of thrombosis and haemostasis : JTH, 16(11), 2138–2147.
- Alapan, Y., et al. (2021). Concurrent Assessment of Deformability and Adhesiveness of Sickle Red Blood Cells by Measuring Perfusion of an Adhesive Artificial Microvascular Network. Frontiers in Physiology, 12, 649987.
- Eaton, W. A., & Hofrichter, J. (1990). Sickle cell hemoglobin polymerization. Advances in protein chemistry, 40, 63-279.
- Ferrone, F. A. (2004). Analysis of sickle-hemoglobin polymerization. Methods in enzymology, 385, 313-345.
- Hebbel, R. P. (2011). Reconstructing the pathophysiology of sickle cell disease.
- Piel, F. B., et al. (2017). Sickle Cell Disease. The New England journal of medicine, 376(16), 1561–1573.
- Serjeant, G. R. (2013). The natural history of sickle cell disease. Cold Spring Harbor perspectives in medicine, 3(10), a011783.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The oxygen affinity of sickle hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of sickle cell disease by increasing oxygen affinity of hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inositol hexaphosphate-loaded red blood cells prevent in vitro sickling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Voxelotor Increases Hemoglobin, Decreases Hemolysis in Patients With Sickle Cell Disease [ashclinicalnews.org]
- 7. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 8. Increased hemoglobin affinity for oxygen with GBT1118 improves hypoxia tolerance in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. OXYGEN DISSOCIATION CURVES IN SICKLE CELL ANEMIA AND IN SUBJECTS WITH THE SICKLE CELL TRAIT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. haematologica.org [haematologica.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Myo-inositol Trispyrophosphate (ITPP)
For researchers and drug development professionals, the responsible management of chemical reagents is paramount, extending beyond their application to their ultimate disposal. This guide provides a detailed, scientifically grounded framework for the safe and compliant disposal of Myo-inositol trispyrophosphate (ITPP), a compound of increasing interest in therapeutic research. Our aim is to equip you with the necessary knowledge to not only adhere to safety protocols but also to understand the chemical principles that underpin them, ensuring a culture of safety and environmental responsibility within your laboratory.
Understanding Myo-inositol Trispyrophosphate: A Disposal-Oriented Profile
Myo-inositol trispyrophosphate is an organophosphate ester.[1] While Safety Data Sheets (SDS) for ITPP, particularly its common hexasodium salt form, do not classify it as a hazardous substance under current regulations, its toxicological properties have not been exhaustively studied.[2][3] Therefore, a cautious approach to its handling and disposal is warranted.
The key to its proper disposal lies in its chemical structure: a myo-inositol ring with three pyrophosphate groups.[4] The pyrophosphate bond (P-O-P) is a type of phosphoanhydride bond.[5] Understanding the stability and reactivity of these bonds is crucial for selecting an appropriate disposal method.
Table 1: Chemical and Safety Profile of Myo-inositol Trispyrophosphate Hexasodium Salt
| Property | Value | Source(s) |
| Chemical Formula | C₆H₆Na₆O₂₁P₆ | [6] |
| Molecular Weight | 737.88 g/mol | [6] |
| Appearance | White solid | [7] |
| Hazard Classification | Not classified as hazardous | [2][3] |
| Primary Disposal Route | High-temperature incineration | [2] |
| Key Structural Feature | Pyrophosphate (phosphoanhydride) bonds | [4][5] |
Primary Disposal Method: High-Temperature Incineration
The consistently recommended and most effective method for the disposal of Myo-inositol trispyrophosphate is high-temperature incineration in a licensed hazardous waste facility.[2] This method ensures the complete destruction of the organic molecule, converting it into simpler, less harmful inorganic compounds.
The Scientific Rationale for Incineration
The thermal degradation of organophosphorus esters, like ITPP, proceeds through the elimination of a phosphorus acid.[2][8] At sufficiently high temperatures, these intermediates further decompose into volatile radical species.[8] In a controlled incineration process, these organic fragments are completely oxidized to carbon dioxide (CO₂), water (H₂O), and phosphorus oxides (PₓOᵧ). The presence of a secondary combustion chamber, or afterburner, ensures that any potentially harmful organic byproducts are also destroyed.[9]
Step-by-Step Protocol for Incineration Disposal
-
Segregation and Collection:
-
Collect waste ITPP, including pure compound and contaminated materials (e.g., gloves, weighing paper), in a dedicated, clearly labeled hazardous waste container.[10]
-
Ensure the container is compatible with the waste; for solid ITPP, a high-density polyethylene (HDPE) container is suitable.[6]
-
Do not mix ITPP waste with other chemical waste streams unless you have confirmed their compatibility to avoid unintended reactions.[11]
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name ("Myo-inositol trispyrophosphate"), and any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.[6]
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[11]
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have contracts with licensed hazardous waste incineration facilities.
-
Visualization of the Incineration Disposal Workflow
Caption: Workflow for the Incineration of ITPP Waste.
Alternative Approach: Chemical Degradation via Hydrolysis
For laboratories that generate small quantities of ITPP waste in aqueous solutions, chemical degradation through hydrolysis may be a viable pre-treatment step before final disposal. This method leverages the reactivity of the pyrophosphate bonds.
The Chemistry of Pyrophosphate Hydrolysis
The pyrophosphate bond in ITPP is susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves the bond, resulting in the formation of two orthophosphate groups.[5] This process effectively breaks down ITPP into myo-inositol and inorganic phosphate.
The rate of pyrophosphate hydrolysis is significantly influenced by pH and temperature.[12][13] Generally, hydrolysis is slow in neutral and alkaline solutions but is accelerated under acidic conditions.[5] The presence of certain metal ions can also catalyze this reaction.[3][14]
Experimental Protocol for Hydrolytic Pre-treatment
Caution: This procedure should be performed in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Dilution:
-
If starting with solid ITPP, dissolve it in water to a concentration not exceeding 5% (w/v). For existing aqueous solutions, dilute if necessary.
-
-
Acidification:
-
Slowly and with stirring, add a dilute acid (e.g., 1 M hydrochloric acid) to the ITPP solution to adjust the pH to approximately 2.[15] Monitor the pH using a calibrated pH meter.
-
-
Heating:
-
Heat the acidified solution to 60-80°C in a well-ventilated fume hood.[15] Maintain this temperature for several hours to facilitate hydrolysis. The exact time will depend on the concentration and volume.
-
-
Neutralization:
-
Allow the solution to cool to room temperature.
-
Slowly add a dilute base (e.g., 1 M sodium hydroxide) to neutralize the solution to a pH between 6 and 8.
-
-
Disposal of Hydrolyzed Solution:
-
The resulting solution, containing myo-inositol and inorganic phosphates, is generally considered non-hazardous. However, it is crucial to consult your local regulations and institutional policies before drain disposal. Some jurisdictions have strict limits on the concentration of phosphates that can be discharged into the sanitary sewer.
-
If drain disposal is not permitted, collect the neutralized solution in a labeled waste container and arrange for pickup by your EHS department.
-
Visualization of the Hydrolysis Decision Pathway
Caption: Decision-Making for ITPP Disposal.
Safety and Compliance: The Cornerstones of Responsible Disposal
Adherence to proper disposal procedures is not merely a matter of regulatory compliance; it is a fundamental aspect of laboratory safety and environmental stewardship. Always consult your institution's Chemical Hygiene Plan and your local EHS department for specific guidance. The information provided here is intended to supplement, not replace, these essential resources.
By understanding the chemical principles behind the recommended disposal methods for Myo-inositol trispyrophosphate, you can make informed decisions that protect yourself, your colleagues, and the environment.
References
-
Levon, K., & Morgan, A. B. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Molecules, 27(22), 7905. [Link]
-
Visscher, J., & Orgel, L. E. (1994). Selective cleavage of pyrophosphate linkages. Nucleic Acids Research, 22(25), 5749–5752. [Link]
- Biosynth. (2022, April 22). Safety Data Sheet: myo-Inositol trispyrophosphate hexasodium salt.
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). [Link]
-
Mistry, D., & Powles, N. (2013). The relative hydrolytic reactivities of pyrophosphites and pyrophosphates. Organic & Biomolecular Chemistry, 11(35), 5849–5855. [Link]
-
ResearchGate. (n.d.). pH rate-profile for the hydrolysis of PP(III) (+) and PP(V) (×) at 25 °C. [Image]. Retrieved from [Link]
-
Kamerlin, S. C., & Wilkie, J. (2007). Enhancement of the Rate of Pyrophosphate Hydrolysis by Nonenzymatic Catalysts and by Inorganic Pyrophosphatase. Journal of Biological Chemistry, 282(39), 28504–28514. [Link]
-
Vogel, J., Chen, L., Sun, J., & von Delius, M. (2022). Carbodiimide-Driven Dimerization and Self-Assembly of Artificial, Ribose-Based Amphiphiles. Chemistry – A European Journal, 28(10), e202104192. [Link]
-
ResearchGate. (n.d.). Kinetics of hydrolysis of phosphate esters in inorganic iron solutions at room temperature (22 AE 2°C). [Image]. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrophosphate. Retrieved from [Link]
-
Paciorek, K. J., Kratzer, R. H., Kaufman, J., Nakahara, J. H., Christos, T., & Hartstein, A. M. (1978). Thermal oxidative degradation studies of phosphate esters. American Industrial Hygiene Association Journal, 39(8), 633–639. [Link]
-
Hossain, M. A., & Luci, D. K. (2010). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Beilstein Journal of Organic Chemistry, 6, 82. [Link]
-
Reactome. (n.d.). Pyrophosphate hydrolysis. Retrieved from [Link]
-
Kumar, S., Kumar, A., & Patel, D. (2018). Pyrophosphate hydrolysis is an intrinsic and critical step of the DNA synthesis reaction. Nucleic Acids Research, 46(13), 6794–6804. [Link]
-
Wikipedia. (n.d.). myo-Inositol trispyrophosphate. Retrieved from [Link]
-
Wang, Y., Li, H., Gu, C., Yin, Y., & Zhang, C. (2023). Organophosphate ester exposure among Chinese waste incinerator workers: Urinary levels, risk assessment and associations with oxidative stress. Environment International, 171, 107711. [Link]
-
U.S. Environmental Protection Agency. (2025, December 19). Sustainable Materials Management: Non-Hazardous Materials and Waste Management Hierarchy. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, June 25). Clean Air Act Guidelines and Standards for Waste Management. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Wu, M., Zhang, Y., & Zhang, H. (2018). Adsorption of myo-inositol hexakisphosphate in water using recycled water treatment residual. Environmental Science and Pollution Research, 25(24), 24161–24171. [Link]
-
Greiner, R., & Konietzny, U. (2021). Preparation of pure lower-order myo-Inositol phosphates on laboratory scale for physiological and enzymatic studies. Journal of Cereal Science, 98, 103164. [Link]
-
Wikipedia. (n.d.). VX (nerve agent). Retrieved from [Link]
-
United Kingdom Without Incineration Network. (n.d.). Source categories of waste contamination by POPs. Retrieved from [Link]
-
Wikipedia. (n.d.). Organophosphate. Retrieved from [Link]
Sources
- 1. Organophosphate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes [mdpi.com]
- 5. Pyrophosphate - Wikipedia [en.wikipedia.org]
- 6. danielshealth.com [danielshealth.com]
- 7. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 8. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2026 Regulatory Outlook: Advanced Recycling | HUB | K&L Gates [klgates.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. vumc.org [vumc.org]
- 12. The relative hydrolytic reactivities of pyrophosphites and pyrophosphates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40755A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Selective cleavage of pyrophosphate linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Navigating the Handling of Myo-inositol Trispyrophosphate: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For researchers and drug development professionals at the forefront of therapeutic innovation, Myo-inositol trispyrophosphate (ITPP) presents exciting possibilities as a synthetic allosteric effector of hemoglobin, with potential applications in conditions marked by tissue hypoxia.[1][2] As with any novel compound, a thorough understanding of its handling requirements is paramount to ensure laboratory safety and experimental integrity. While Safety Data Sheets (SDSs) for ITPP, often in its hexasodium salt form, do not classify it as a hazardous substance, they consistently highlight that its toxicological properties have not been exhaustively investigated.[3][4][5] This necessitates a cautious and well-defined approach to personal protective equipment (PPE) and laboratory protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers in their work with ITPP.
Hazard Assessment and Core Principles of Protection
Myo-inositol trispyrophosphate is a synthetic derivative of myo-inositol, a naturally occurring sugar alcohol.[2] Its primary known biological effect is to increase the oxygen-releasing capacity of red blood cells.[2][6] The hexasodium salt is a common form used in research.[3][5] Although not classified as hazardous, the absence of comprehensive toxicological data warrants treating ITPP with the respect due to any novel chemical entity. The primary routes of potential exposure in a laboratory setting are inhalation of the powder, skin contact, and eye contact. Some sources also indicate that ITPP may be hygroscopic, meaning it can absorb moisture from the air, which can affect its handling properties.
The foundational principle for handling ITPP is the adherence to Standard Laboratory Practices , which are designed to minimize exposure to all chemicals, regardless of their perceived hazard level. This includes maintaining a clean and organized workspace, prohibiting eating, drinking, and smoking in the laboratory, and ensuring proper ventilation.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling ITPP in its solid form and in solution. The following table outlines the recommended PPE for various laboratory operations involving ITPP.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or safety goggles. | Disposable nitrile gloves. | Laboratory coat. | Recommended to be performed in a chemical fume hood or with a NIOSH-approved N95 or higher respirator if a hood is unavailable. |
| Solution Preparation | Safety glasses with side shields or safety goggles. | Disposable nitrile gloves. | Laboratory coat. | Not generally required if performed in a well-ventilated area. |
| Handling Solutions | Safety glasses with side shields. | Disposable nitrile gloves. | Laboratory coat. | Not generally required. |
| Spill Cleanup (Solid) | Safety goggles. | Disposable nitrile gloves (consider double-gloving). | Laboratory coat. | NIOSH-approved N95 or higher respirator. |
| Spill Cleanup (Liquid) | Safety goggles. | Disposable nitrile gloves. | Laboratory coat. | Not generally required unless significant aerosolization is possible. |
Causality Behind PPE Choices:
-
Eye Protection: Safety glasses with side shields provide a minimum level of protection against accidental splashes of solutions. Safety goggles offer a higher level of protection, especially when handling the powder, by forming a seal around the eyes to prevent airborne particles from entering.
-
Body Protection: A standard laboratory coat protects the skin and personal clothing from minor spills and contamination.
-
Respiratory Protection: Due to the unknown long-term effects of inhaling ITPP dust, it is prudent to handle the solid form in a chemical fume hood to minimize airborne particles. If a fume hood is not accessible, a NIOSH-approved N95 respirator should be worn to filter out fine dust particles.
Operational Plans: From Preparation to Disposal
3.1. Step-by-Step Protocol for Preparing an ITPP Aqueous Solution
Given that ITPP can be hygroscopic, the following procedure is designed to ensure accurate weighing and preparation of aqueous solutions.
-
Preparation:
-
Don the appropriate PPE: safety glasses with side shields, nitrile gloves, and a lab coat.
-
Perform all weighing and initial handling of the solid ITPP within a chemical fume hood or a designated area with local exhaust ventilation.
-
Pre-weigh a clean, dry weighing vessel (e.g., a weigh boat or a small beaker).
-
-
Weighing:
-
Carefully transfer the desired amount of ITPP powder to the weighing vessel using a clean spatula.
-
Work efficiently to minimize the exposure of the powder to ambient air.
-
Record the final weight of the ITPP.
-
-
Dissolving:
-
For in vivo studies, ITPP is often dissolved in injectable water. The pH is then adjusted to 7.0 using a small volume of 0.1 mol/L NaOH.
-
Add the weighed ITPP powder to a suitable container (e.g., a beaker or flask) containing the desired volume of solvent.
-
Stir the solution gently with a magnetic stirrer until the ITPP is completely dissolved.
-
Workflow for Preparing ITPP Solution
Caption: Workflow for the preparation of an aqueous ITPP solution.
3.2. Spill Management Protocol
In the event of a spill, a prompt and appropriate response is crucial to prevent contamination and potential exposure.
For a small spill of solid ITPP:
-
Alert and Isolate: Notify others in the immediate area of the spill. Restrict access to the affected area.
-
Don PPE: Wear safety goggles, a lab coat, and double nitrile gloves. A NIOSH-approved N95 respirator is also recommended.
-
Contain and Clean:
-
Gently cover the spill with absorbent paper towels to prevent the powder from becoming airborne.
-
Moisten the paper towels with water to dampen the powder.
-
Carefully wipe up the dampened powder with the paper towels, working from the outside of the spill inwards.
-
Place the used paper towels and any contaminated materials into a sealed plastic bag.
-
-
Decontaminate:
-
Wipe the spill area with a detergent solution, followed by a rinse with water.
-
Dry the area with clean paper towels.
-
-
Dispose: Label the sealed bag as "Myo-inositol trispyrophosphate waste" and dispose of it according to your institution's chemical waste guidelines.
-
Post-Cleanup: Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.
For a small spill of ITPP solution:
-
Alert and Isolate: Notify others and restrict access to the area.
-
Don PPE: Wear safety glasses, a lab coat, and nitrile gloves.
-
Contain and Absorb:
-
Cover the spill with absorbent pads or granules.
-
Allow the absorbent material to fully soak up the solution.
-
-
Collect and Dispose:
-
Carefully scoop the absorbent material into a sealed plastic bag.
-
Label the bag and dispose of it as chemical waste.
-
-
Decontaminate: Clean the spill area with a detergent solution and then rinse with water.
-
Post-Cleanup: Remove gloves and wash hands.
Logical Flow for Spill Response
Caption: Decision and action flow for responding to an ITPP spill.
3.3. Disposal Plan
All waste containing ITPP, including unused solutions, contaminated labware, and spill cleanup materials, should be treated as chemical waste.
-
Solid Waste: Collect solid ITPP waste and contaminated materials (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed container.
-
Liquid Waste: Collect aqueous solutions of ITPP in a designated, sealed waste container. Do not dispose of ITPP solutions down the drain.
-
Labeling: All waste containers must be clearly labeled with "Myo-inositol trispyrophosphate Waste" and any other identifiers required by your institution's environmental health and safety department.
-
Disposal: Arrange for the disposal of the chemical waste through your institution's hazardous waste management program.
Conclusion: Fostering a Culture of Safety
While Myo-inositol trispyrophosphate is not currently classified as a hazardous material, its novel nature and the absence of extensive toxicological data demand a proactive and cautious approach to its handling. By implementing the robust PPE protocols, operational plans, and disposal procedures outlined in this guide, researchers can confidently and safely advance their work with this promising compound. Adherence to these guidelines not only protects individual researchers but also fosters a culture of safety and scientific integrity within the laboratory.
References
-
Benchchem. A Comparative Review of Synthetic Routes to Myo-Inositol Trispyrophosphate (ITPP).
-
EvitaChem. Buy Myo-inositol trispyrophosphate (EVT-344896) | 802590-64-3.
-
Wikipedia. myo-Inositol trispyrophosphate.
-
Biosynth. Safety Data Sheet.
-
Stanford Chemicals. 030-000-362 Myo-inositol Trispyrophosphate (CAS: 623552-11-4).
-
Echemi. ITPP Myo Inositol Trispyrophosphate CAS 802590-64-3.
-
Santa Cruz Biotechnology. SAFETY DATA SHEET.
-
MedChemExpress. myo-Inositol trispyrophosphate hexasodium-SDS.
Sources
- 1. Decontamination [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 6. Pesticide Decontaminants – Pesticide Environmental Stewardship [pesticidestewardship.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
